Glutamate-5-kinase-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C20H18N2O |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3 |
Clave InChI |
XHZNSPQWRDWFGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
The Allosteric Inhibition of Glutamate-5-Kinase by a Novel Pyrroloquinoline Derivative: A Technical Guide to Glutamate-5-kinase-IN-1
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, and experimental protocols for Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-tubercular agents.
Core Mechanism of Action
This compound, also identified as compound 50 in the primary literature, is a 3H-pyrrolo[2,3-c]quinoline derivative that exhibits potent inhibitory activity against Glutamate-5-kinase (G5K), a crucial enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis.[1] The primary mechanism of action for this compound is allosteric inhibition .[1]
Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to an allosteric pocket at the interface between the enzyme's domains.[1][2] This binding event induces long-distance conformational changes that specifically alter the architecture of the ATP binding site, thereby hindering its recognition and binding.[1][3][4][5] This disruption of ATP binding prevents the phosphorylation of glutamate (B1630785), the first committed step in proline biosynthesis, ultimately leading to the inhibition of bacterial growth.[1] Molecular dynamics simulations have revealed that the binding of this inhibitor causes a substantial increase in the apparent Michaelis constant (Kmapp) for ATP, further supporting its role in disrupting ATP binding.[1][3][5]
The proline biosynthesis pathway is essential for mycobacterial survival, making G5K a promising target for the development of new anti-tuberculosis drugs.[1]
Proline Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the proline biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of the proline biosynthesis pathway by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Conditions | Reference |
| MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv | 4.1 µM | --- | [1][3][4][6] |
| I0.5 (Half-maximal inhibitory concentration) against G5K | 22.1 µM | 10 mM L-Glutamate and 10 mM ATP | [3][7] |
| Effect on Kmapp for ATP | Substantial Increase | 120 µM inhibitor, constant L-Glu (150, 300, 600 mM) and ATP (10 mM) | [1][3][5] |
| Cytotoxicity in HepG2 cells | No relevant cytotoxicity | 5, 10, 20 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Glutamate-5-kinase Activity Assay
This assay is used to determine the inhibitory effect of the compound on the enzymatic activity of G5K.
-
Principle: The activity of G5K is measured by quantifying the amount of ADP produced in the phosphorylation reaction of L-glutamate. The ADP production is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 100 mM NH₄Cl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.
-
Substrates: L-glutamate and ATP at varying concentrations.
-
Enzyme: Purified recombinant Glutamate-5-kinase.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
The reaction is performed in a 96-well plate format.
-
To each well, add the assay buffer, substrates (L-glutamate and ATP), and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the G5K enzyme.
-
The plate is immediately placed in a spectrophotometer, and the absorbance at 340 nm is measured every 30 seconds for 15-30 minutes at 37°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The I0.5 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the inhibitor that prevents the visible growth of Mycobacterium tuberculosis.
-
Principle: The microplate Alamar Blue assay (MABA) is a colorimetric method used to determine the MIC of compounds against M. tuberculosis. The Alamar Blue reagent is an indicator that changes color in response to metabolic activity.
-
Reagents and Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
This compound dissolved in DMSO.
-
Alamar Blue reagent.
-
96-well microplates.
-
-
Procedure:
-
A serial dilution of this compound is prepared in the 96-well plates.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
The color change from blue (no growth) to pink (growth) is visually assessed or measured using a fluorometer.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
-
Molecular Dynamics Simulations
Computational studies are employed to investigate the binding mode and the allosteric effect of the inhibitor on G5K.
-
Principle: Molecular dynamics simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex at an atomic level.
-
Software: Gromacs, Amber, or similar molecular dynamics packages.
-
Procedure:
-
The 3D structure of Glutamate-5-kinase is obtained from the Protein Data Bank (PDB) or generated through homology modeling.
-
The inhibitor molecule is docked into the identified allosteric binding site of the enzyme using docking software like AutoDock or Glide.
-
The enzyme-inhibitor complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
The system is subjected to energy minimization to remove steric clashes.
-
A molecular dynamics simulation is run for a sufficient time (nanoseconds to microseconds) to observe the conformational changes in the enzyme upon inhibitor binding.
-
The trajectory of the simulation is analyzed to study the interactions between the inhibitor and the enzyme, and to observe the conformational changes in the ATP and glutamate binding sites.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the characterization of this compound.
Caption: A logical workflow for the in vitro and in silico characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. gentaur.com [gentaur.com]
- 7. mybiosource.com [mybiosource.com]
The Role of Glutamate-5-kinase-IN-1 in Proline Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline is an amino acid critical for cellular homeostasis and stress response. Its biosynthesis is a tightly regulated process, with Glutamate-5-kinase (G5K) serving as a key enzymatic control point. This technical guide provides an in-depth analysis of Glutamate-5-kinase-IN-1, a potent inhibitor of G5K, and its role in the context of the proline biosynthesis pathway. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines experimental protocols for its characterization, and provides visualizations of the relevant biochemical pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating proline metabolism and exploring G5K as a therapeutic target.
Introduction: The Proline Biosynthesis Pathway
Proline biosynthesis is a crucial metabolic pathway in most organisms, converting glutamate (B1630785) to proline in a multi-step process. In many bacteria and plants, this pathway is essential for survival under osmotic and oxidative stress. The first and rate-limiting step of this pathway is the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate (B84403), a reaction catalyzed by the enzyme Glutamate-5-kinase (G5K), also known as γ-glutamyl kinase.[1][2][3] This initial step is a critical regulatory point, often subject to feedback inhibition by the final product, proline.
The subsequent steps in the pathway involve the reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde, which then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline by the enzyme P5C reductase (P5CR). Given its pivotal role in regulating proline production, G5K has emerged as an attractive target for the development of antimicrobial agents and other therapeutic interventions.
This compound: A Potent Inhibitor of G5K
This compound is a small molecule inhibitor identified for its potent activity against Glutamate-5-kinase. Its inhibitory action disrupts the proline biosynthesis pathway, making it a valuable tool for studying the physiological roles of proline and a potential lead compound for drug development, particularly in the context of anti-tuberculosis research.[4]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of G5K.[4] Evidence suggests that the inhibitor alters the architecture of this binding site, thereby impeding the recognition and binding of ATP. This disruption of ATP binding prevents the initial phosphorylation of glutamate, effectively halting the entire proline biosynthesis cascade. Further kinetic analysis indicates that this compound causes a substantial increase in the apparent Michaelis constant (Km) of the enzyme for ATP, which is consistent with a competitive or mixed-type inhibition mechanism with respect to ATP.[4]
Quantitative Data
The inhibitory potency of this compound has been characterized by several key parameters. The available quantitative data is summarized in the table below.
| Parameter | Value | Experimental Conditions | Source |
| MIC | 4.1 µM | Mycobacterium tuberculosis | [4] |
| I0.5 | 22.1 µM | Against G5K activity | [4] |
| Effect on Kmapp for ATP | Substantial Increase | Constant L-Glu (150, 300, 600 mM) and ATP (10 mM) | [4] |
Note: The I0.5 value represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Glutamate-5-Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of G5K and the inhibitory effect of compounds like this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Glutamate-5-kinase (G5K) enzyme
-
L-Glutamate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 1 mM DTT)[5]
-
384-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of the compound solution (or control).
-
5 µL of the substrate solution (L-Glutamate at a final desired concentration).
-
5 µL of the ATP solution (at a final desired concentration, typically near the Km for ATP).
-
-
Initiate Reaction: Add 5 µL of the G5K enzyme solution to each well to start the reaction.[5]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), shielded from light.[5]
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for at least 40 minutes at room temperature, shielded from light.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Proline Biosynthesis Pathway
Caption: The proline biosynthesis pathway from glutamate, highlighting the inhibitory action of this compound.
Experimental Workflow for G5K Inhibitor Screening
Caption: A typical experimental workflow for the screening and characterization of Glutamate-5-kinase inhibitors.
Logical Relationship of G5K Inhibition
Caption: Logical diagram illustrating the competitive inhibition of Glutamate-5-kinase by this compound.
References
- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kinaselogistics.com [kinaselogistics.com]
The Discovery and Synthesis of Glutamate-5-kinase-IN-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway, has emerged as a promising target for the development of novel therapeutics, particularly for infectious diseases such as tuberculosis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of Glutamate-5-kinase-IN-1, a potent allosteric inhibitor of G5K. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its synthesis and evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Glutamate-5-kinase
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1][2] The reaction involves the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form L-glutamate-5-phosphate.[2][3] This enzyme is subject to feedback inhibition by proline, highlighting its role as a key regulatory point in the pathway.[4] G5K is a tetrameric enzyme, with each subunit containing an N-terminal amino acid kinase (AAK) domain responsible for catalysis and a C-terminal PUA domain that modulates its function.[1][4] The essential role of the proline biosynthesis pathway in the survival of various pathogens, including Mycobacterium tuberculosis, makes G5K an attractive target for antimicrobial drug discovery.
The Proline Biosynthesis Pathway
The synthesis of proline from glutamate is a multi-step enzymatic process. Glutamate-5-kinase initiates this pathway. The diagram below illustrates the key steps.
Discovery of this compound
This compound (also referred to as compound 50 in the primary literature) was identified through a chemical modification campaign of the 3H-pyrrolo[2,3-c]quinoline scaffold, which is the core of Marinoquinoline natural products.[5] This effort was aimed at developing new anti-tuberculosis agents. The discovery process led to the identification of pyrroloquinolines with significant in vitro activity against virulent strains of Mycobacterium tuberculosis.
The general workflow for the discovery and characterization of an allosteric enzyme inhibitor like this compound is depicted below.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves the construction of the 3H-pyrrolo[2,3-c]quinoline core. While the specific, detailed synthetic protocol for this compound is proprietary to the discovering laboratory, the general synthesis of this scaffold has been reported in the literature. These methods often involve tandem cyclization-annulation reactions or multi-component cascade reactions to assemble the tricyclic system. Further chemical modifications are then performed to arrive at the final structure of this compound.
Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available at this time.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory activity against Mycobacterium tuberculosis and its direct inhibition of Glutamate-5-kinase. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Target Organism | Assay | Endpoint | Value (µM) |
| This compound | M. tuberculosis H37Rv | Whole-cell growth inhibition | MIC | 4.1[5][6] |
Table 2: In Vitro Enzymatic Inhibition of Glutamate-5-kinase
| Compound | Enzyme | Assay Condition | Endpoint | Value (µM) |
| This compound | Glutamate-5-kinase (G5K) | 10 mM L-Glu and ATP | I0.5 | 22.1[6] |
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Concentration (µM) | Result |
| This compound | HepG2 | Cytotoxicity | - | 5, 10, 20 | No relevant cytotoxicity observed[6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of this compound.
Glutamate-5-kinase Inhibition Assay
Note: The specific protocol used for this compound is not publicly available. The following is a general protocol for a G5K activity assay.
The activity of Glutamate-5-kinase is typically measured by quantifying the production of ADP from the kinase reaction.
Materials:
-
Purified Glutamate-5-kinase enzyme
-
L-Glutamate
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compound (this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Glutamate-5-kinase enzyme to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of L-glutamate and ATP.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the I0.5 or IC50 value.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound (this compound)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth.
HepG2 Cytotoxicity Assay
This assay assesses the toxicity of a compound on a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Conclusion
This compound is a potent and promising inhibitor of Glutamate-5-kinase with significant activity against Mycobacterium tuberculosis. Its allosteric mechanism of action offers a potential advantage in terms of selectivity and overcoming resistance. Further investigation into its detailed synthesis, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential. This technical guide provides a foundational understanding of this novel inhibitor for researchers in the field of drug discovery and development.
References
- 1. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]
- 4. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Glutamate-5-kinase: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-5-kinase (G5K), also known as Proline Biosynthesis protein ProB, is a crucial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of proline. This enzyme facilitates the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate. As a key regulator of proline synthesis, G5K is subject to feedback inhibition by the end-product, proline, making it a significant target for research in microbial metabolism, stress response, and potential antimicrobial drug development. This guide provides a comprehensive overview of the structure, function, and experimental analysis of Glutamate-5-kinase, with a focus on the well-studied enzyme from Escherichia coli.
Structure of Glutamate-5-kinase
Glutamate-5-kinase is a tetrameric enzyme, existing as a dimer of dimers. Each subunit is composed of two distinct domains: an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal PUA (Pseudouridine synthase and Archaeosine transglycosylase) domain.
-
AAK Domain : This domain is responsible for the catalytic activity of the enzyme, binding both ATP and glutamate (B1630785). It is also the site of allosteric inhibition by proline. The active site is located in a cleft within this domain.
-
PUA Domain : The PUA domain is thought to play a role in the structural integrity and regulation of the enzyme. Deletion of the PUA domain has been shown to reduce the enzyme's requirement for Mg²⁺ and diminish proline-induced aggregation.[1]
The overall structure of the tetramer is relatively flat and elongated, with the active sites exposed on the surface. This arrangement is believed to facilitate the interaction with the next enzyme in the proline biosynthesis pathway, glutamate-5-phosphate reductase (ProA).
Function and Catalytic Mechanism
G5K catalyzes the transfer of the gamma-phosphate group from ATP to the 5-carboxyl group of L-glutamate. The chemical reaction is as follows:
ATP + L-glutamate ⇌ ADP + L-glutamate 5-phosphate[2]
This reaction is the committed step in proline biosynthesis and is tightly regulated. The enzyme requires the presence of a divalent cation, typically Mg²⁺, for its activity. The catalytic mechanism involves the direct transfer of the phosphate (B84403) group from ATP to glutamate within the active site of the AAK domain.
Regulation of Glutamate-5-kinase Activity
The primary mechanism for regulating G5K activity is feedback inhibition by L-proline. Proline binds to an allosteric site on the AAK domain, which is distinct from the active site but close to the glutamate binding site.[3] This binding induces a conformational change in the enzyme, which reduces its affinity for glutamate and thereby inhibits its catalytic activity. This allosteric regulation allows the cell to maintain appropriate intracellular levels of proline. In addition to proline, the enzyme is also inhibited by ADP.
Quantitative Data
Kinetic Parameters
The following table summarizes the known kinetic parameters for Glutamate-5-kinase from different organisms.
| Organism | Substrate | Km/S0.5 | kcat | Reference |
| Escherichia coli | L-Glutamate | - | 6 s⁻¹ | [4] |
| Leishmania donovani | L-Glutamate | 19.0 ± 2.9 mM | 13.5 ± 0.6 s⁻¹ | [5] |
Note: S0.5 is the substrate concentration at half-maximal velocity for enzymes that exhibit cooperative binding.
Inhibition Constants
The inhibitory effects of proline and other compounds on Glutamate-5-kinase and related enzymes are presented below.
| Enzyme | Inhibitor | Ki / IC50 | Organism/System | Reference |
| PYCR1 | Proline | 0.6 mM (Ki app) | Human | [6] |
| PYCR2 | Proline | 0.1 mM (Ki app) | Human | [6] |
| PYCRL | Proline | 8 mM (Ki app) | Human | [6] |
Note: PYCR (Pyrroline-5-Carboxylate Reductase) is another enzyme in the proline biosynthesis pathway. The provided Ki values demonstrate the principle of proline feedback inhibition in the pathway.
Signaling Pathway and Logical Relationships
Proline Biosynthesis Pathway
Glutamate-5-kinase initiates the proline biosynthesis pathway, a critical metabolic route in many organisms.
Experimental Protocols
Recombinant Expression and Purification of E. coli Glutamate-5-kinase
This protocol describes the expression of G5K in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector:
- The proB gene (encoding G5K) from E. coli K12 is cloned into an expression vector such as pET22b, which adds a C-terminal His6-tag for affinity purification.
2. Transformation and Expression:
- Transform chemically competent E. coli BL21(DE3) cells with the recombinant plasmid.
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.
3. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged G5K with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
5. Size-Exclusion Chromatography (Optional but Recommended):
- For higher purity, concentrate the eluted fractions and apply them to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to separate G5K from any remaining contaminants and aggregates.
6. Purity Analysis and Storage:
- Assess the purity of the final protein sample by SDS-PAGE.
- Determine the protein concentration using a method such as the Bradford assay.
- Store the purified protein in aliquots at -80°C.
Glutamate-5-kinase Activity Assay
This assay measures the production of ADP, a product of the kinase reaction, using a coupled enzyme system.
1. Reagents and Buffers:
- Assay Buffer: 100 mM Imidazole pH 7.0, 80 mM MgCl₂, 1 mM DTT.
- Substrates: Stock solutions of L-glutamate and ATP.
- Coupling Enzyme System: A mixture of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
- Other Reagents: Phosphoenolpyruvate (PEP) and NADH.
2. Assay Procedure:
- Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, PEP, NADH, and the PK/LDH mix.
- Add the purified G5K enzyme to the reaction mixture.
- Initiate the reaction by adding the substrates, L-glutamate and ATP.
- The ADP produced by G5K is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.
- Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
- The rate of the reaction is proportional to the G5K activity.
3. Data Analysis:
- Calculate the initial velocity of the reaction from the linear phase of the absorbance change.
- To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other constant.
- Fit the initial velocity data to the Michaelis-Menten equation or a suitable allosteric model.
X-ray Crystallography of E. coli Glutamate-5-kinase
This protocol outlines the general steps for obtaining crystals of G5K suitable for X-ray diffraction analysis.[7]
1. Protein Preparation:
- Purify G5K to a high degree of homogeneity (>95%) as described in the purification protocol.
- Concentrate the protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
- The buffer should be simple and free of components that might interfere with crystallization.
2. Crystallization:
- Use the hanging-drop vapor diffusion method.
- Mix the concentrated protein solution with a crystallization screen solution in a 1:1 or 2:1 ratio on a siliconized cover slip.
- Invert the cover slip over a reservoir containing the crystallization solution.
- A reported successful crystallization condition for E. coli G5K is: 1.6 M MgSO₄, 0.1 M KCl, 0.1 M MES pH 6.5, in the presence of ADP, MgCl₂, and L-glutamate.[7]
- Incubate the crystallization plates at a constant temperature (e.g., 20°C).
3. Crystal Harvesting and Data Collection:
- Once crystals of suitable size have grown, carefully harvest them using a cryo-loop.
- Flash-cool the crystals in liquid nitrogen, often after a brief soak in a cryoprotectant solution (the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol).
- Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination:
- Process the diffraction data to obtain a set of structure factors.
- Determine the crystal structure using molecular replacement if a homologous structure is available, or by other phasing methods.
- Refine the atomic model against the experimental data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the kinetic analysis of Glutamate-5-kinase.
Applications in Drug Development
The essential role of Glutamate-5-kinase in the proline biosynthesis pathway of many pathogenic bacteria, and its absence in humans, makes it an attractive target for the development of novel antimicrobial agents. Inhibitors of G5K could potentially disrupt proline synthesis, leading to bacterial cell death or attenuated virulence. The detailed structural and functional information presented in this guide can aid in the rational design and screening of such inhibitors. High-throughput screening assays, guided by the kinetic and structural data, can be employed to identify lead compounds for further development.
Conclusion
Glutamate-5-kinase is a well-characterized enzyme that serves as a paradigm for understanding enzyme kinetics, allosteric regulation, and protein structure-function relationships. The methodologies outlined in this guide provide a robust framework for researchers to investigate this important enzyme and its role in cellular metabolism. A thorough understanding of G5K is not only fundamental to biochemistry but also holds promise for the development of new therapeutic strategies.
References
- 1. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the proB Gene in Expressing Glutamate-5-kinase
Audience: Researchers, scientists, and drug development professionals.
Abstract
The proB gene, encoding the enzyme Glutamate-5-kinase (G5K), represents a critical nexus in the biosynthesis of proline. As the first and rate-limiting step in this pathway, G5K is a finely tuned molecular machine, subject to intricate regulatory mechanisms, most notably feedback inhibition by its end-product, proline. This technical guide provides a comprehensive overview of the proB gene and its protein product, G5K, with a particular focus on the molecular mechanisms governing its expression and function. We delve into the transcriptional regulation of the proB gene, the enzymatic kinetics of G5K, and the profound impact of genetic mutations on its activity. Furthermore, this guide furnishes detailed experimental protocols for the cloning, expression, and functional analysis of proB and G5K, alongside quantitative data and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, microbiology, and drug development who are investigating proline metabolism and its potential as a therapeutic target.
Introduction
Proline is a proteinogenic amino acid with unique structural properties that plays a crucial role in protein folding and stability. Beyond its role in protein synthesis, proline acts as a compatible osmolyte, protecting cells from osmotic stress, and is involved in cellular signaling and redox balance.[1] The biosynthesis of proline from glutamate (B1630785) is a highly conserved pathway across various organisms, from bacteria to plants and animals.
In Escherichia coli and other prokaryotes, the proB gene encodes Glutamate-5-kinase (G5K), the enzyme that catalyzes the initial, ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[2][3] This reaction is the committed step in proline biosynthesis, making G5K a key regulatory point in this metabolic pathway.[4][5] The activity of G5K is allosterically inhibited by proline, allowing the cell to tightly control its intracellular proline concentration.[6][7]
Given its central role in proline metabolism and stress response, the proB gene and Glutamate-5-kinase are of significant interest to researchers. Understanding the regulation of proB expression and the enzymatic properties of G5K can provide insights into microbial physiology and stress adaptation. Moreover, as proline metabolism is implicated in the virulence of some pathogens, G5K presents a potential target for the development of novel antimicrobial agents.
This guide aims to provide a detailed technical overview of the proB gene and Glutamate-5-kinase, consolidating key information on its genetic regulation, enzymatic function, and methods for its study.
The proB Gene and the Proline Biosynthesis Pathway
In Escherichia coli, the proB gene is part of the proBA operon, which also includes the proA gene.[2] The proA gene encodes for γ-glutamyl phosphate (B84403) reductase, the enzyme that catalyzes the second step in the proline biosynthesis pathway. The co-transcription of proB and proA ensures the coordinated expression of the first two enzymes in this pathway.
The proline biosynthesis pathway, initiated by the product of the proB gene, is a three-step process:
-
Phosphorylation of Glutamate: Glutamate-5-kinase (G5K), the protein product of the proB gene, catalyzes the transfer of a phosphate group from ATP to the γ-carboxyl group of L-glutamate, forming L-glutamyl-5-phosphate.[3]
-
Reduction of γ-Glutamyl Phosphate: γ-glutamyl phosphate reductase, the product of the proA gene, reduces L-glutamyl-5-phosphate to glutamate-5-semialdehyde.
-
Cyclization and Reduction: Glutamate-5-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, which is then reduced to L-proline by pyrroline-5-carboxylate reductase, encoded by the proC gene.
Transcriptional Regulation of the proBA Operon
The expression of the proBA operon in E. coli is regulated in response to environmental cues, particularly osmotic stress.[1][8][9] While specific transcription factors that directly bind to the proBA promoter have not been extensively characterized in the provided search results, the general principles of prokaryotic gene regulation apply.[10][11] This involves the binding of regulatory proteins, such as repressors or activators, to operator sequences within or near the promoter region, thereby modulating the binding of RNA polymerase and the initiation of transcription.[12] Increased expression of the proBA operon is observed under conditions of high osmolarity, leading to an accumulation of intracellular proline which acts as an osmoprotectant.[1][9]
Caption: The proline biosynthesis pathway in E. coli.
Quantitative Data on Glutamate-5-kinase
The enzymatic activity of Glutamate-5-kinase is characterized by its kinetic parameters and its sensitivity to feedback inhibition by proline. The following tables summarize key quantitative data for G5K from E. coli and other organisms for comparative purposes.
Table 1: Kinetic Parameters of Glutamate-5-kinase
| Enzyme Source | Substrate | Km | Vmax | kcat | Reference |
| E. coli (Wild-Type) | L-Glutamate | Data not available | Data not available | Data not available | |
| E. coli (Wild-Type) | ATP | Data not available | Data not available | Data not available | |
| Leishmania donovani | L-Glutamate | 18 ± 2 mM | 1.8 ± 0.1 µmol/min/mg | 1.2 s-1 | [7] |
| Leishmania donovani | ATP | 1.9 ± 0.2 mM | 1.8 ± 0.1 µmol/min/mg | 1.2 s-1 | [7] |
Note: Specific kinetic values for wild-type E. coli G5K were not explicitly found in the provided search results in a tabular format. The data for Leishmania donovani is provided for context.
Table 2: Proline Feedback Inhibition of Glutamate-5-kinase
| Enzyme Source | Mutant | IC50 / Ki for Proline | Fold Change in Proline Resistance | Reference |
| E. coli | Wild-Type | ~0.1 mM (apparent Ki) | - | [7] |
| S. cerevisiae | Wild-Type | 0.5 mM (IC50) | - | |
| S. cerevisiae | D154N | 32 mM (IC50) | 64-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the proB gene and Glutamate-5-kinase.
Cloning of the proB Gene into an Expression Vector
This protocol describes the cloning of the E. coliproB gene into a pET expression vector, which allows for high-level expression of the recombinant protein.[13][14][15][16][17]
Workflow for proB Gene Cloning:
References
- 1. Insights on Osmotic Tolerance Mechanisms in Escherichia coli Gained from an rpoC Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.augustana.edu [digitalcommons.augustana.edu]
- 3. uniprot.org [uniprot.org]
- 4. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling Early Osmostress-Dependent Gene Expression in Escherichia coli Using DNA Macroarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Dependent Proteome Alterations under Osmotic Stress during Aerobic and Anaerobic Growth in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Frontiers | Single-Target Regulators Constitute the Minority Group of Transcription Factors in Escherichia coli K-12 [frontiersin.org]
- 12. Single-Target Regulators Constitute the Minority Group of Transcription Factors in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 14. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. A positive Selection Escherichia Coli Recombinant Protein Expression Vector for One-Step Cloning - PMC [pmc.ncbi.nlm.nih.gov]
Proline Feedback Inhibition of Glutamate-5-Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, an amino acid crucial for cellular metabolism and stress response, regulates its own biosynthesis through a classic feedback inhibition mechanism. The primary control point of this pathway is the enzyme Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase (GK), which catalyzes the first committed step in proline biosynthesis from glutamate (B1630785). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the allosteric regulation of G5K by proline. It consolidates quantitative kinetic data, details key experimental protocols for studying this interaction, and presents visual representations of the involved pathways and mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating proline metabolism, enzyme kinetics, and for professionals engaged in the development of therapeutic agents targeting these pathways.
Introduction
The biosynthesis of proline from glutamate is a conserved metabolic pathway across a wide range of organisms, from bacteria to humans. The initial and rate-limiting step is the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form γ-glutamyl phosphate (B84403), a reaction catalyzed by Glutamate-5-kinase (G5K; EC 2.7.2.11). In many prokaryotes, G5K is a monofunctional enzyme, while in most eukaryotes, it exists as the N-terminal domain of a bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthetase (P5CS), which also harbors γ-glutamyl phosphate reductase activity.
The accumulation of the end-product, proline, exerts a negative feedback effect on G5K activity, thereby ensuring cellular homeostasis of this amino acid. Understanding the intricacies of this feedback inhibition is pivotal for manipulating proline production in various biotechnological and therapeutic contexts. Dysregulation of proline metabolism has been implicated in several human diseases, making G5K a potential drug target.
The Mechanism of Proline Feedback Inhibition
Proline acts as an allosteric inhibitor of Glutamate-5-kinase. The binding of proline to G5K induces a conformational change that ultimately reduces the enzyme's catalytic efficiency.
Proline Binding Site and Competitive Nature
Structural and mutagenesis studies have revealed that the proline binding site on G5K overlaps with the binding site for its substrate, glutamate.[1][2][3] This spatial overlap is a key feature of the inhibitory mechanism. Consequently, proline acts as a competitive inhibitor with respect to glutamate.[4][5] The presence of proline increases the apparent Michaelis constant (Km) or the half-saturation constant (S0.5) for glutamate, signifying that a higher concentration of glutamate is required to achieve half-maximal enzyme velocity.[1][6]
Allosteric Regulation and Kinetic Profile Shift
The binding of proline to G5K induces a significant change in the enzyme's kinetic behavior. In the absence of proline, G5K typically exhibits Michaelis-Menten kinetics, characterized by a hyperbolic relationship between substrate concentration and reaction velocity. However, in the presence of proline, the enzyme's kinetics shift to a sigmoidal profile, which is indicative of cooperative binding.[6][7] This allosteric transition suggests that the binding of a proline molecule to one subunit of the oligomeric enzyme influences the substrate binding affinity of the other subunits.
Key residues involved in proline binding and the subsequent conformational changes have been identified through site-directed mutagenesis studies, particularly in Escherichia coli G5K. Residues such as D148 and N149 have been implicated in proline binding, while D148 and D150 are involved in glutamate binding.[1] Mutations in these residues can significantly alter the sensitivity of the enzyme to proline inhibition.
The Role of the PUA Domain
In many microbial G5Ks, a C-terminal PseudoUridine synthase and Archaeosine transglycosylase (PUA) domain is present. This domain has been shown to modulate the feedback inhibition by proline. Deletion of the PUA domain in E. coli G5K results in a decreased sensitivity to proline inhibition, suggesting that this domain plays a role in stabilizing the inhibited conformation of the enzyme.[5]
Quantitative Analysis of Proline Inhibition
The inhibitory effect of proline on G5K activity has been quantified in various organisms. The following table summarizes key kinetic parameters, including the half-maximal inhibitory concentration (IC50) of proline and the kinetic parameters of G5K in the presence of the inhibitor.
| Organism | Enzyme | Proline IC50 (mM) | S0.5 for Glutamate (mM) (in presence of Proline) | Vmax / kcat | Hill Coefficient (h) (in presence of Proline) | Reference(s) |
| Escherichia coli | G5K | ~0.1 - 0.15 | Increases with proline concentration | Decreases with proline concentration | >1 | [7][8][9] |
| Saccharomyces cerevisiae | G5K (Pro1) | 0.5 | Not reported | Not reported | Not reported | [9] |
| Leishmania donovani | G5K | Not reported | Increases linearly with proline concentration | Decreases with increasing proline concentration | Increases to a maximum of 3.0 | [6] |
| Oryza sativa (Rice) | P5CS2 | ~3.0 | Not reported | Not reported | Not reported | [8] |
| Vigna aconitifolia | P5CS | ~1.0 | Not reported | Not reported | Not reported | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the feedback inhibition of G5K by proline.
Glutamate-5-Kinase Activity Assay (Coupled Enzyme System)
This assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of glutamate by G5K. The ADP is then used in a coupled reaction system to monitor a change in absorbance or fluorescence.
Principle: The G5K reaction produces ADP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), ADP is converted back to ATP, producing pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 150 mM KCl, 1 mM DTT.
-
G5K Enzyme: Purified Glutamate-5-Kinase.
-
Substrates: L-Glutamate, ATP.
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) mixture.
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.
-
Inhibitor: L-Proline.
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-glutamate, ATP, PEP, NADH, and the PK/LDH enzyme mix.
-
To investigate inhibition, add varying concentrations of L-proline to the reaction mixture. For control experiments, add an equivalent volume of buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified G5K enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine kinetic parameters (S0.5, Vmax, h) by fitting the data to the appropriate kinetic models (e.g., Michaelis-Menten or Hill equation) using non-linear regression software. IC50 values for proline can be determined by plotting the percentage of inhibition against the proline concentration.
Site-Directed Mutagenesis of the Proline Binding Site
This technique is used to introduce specific mutations into the gene encoding G5K to identify amino acid residues critical for proline binding and inhibition.
Principle: A plasmid containing the G5K gene is used as a template for PCR with mutagenic primers. These primers contain the desired mutation and will amplify the entire plasmid. The parental, non-mutated template DNA is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid. This plasmid is then transformed into competent E. coli for propagation.
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation in the center. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the G5K plasmid template, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.
-
Plate the transformed cells on an appropriate selective agar (B569324) medium (e.g., LB agar with ampicillin).
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation.
-
-
Protein Expression and Characterization:
-
Express the mutant G5K protein.
-
Purify the mutant protein and perform the G5K activity assay (as described in 4.1) to assess the effect of the mutation on enzyme kinetics and proline inhibition.
-
Crystallization and X-ray Crystallography of G5K-Proline Complex
This method is used to determine the three-dimensional structure of G5K in complex with proline, providing atomic-level insights into the inhibitory mechanism.
Principle: A highly purified and concentrated solution of G5K is mixed with a precipitant solution under conditions that promote the formation of a supersaturated state, leading to the growth of protein crystals. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.
Procedure:
-
Protein Purification: Purify G5K to >95% homogeneity.
-
Complex Formation: Incubate the purified G5K with a molar excess of L-proline (or a proline analog) to ensure saturation of the binding site.
-
Crystallization Screening:
-
Use a high-throughput screening method (e.g., sitting-drop or hanging-drop vapor diffusion) to test a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
For E. coli G5K, successful crystallization has been achieved using conditions containing polyethylene (B3416737) glycol (PEG) as the precipitant.[10]
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other components to improve crystal size and quality.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.
-
Build and refine the atomic model of the G5K-proline complex.
-
Visualizing the Molecular Interactions and Pathways
Signaling Pathway of Proline Biosynthesis and Feedback Inhibition
The following diagram illustrates the proline biosynthetic pathway starting from glutamate and the feedback inhibition of Glutamate-5-kinase by proline.
References
- 1. Mapping active site residues in glutamate-5-kinase. The substrate glutamate and the feed-back inhibitor proline bind at overlapping sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel two-domain architecture within the amino acid kinase enzyme family revealed by the crystal structure of Escherichia coli glutamate 5-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characteristics of a gamma-glutamyl kinase involved in Escherichia coli proline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of Feedback Inhibition of the Saccharomyces cerevisiae γ-Glutamyl Kinase Enhances Proline Accumulation and Freezing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glutamate-5-kinase: Nomenclature, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Glutamate-5-kinase (G5K), a crucial enzyme in the proline biosynthesis pathway. It covers its various synonyms and alternative names, key quantitative properties, its metabolic role, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development focused on amino acid metabolism and related enzymatic targets.
Alternative Names and Synonyms
Glutamate-5-kinase is known by several different names in scientific literature and databases. Understanding these synonyms is critical for conducting thorough literature searches and for clear communication within the scientific community. The enzyme is systematically classified under the EC number 2.7.2.11.[1]
| Category | Name/Synonym | Common Usage/Context |
| Recommended Name | Glutamate 5-kinase | UniProt and general scientific literature.[2] |
| Systematic Name | ATP:L-glutamate 5-phosphotransferase | Formal enzyme nomenclature, describing the catalyzed reaction.[1] |
| Alternative Names | Gamma-glutamyl kinase (GK) | Widely used synonym.[1][2] |
| Glutamate kinase | A less specific but common name.[1] | |
| ATP-L-glutamate 5-phosphotransferase | Emphasizes the substrates.[1] | |
| ATP:gamma-L-glutamate phosphotransferase | Another variation of the systematic name.[1] | |
| Gene Name (Prokaryotes) | proB | The gene encoding G5K in Escherichia coli and other bacteria.[2] |
| Gene Name (Eukaryotes) | ALDH18A1 (P5CS) | In humans and other eukaryotes, G5K activity is a domain of the bifunctional enzyme Delta-1-pyrroline-5-carboxylate synthetase. |
Quantitative Data Summary
This section summarizes key quantitative parameters of Glutamate-5-kinase, primarily from studies on the recombinant enzyme from Escherichia coli.
| Parameter | Value | Organism/Conditions |
| EC Number | 2.7.2.11 | N/A |
| Molecular Weight (Monomer) | ~40 kDa | E. coli[2] |
| Molecular Weight (Native) | ~160 kDa (Tetramer) | E. coli |
| Amino Acid Residues | 367 | E. coli (strain K12)[2] |
| Km for ATP | 0.4 mM | E. coli[2] |
| S0.5 for L-Glutamate | 33 mM | E. coli (Exhibits sigmoidal kinetics)[2] |
| Optimal pH | 6.5 - 7.0 | E. coli |
| Quaternary Structure | Tetramer (dimer of dimers) | E. coli |
Biological Role and Metabolic Pathway
Glutamate-5-kinase catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate.[3] The reaction involves the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form L-glutamate 5-phosphate.[1] This product is highly unstable and is subsequently reduced by glutamate-5-semialdehyde dehydrogenase (the proA gene product in E. coli) to glutamate-5-semialdehyde, which then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate.
The activity of Glutamate-5-kinase is a critical regulatory point in this pathway. It is subject to feedback inhibition by the end-product, proline, which helps to control the intracellular concentration of this amino acid.
Below is a diagram illustrating the proline biosynthesis pathway, highlighting the role of Glutamate-5-kinase.
References
- 1. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 2. Purification and characteristics of a gamma-glutamyl kinase involved in Escherichia coli proline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Reaction Catalyzed by Glutamate-5-kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic reaction catalyzed by Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway. This document details the enzyme's function, structure, and kinetics, along with its regulation and significance as a potential drug target.
Introduction
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a phosphotransferase that catalyzes the first committed and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1] This essential pathway is found in a wide range of organisms, including bacteria, archaea, and plants.[1] G5K facilitates the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form γ-glutamyl phosphate (B84403), which is a highly unstable intermediate.[2][3] Due to its critical role in proline metabolism, G5K is a subject of significant interest for both fundamental research and as a potential target for the development of novel antimicrobial agents.
Enzymatic Reaction and Mechanism
Glutamate-5-kinase catalyzes the transfer of the terminal phosphate group from adenosine (B11128) triphosphate (ATP) to L-glutamate, yielding L-glutamate 5-phosphate and adenosine diphosphate (B83284) (ADP).[2] The reaction requires the presence of a divalent cation, typically Mg²⁺, which forms a complex with ATP.[4]
Reaction: ATP + L-glutamate ⇌ ADP + L-glutamate 5-phosphate[2]
The product, L-glutamate 5-phosphate, is highly unstable and spontaneously cyclizes to 5-oxoproline or is rapidly reduced by the subsequent enzyme in the pathway, γ-glutamyl phosphate reductase.[3]
Figure 1: Enzymatic reaction catalyzed by Glutamate-5-kinase.
Enzyme Structure and Properties
Bacterial Glutamate-5-kinase, such as the well-studied enzyme from Escherichia coli, is typically a homotetrameric protein.[1] Each subunit is composed of two distinct domains: an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal PUA (Pseudouridine synthase and Archaeosine transglycosylase) domain.[5] The AAK domain harbors the active site responsible for substrate binding and catalysis, while the PUA domain is thought to play a modulatory role in the enzyme's function and regulation.[5]
Quantitative Kinetic Data
The kinetic parameters of Glutamate-5-kinase have been characterized in several organisms. The following tables summarize key quantitative data for G5K from Leishmania donovani.
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constant (kcat)
| Substrate | Km (mM) | kcat (s⁻¹) | Organism |
| L-Glutamate | 10 ± 0.7 | 12.8 ± 0.3 | Leishmania donovani |
| ATP | 0.6 ± 0.07 | 11.7 ± 0.3 | Leishmania donovani |
Data sourced from a study on Leishmania donovani G5K.[6]
Regulation of Glutamate-5-kinase Activity
The activity of Glutamate-5-kinase is primarily regulated by feedback inhibition by the end-product of the pathway, L-proline.[1] Proline acts as an allosteric inhibitor, binding to a site distinct from the active site.[7] This binding induces a conformational change in the enzyme, leading to a decrease in its affinity for glutamate.[8] In the presence of proline, the enzyme exhibits sigmoidal kinetics with respect to glutamate concentration, a characteristic of allosteric regulation.[8]
Table 2: Inhibition of Glutamate-5-kinase
| Inhibitor | Type of Inhibition | Effect on Kinetics |
| L-Proline | Allosteric Feedback | Induces a shift from hyperbolic to sigmoidal kinetics with respect to glutamate.[8] |
| ADP | Product Inhibition | Competes with ATP for the active site. |
Signaling Pathway: Proline Biosynthesis
Glutamate-5-kinase initiates the proline biosynthetic pathway, which consists of three enzymatic steps in bacteria.
Figure 2: The proline biosynthesis pathway in bacteria.
Experimental Protocols
The activity of Glutamate-5-kinase can be determined using various assays that monitor the production of ADP. Below are detailed methodologies for two common types of assays.
Coupled-Enzyme Spectrophotometric Assay
This continuous assay measures ADP production by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
G5K produces ADP.
-
Pyruvate (B1213749) kinase (PK) uses ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂
-
Glutamate-5-kinase: Purified enzyme at a suitable concentration.
-
Substrates:
-
L-Glutamate stock solution (e.g., 500 mM)
-
ATP stock solution (e.g., 100 mM)
-
-
Coupling System:
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)
-
NADH stock solution (e.g., 10 mM)
-
Pyruvate Kinase (PK) (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add L-glutamate to the desired final concentration.
-
Initiate the reaction by adding ATP. Alternatively, the reaction can be initiated by the addition of G5K after all other components are mixed.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Figure 3: Workflow for a coupled-enzyme spectrophotometric assay.
Luminescence-Based ADP-Glo™ Kinase Assay
This is a highly sensitive endpoint assay that measures ADP production through a luciferase-based reaction.
Principle:
-
The G5K reaction is performed, and then terminated, and the remaining ATP is depleted.
-
The ADP is then converted back to ATP.
-
The newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the initial amount of ADP produced.
Reagents:
-
Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
Glutamate-5-kinase: Purified enzyme.
-
Substrates: L-Glutamate and ATP.
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the Kinase Reaction Buffer, G5K, and L-glutamate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specific time at the desired temperature (e.g., 60 minutes at 37°C).
-
Stop the reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced can be quantified by comparison to a standard curve.
Conclusion
Glutamate-5-kinase is a fundamentally important enzyme in the biosynthesis of proline. Its unique structural features, kinetic properties, and allosteric regulation make it a fascinating subject for enzymological studies. Furthermore, as a crucial enzyme in many pathogenic bacteria and parasites, G5K represents a promising target for the development of novel therapeutic agents. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in their efforts to further understand and exploit the function of this critical enzyme.
References
- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 3. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of a putative glutamate 5‐kinase from Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Cellular Residence of Glutamate-5-Kinase in Prokaryotes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-5-kinase (G5K), encoded by the proB gene in many prokaryotes, is a pivotal enzyme initiating the proline biosynthesis pathway. Its catalytic activity—the ATP-dependent phosphorylation of L-glutamate to L-glutamate 5-phosphate—represents the primary regulatory checkpoint in this crucial metabolic route. Understanding the precise subcellular localization of G5K is fundamental to deciphering its regulatory networks, potential protein-protein interactions, and its role in the broader context of cellular metabolism and stress response. This technical guide synthesizes current knowledge on the cellular localization of Glutamate-5-Kinase in prokaryotic organisms, details relevant experimental methodologies, and provides a framework for future investigations.
Predicted Cellular Localization of Prokaryotic Glutamate-5-Kinase
Current bioinformatic evidence and annotations from curated databases strongly indicate that Glutamate-5-kinase is a cytosolic protein in prokaryotes. This localization is consistent with its role as an enzyme in a core metabolic pathway, where it would have ready access to its substrate, L-glutamate, and the cellular ATP pool.
| Protein | Organism | Gene | Predicted Localization | Evidence Basis |
| Glutamate 5-kinase | Escherichia coli (strain K12) | proB | Cytoplasm | UniProt Annotation (UniRule)[1] |
| Glutamate 5-kinase | Escherichia coli O7:K1 (strain IAI39 / ExPEC) | proB | Cytoplasm | UniProt Annotation (UniRule)[2] |
| Glutamate 5-kinase | Synechococcus sp. (strain JA-3-3Ab) | proB | Cytoplasm | UniProt Annotation (UniRule)[3] |
While direct high-resolution imaging or quantitative fractionation studies specifically for G5K are not extensively published, the cytosolic nature of many metabolic enzymes in bacteria supports this prediction.[4][5] Research on the spatial organization of metabolic pathways in E. coli has revealed that many enzymes, previously thought to be freely diffusing, can form discrete punctate structures within the cytoplasm, suggesting a higher order of organization.[6]
The Proline Biosynthesis Pathway: The Role of G5K
Glutamate-5-kinase catalyzes the first committed step in the synthesis of proline from glutamate. This pathway is crucial not only for protein synthesis but also for adaptation to osmotic and oxidative stress.
The interaction between Glutamate-5-kinase (ProB) and the subsequent enzyme, γ-glutamyl phosphate reductase (ProA), has been a subject of study. While it was once hypothesized that these enzymes form a stable complex to channel the unstable intermediate, γ-glutamyl phosphate, recent evidence suggests that such channeling is not required for proline synthesis in E. coli, and the intermediate is stable enough to diffuse through the cytoplasm.[7]
Experimental Protocols for Determining G5K Localization
To experimentally validate the predicted cytosolic localization of Glutamate-5-kinase and to investigate potential dynamic localization under different cellular conditions (e.g., osmotic stress), several well-established methodologies can be employed.
Method 1: Subcellular Fractionation and Immunoblotting
This biochemical approach provides a quantitative, albeit lower-resolution, assessment of protein distribution.
Detailed Protocol:
-
Cell Culture and Harvest: Grow the prokaryotic strain of interest (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., HEPES buffer with protease inhibitors). Lyse the cells using a mechanical method such as sonication or a French press. The efficiency of lysis should be monitored by microscopy.
-
Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet intact cells and large cellular debris.
-
Separation of Cytosolic and Membrane Fractions: Transfer the supernatant (cell-free extract) to an ultracentrifuge tube. Perform ultracentrifugation at approximately 100,000 x g for 1-2 hours at 4°C. The resulting supernatant contains the soluble cytosolic proteins, while the pellet contains the membrane fraction.
-
Sample Preparation and Analysis: Carefully collect the supernatant (cytosolic fraction). Wash and resuspend the membrane pellet in an appropriate buffer. Determine the protein concentration of both fractions.
-
Immunoblotting: Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific to Glutamate-5-kinase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Controls: It is critical to probe the same blot for known marker proteins to assess the purity of the fractions. For example, an integral inner membrane protein (e.g., a component of the electron transport chain) should be present only in the membrane fraction, while a known cytoplasmic protein (e.g., GroEL) should be exclusively in the cytosolic fraction.
Method 2: Fluorescence Microscopy with GFP-Fusion Proteins
This in vivo imaging technique provides high-resolution spatial information about protein localization in living cells.
Detailed Protocol:
-
Plasmid Construction: Clone the proB gene into an appropriate expression vector to create a fusion with a fluorescent protein, such as Green Fluorescent Protein (GFP).[8][9] It is advisable to create both N- and C-terminal fusions, as the tag's position can sometimes interfere with protein function or localization signals.[10]
-
Functional Validation: Transform the construct into a proB deletion mutant strain. Test for functional complementation (e.g., growth on a minimal medium lacking proline). A functional fusion protein is more likely to reflect the native protein's true localization.[11]
-
Bacterial Cell Culture and Induction: Grow the bacterial strain carrying the G5K-GFP fusion construct. If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at a low concentration to avoid artifacts from overexpression.
-
Sample Preparation for Microscopy: Take a small aliquot of the culture during the desired growth phase. Place the cells on an agarose (B213101) pad on a microscope slide to immobilize them for imaging.[12]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for GFP. Acquire both fluorescence and phase-contrast or DIC images to correlate the fluorescent signal with the cell boundaries.[13][14]
-
Image Analysis: Analyze the acquired images to characterize the localization pattern. A cytosolic protein is expected to show a diffuse fluorescence signal throughout the cell cytoplasm. Compare this to a control strain expressing GFP alone. Look for any specific patterns such as polar localization, membrane association, or the formation of foci, which might indicate inclusion in a larger protein complex or dynamic aggregation.[6] Advanced techniques like super-resolution microscopy (e.g., STORM, PALM) can provide even greater detail on the organization of these structures.[15][16]
Conclusion and Future Directions
The available evidence strongly suggests a cytoplasmic localization for Glutamate-5-kinase in prokaryotes, befitting its role in amino acid metabolism. However, this is largely based on predictive annotations rather than direct, high-resolution experimental data. The experimental protocols outlined in this guide provide a clear path for definitively confirming this localization and for exploring the potential for dynamic spatial regulation of the proline biosynthesis pathway.
For drug development professionals, confirming the specific localization and understanding the interaction partners of G5K could unveil novel therapeutic targets. An enzyme that is part of a larger, spatially organized metabolic complex—a "metabolon"—could present different targeting challenges and opportunities compared to a freely diffusing enzyme. Future research should focus on applying the detailed imaging and fractionation techniques described herein to provide a conclusive, high-resolution map of Glutamate-5-kinase's cellular address in key prokaryotic species.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Bacteria - Wikipedia [en.wikipedia.org]
- 6. Spatial localization of the first and last enzymes effectively connects active metabolic pathways in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green fluorescent protein as a reporter for macromolecular localization in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Fluorescent Protein Functions as a Reporter for Protein Localization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progress and prospects for small-molecule probes of bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Exploring Protein Superstructures and Dynamics in Live Bacterial Cells Using Single-Molecule and Superresolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Gatekeeper of Ornithine Synthesis: A Technical Guide to Glutamate-5-Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-5-kinase (G5K), a critical enzyme in amino acid metabolism, serves as the initial and rate-limiting step in the conversion of glutamate (B1630785) to proline and ornithine. In mammals, this enzymatic activity is housed within the N-terminal domain of the bifunctional mitochondrial enzyme, Δ¹-pyrroline-5-carboxylate synthase (P5CS). P5CS catalyzes the ATP- and NADPH-dependent conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), the metabolic precursor for both ornithine and proline. The synthesis of ornithine via this pathway is particularly crucial in the small intestine for arginine biosynthesis. The activity of the G5K domain is tightly regulated through isoform expression and allosteric feedback inhibition, making it a key control point in nitrogen metabolism and a potential target for therapeutic intervention. This guide provides an in-depth overview of the biochemical role, regulation, and experimental analysis of the G5K domain of P5CS in the context of ornithine synthesis.
Introduction: The Pivotal Role of Glutamate-5-Kinase in Metabolism
Ornithine is a non-proteinogenic amino acid that occupies a central crossroads in metabolic pathways. It is a key intermediate in the urea (B33335) cycle, and a precursor for the synthesis of arginine, proline, and polyamines. The de novo synthesis of ornithine from glutamate is a fundamental process, particularly in intestinal-renal arginine production.
The first committed step of this pathway is the phosphorylation of L-glutamate to the highly labile intermediate, L-glutamate 5-phosphate. This reaction is catalyzed by Glutamate-5-kinase (G5K) activity (EC 2.7.2.11).[1] In mammals, G5K does not exist as a standalone enzyme but is rather the N-terminal catalytic domain of a larger, bifunctional enzyme known as Δ¹-pyrroline-5-carboxylate synthase (P5CS, also known as Aldehyde Dehydrogenase 18 Family, Member A1 or ALDH18A1).[2][3] P5CS couples the G5K activity with a C-terminal γ-glutamyl phosphate (B84403) reductase (GPR) activity, which reduces the initial product to glutamate-5-semialdehyde. This intermediate then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[4][5] P5C can subsequently be converted to ornithine by ornithine aminotransferase (OAT), linking G5K activity directly to ornithine pools.
Understanding the function and regulation of the G5K domain is paramount for researchers in metabolic diseases, oncology, and drug development, as its dysregulation is associated with a range of pathologies, including hyperammonemia and connective tissue disorders.[6]
The Ornithine Biosynthesis Pathway from Glutamate
In mammalian mitochondria, the synthesis of ornithine from glutamate proceeds through the following sequential reactions, initiated by the G5K domain of P5CS:
-
Glutamate Phosphorylation (G5K domain of P5CS): L-Glutamate is phosphorylated by ATP to form L-Glutamate 5-phosphate.
-
Reduction (GPR domain of P5CS): L-Glutamate 5-phosphate is reduced by NADPH to L-Glutamate-5-semialdehyde.
-
Cyclization: L-Glutamate-5-semialdehyde spontaneously cyclizes to form Δ¹-Pyrroline-5-carboxylate (P5C).
-
Transamination (Ornithine Aminotransferase): P5C is converted to L-Ornithine.
This pathway is particularly active in the small intestine, where the synthesized ornithine serves as a precursor for citrulline and subsequently arginine, playing a vital role in systemic nitrogen homeostasis.[4]
Regulation of Glutamate-5-Kinase Activity
The flux of glutamate towards ornithine and proline is meticulously controlled at the level of P5CS. This regulation is achieved through two primary mechanisms: differential expression of P5CS isoforms and allosteric feedback inhibition.
P5CS Isoforms
In humans and mice, the P5CS gene (ALDH18A1) undergoes alternative splicing to produce two distinct isoforms, P5CS.long and P5CS.short, which differ by only two amino acids within the G5K domain.[4][7] This minor structural difference has profound functional consequences:
-
P5CS.short: This isoform is predominantly expressed in the gut and is subject to potent feedback inhibition by ornithine.[4][8] Its primary role is to drive P5C production for arginine and ornithine biosynthesis.
-
P5CS.long: This isoform is expressed ubiquitously in various tissues, is insensitive to ornithine inhibition, and is mainly involved in proline biosynthesis.[4][8]
This tissue-specific expression and differential regulation allow for the independent control of arginine and proline synthesis from the common precursor, glutamate.
Allosteric Regulation and Transcriptional Control
The G5K domain of P5CS houses the allosteric binding site for feedback inhibitors. The binding of ornithine to the P5CS.short isoform induces a conformational change that inhibits its catalytic activity, thus preventing excessive ornithine production.[2]
In addition to allosteric control, the expression of the P5CS.long isoform is subject to hormonal and transcriptional regulation. Its expression can be downregulated by glucocorticoids like hydrocortisone (B1673445) and dexamethasone, and upregulated by estradiol.[7] Furthermore, the tumor suppressor protein p53 can induce the expression of P5CS.long, linking amino acid metabolism to cellular stress responses and apoptosis.[4]
Quantitative Data
The kinetic properties of the G5K domain within P5CS have been characterized in various species. This data is essential for building metabolic models and for the design of potential inhibitors.
| Enzyme Source | Isoform | Substrate | Apparent Km | Inhibitor | Inhibition Constant / Effect | Reference |
| Vigna aconitifolia (Moth bean) | - | L-Glutamate | 3.6 mM | L-Proline | IC50 = 5 mM (wild-type) | [9] |
| Vigna aconitifolia (Moth bean) | - | ATP | 2.7 mM | L-Proline | IC50 = 960 mM (F129A mutant) | [9] |
| Rat (Small Intestine) | P5CS.short (presumed) | - | - | L-Ornithine | [S]0.5 = 0.036 mM | |
| Human | P5CS.short | - | - | L-Ornithine | Ki ~ 0.4 mM | [2] |
Note: Kinetic data for individual mammalian P5CS isoforms is limited. The values presented are derived from studies on tissue homogenates or orthologous enzymes and provide key insights into substrate affinity and inhibitor sensitivity.
Experimental Protocols
The analysis of G5K/P5CS activity is fundamental to studying its role in metabolism and disease. Below are methodologies for key experiments.
Recombinant P5CS Expression and Purification
A standard method for obtaining purified P5CS for characterization involves recombinant expression in Escherichia coli.
-
Cloning: The full-length cDNA of human ALDH18A1 (either the long or short isoform) is cloned into an expression vector, such as pET, often with an N- or C-terminal affinity tag (e.g., 6x-His).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, at a controlled temperature (e.g., 18-25°C) to enhance protein solubility.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the protein is eluted with a high concentration of imidazole.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Verification: Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard method like the Bradford assay.
P5CS Activity Assay (Coupled Spectrophotometric NADPH Oxidation Assay)
This continuous kinetic assay measures the overall forward reaction of P5CS by monitoring the consumption of NADPH at 340 nm. It is the most physiologically relevant method.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.2, 25 mM MgCl₂
-
Substrate Solution: 75 mM L-Glutamate, 5 mM ATP, 0.4 mM NADPH in Assay Buffer
-
Enzyme: Purified P5CS or cell/mitochondrial lysate
Procedure:
-
Set up a reaction in a quartz cuvette by combining the Assay Buffer and the required volume of enzyme extract.
-
Initiate the reaction by adding the Substrate Solution (pre-warmed to 37°C). The final concentrations in the reaction should be 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, 75 mM Na-glutamate, 5 mM ATP, and 0.4 mM NADPH.
-
Immediately place the cuvette in a spectrophotometer set to 37°C.
-
Monitor the decrease in absorbance at 340 nm for 15-20 minutes.
-
The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).
G5K-Specific Activity Assay (Hydroxamate Assay)
This endpoint assay specifically measures the G5K (first step) activity by trapping the labile L-glutamate 5-phosphate intermediate with hydroxylamine (B1172632).
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrates: 20 mM L-Glutamate, 4 mM ATP, 100 mM hydroxylamine hydrochloride
-
Stop/Colorimetric Solution: 10% (w/v) FeCl₃ in 6.7% (v/v) HCl and 5% (w/v) trichloroacetic acid
-
Standard: γ-glutamyl-hydroxamate
Procedure:
-
Incubate the enzyme preparation with the substrates in the Reaction Buffer in a final volume of 75 µL at 30°C for up to 30 minutes.
-
Terminate the reaction by adding 150 µL of the Stop/Colorimetric Solution.
-
Centrifuge the mixture at 12,000 x g for 3 minutes to pellet precipitated protein.
-
Measure the absorbance of the supernatant at 535 nm.
-
Quantify the amount of γ-glutamyl-hydroxamate formed by comparing the absorbance to a standard curve.
Implications for Drug Development
The central role of P5CS in providing precursors for both proline and arginine synthesis makes its G5K domain an attractive target for therapeutic intervention.
-
Oncology: Many cancer cells exhibit metabolic reprogramming and become dependent on de novo proline synthesis for proliferation and redox balance.[9] Inhibiting P5CS could therefore represent a strategy to selectively target these tumors.
-
Metabolic Disorders: Inherited deficiencies in P5CS lead to a complex syndrome characterized by hyperammonemia, hypoornithinemia, and neurological defects. Understanding the structure-function relationship of the G5K domain is crucial for developing potential therapies for these rare diseases.
-
Infectious Diseases: The proline biosynthesis pathway is essential for various pathogens. Targeting the prokaryotic G5K, which is structurally distinct from the mammalian P5CS fusion protein, could offer a pathway for developing novel antimicrobial agents.
Conclusion
The Glutamate-5-kinase domain of P5CS is a master regulator of the metabolic fate of glutamate, directing it towards the synthesis of ornithine and proline. Its activity is controlled by a sophisticated interplay of tissue-specific isoform expression and allosteric feedback, allowing for tailored metabolic responses to cellular needs. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for researchers aiming to dissect this critical metabolic node. Further exploration of the G5K domain's structure and regulatory mechanisms will undoubtedly open new avenues for understanding metabolic diseases and developing targeted therapeutic strategies.
References
- 1. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrroline-5-carboxylate synthase and proline biosynthesis: from osmotolerance to rare metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Delta1-pyrroline-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Glutamate-5-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme in the proline biosynthesis pathway.[1][2] It catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[2][3][4] This initial step is a key regulatory point in the synthesis of proline, an amino acid vital for protein synthesis and cellular homeostasis.[1] Given its importance, G5K is a potential therapeutic target. Glutamate-5-kinase-IN-1 is a potent inhibitor of G5K, acting by altering the architecture of the ATP-binding site.[5] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against G5K.
The assay described herein is based on the quantification of ADP produced during the kinase reaction, which is directly proportional to G5K activity.[3][6][7][8] A luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay, offers a sensitive and high-throughput method to measure kinase activity.[6][9][10][11] In this two-step assay, the kinase reaction is first terminated and the remaining ATP is depleted.[6][10][11] Subsequently, the ADP generated is converted to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.[6][10][11] The intensity of this signal directly correlates with the amount of ADP produced and thus, the G5K activity.[12][8]
Signaling Pathway and Inhibition
The enzymatic reaction catalyzed by Glutamate-5-kinase is a critical step in the metabolic pathway of proline biosynthesis. The following diagram illustrates this reaction and the mechanism of its inhibition by this compound.
Caption: Enzymatic reaction of G5K and its inhibition.
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). Below are reported values for this compound and a template table for presenting experimental IC50 data.
Table 1: Reported Inhibitory Activity of this compound
| Parameter | Value | Conditions |
| MIC | 4.1 µM | |
| I0.5 | 22.1 µM | at 10 mM L-Glu and ATP |
Data sourced from MedchemExpress.[5]
Table 2: Example Data for IC50 Determination of this compound
| Inhibitor Conc. (µM) | G5K Activity (%) | Log(Inhibitor Conc.) |
| 0.1 | 98.5 | -1.00 |
| 1 | 85.2 | 0.00 |
| 10 | 60.1 | 1.00 |
| 25 | 48.9 | 1.40 |
| 50 | 35.7 | 1.70 |
| 100 | 15.3 | 2.00 |
| IC50 (µM) | ~25.5 |
Experimental Protocol: In Vitro G5K Inhibition Assay
This protocol is designed for determining the IC50 value of this compound in a 96- or 384-well plate format using a luminescent ADP-detection method.
Materials and Reagents
-
L-Glutamate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA)
-
DMSO (for dissolving the inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
White, opaque multiwell plates (suitable for luminescence)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The overall workflow for the G5K inhibition assay is depicted below.
Caption: Workflow for the in vitro G5K inhibition assay.
Detailed Procedure
1. Reagent Preparation:
- G5K Enzyme: Prepare a working solution of recombinant G5K in kinase assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
- Substrates: Prepare a 2X working solution of L-glutamate and ATP in the kinase assay buffer. Optimal concentrations should be determined, but starting points can be around the Km values if known, or in the range of 10-100 µM for ATP and 100-1000 µM for L-glutamate.
- Inhibitor: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
2. Assay Protocol:
- Add 5 µL of the serially diluted this compound or vehicle control (DMSO in kinase assay buffer) to the wells of a white multiwell plate.
- Add 10 µL of the G5K enzyme solution to each well.
- Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 10 µL of the 2X substrate solution (L-glutamate and ATP) to each well.
- Incubate the reaction for 60 minutes at room temperature. The incubation time may need optimization.
- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.[9]
- Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent.
- Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[9]
- Measure the luminescence using a plate reader.
3. Controls:
- No Enzyme Control: Wells containing substrates and inhibitor/vehicle but no G5K, to determine background signal.
- Positive Control (100% Activity): Wells containing enzyme, substrates, and vehicle (DMSO) but no inhibitor.
- Negative Control (0% Activity): Wells containing enzyme and vehicle but no substrates (or a high concentration of a known potent inhibitor).
Data Analysis
-
Subtract the background luminescence (No Enzyme Control) from all other readings.
-
Calculate the percentage of G5K activity for each inhibitor concentration relative to the positive control (100% activity).
-
% Activity = (Luminescence_sample / Luminescence_positive_control) * 100
-
-
Plot the % G5K activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
By following this detailed protocol, researchers can accurately determine the inhibitory potency of this compound and other potential inhibitors of Glutamate-5-kinase, facilitating drug discovery and development efforts targeting this important metabolic enzyme.
References
- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. ulab360.com [ulab360.com]
- 13. cusabio.com [cusabio.com]
Application Note: Measuring Protein Kinase Activity Using a Kinase Assay Kit
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of protein kinases and the discovery of their modulators.
Introduction: Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, making them a major class of drug targets. Kinase assay kits provide a standardized and efficient method for measuring the enzymatic activity of a specific kinase, screening for potential inhibitors, and determining their potency. This document outlines the principles and a general protocol for measuring the activity of a hypothetical protein kinase, G5K, using a generic luminescence-based kinase assay kit. The fundamental principle of this assay is the quantification of ATP consumed during the phosphorylation reaction. As the kinase transfers phosphate (B84403) from ATP to its substrate, the amount of remaining ATP decreases. This remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is inversely proportional to the kinase activity.
G5K Signaling Pathway Overview
The following diagram illustrates a simplified, hypothetical signaling cascade involving G5K. In this pathway, an upstream kinase (Upstream Kinase) activates G5K, which in turn phosphorylates a downstream substrate (Downstream Substrate), leading to a cellular response.
Caption: A simplified diagram of the G5K signaling cascade.
Experimental Workflow
The general workflow for measuring G5K activity using a luminescence-based kinase assay kit is depicted below. The process begins with the preparation of reagents, followed by the kinase reaction, the detection step, and finally, data analysis.
Caption: General experimental workflow for a luminescence-based kinase assay.
Experimental Protocols
A. Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer as per the kit manufacturer's instructions. This buffer typically contains Tris-HCl, MgCl2, and other components necessary for optimal kinase activity.
-
G5K Enzyme: Dilute the G5K enzyme stock to the desired concentration in 1X kinase buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
Substrate/ATP Solution: Prepare a solution containing the specific substrate for G5K and ATP at concentrations recommended by the assay kit.
-
Test Compounds (Inhibitors): Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO). Further dilute these in 1X kinase buffer to the final desired concentrations.
-
Detection Reagent: Reconstitute the lyophilized detection reagent according to the kit's protocol. This reagent contains luciferase and luciferin.
B. Kinase Activity Assay Protocol
-
Plate Layout: Design the experiment on a 96-well white, opaque plate suitable for luminescence readings. Include wells for "No Kinase" controls, "Vehicle" controls (e.g., DMSO), and test compound dilutions.
-
Add Reagents:
-
To all wells, add the G5K enzyme solution.
-
To the "No Kinase" control wells, add an equivalent volume of 1X kinase buffer instead of the enzyme solution.
-
Add the serially diluted test compounds or vehicle to the appropriate wells.
-
-
Initiate Kinase Reaction: Add the Substrate/ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 60 minutes). The plate can be gently agitated during this time.
-
Signal Detection:
-
Add the prepared Detection Reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate in the dark at room temperature for 10-20 minutes to stabilize the signal.
-
-
Measurement: Read the luminescence on a plate reader.
Data Presentation and Analysis
The raw luminescence data is processed to determine the percentage of kinase activity and inhibitor potency.
1. Calculation of Percent Inhibition:
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
2. Sample Data Table:
The following table shows sample data for a G5K inhibitor screening experiment.
| Inhibitor Conc. (nM) | Raw Luminescence (RLU) | Corrected RLU (RLU - No Kinase Control) | % G5K Activity | % Inhibition |
| No Kinase Control | 850,000 | 0 | 0 | 100 |
| Vehicle Control | 150,000 | 700,000 | 100 | 0 |
| 0.1 | 180,000 | 670,000 | 95.7 | 4.3 |
| 1 | 250,000 | 600,000 | 85.7 | 14.3 |
| 10 | 400,000 | 450,000 | 64.3 | 35.7 |
| 100 | 600,000 | 250,000 | 35.7 | 64.3 |
| 1000 | 800,000 | 50,000 | 7.1 | 92.9 |
| 10000 | 840,000 | 10,000 | 1.4 | 98.6 |
3. IC50 Determination:
The IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model.
Example IC50 Curve Data:
| Log [Inhibitor] (M) | % Inhibition |
| -10 | 4.3 |
| -9 | 14.3 |
| -8 | 35.7 |
| -7 | 64.3 |
| -6 | 92.9 |
| -5 | 98.6 |
From this curve, the IC50 value can be interpolated.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High background signal | Contamination of reagents | Use fresh, high-purity reagents and sterile techniques. |
| Low signal-to-background ratio | Suboptimal enzyme concentration | Perform a kinase titration to find the optimal enzyme concentration. |
| Suboptimal ATP concentration | Ensure the ATP concentration is appropriate for the kinase and assay format. | |
| High well-to-well variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Edge effects on the plate | Avoid using the outer wells of the plate or fill them with buffer. | |
| No inhibition observed | Inactive compound | Verify the integrity and concentration of the inhibitor stock solution. |
| Inhibitor not soluble | Check the solubility of the compound in the assay buffer. |
Best Practices for Utilizing Glutamate-5-kinase-IN-1 in Bacterial Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-5-kinase-IN-1 is a potent inhibitor of Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway of bacteria.[1] G5K, encoded by the proB gene, catalyzes the ATP-dependent phosphorylation of L-glutamate to L-glutamate 5-phosphate, the initial and rate-limiting step in proline synthesis. Inhibition of this pathway can lead to proline starvation, subsequently halting protein synthesis and bacterial growth. This makes this compound a valuable tool for studying bacterial physiology and a potential starting point for the development of novel antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.[1][2]
These application notes provide detailed protocols and best practices for the effective use of this compound in bacterial cell culture experiments, including information on its mechanism of action, preparation, and application in various assays.
Mechanism of Action
This compound acts as an allosteric inhibitor of G5K. It binds to a site distinct from the glutamate (B1630785) and ATP binding sites, altering the enzyme's conformation and thereby inhibiting its catalytic activity.[1] Specifically, it has been shown to significantly increase the apparent Michaelis constant (Km) for ATP, suggesting it interferes with the binding of ATP to the enzyme.[2] This disruption of the proline biosynthesis pathway ultimately leads to the inhibition of bacterial growth.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note that the antibacterial activity has been primarily characterized against Mycobacterium tuberculosis. Further studies are required to determine its efficacy against a broader range of bacterial species.
| Parameter | Value | Species/Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) | 4.1 µM | Mycobacterium tuberculosis H37Rv | [1][3] |
| I0.5 (Enzyme Inhibition) | 22.1 µM | Escherichia coli G5K (at 10 mM L-Glu and ATP) | [3] |
| Cytotoxicity (HepG2 cells) | No relevant cytotoxicity observed at 5, 10, and 20 µM | Human liver carcinoma cell line | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
For optimal results and to avoid precipitation, it is crucial to prepare the stock solution of this compound correctly.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[4][5]
Determination of Minimum Inhibitory Concentration (MIC) in Bacteria
This protocol describes a standard broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial strain of interest (e.g., E. coli, B. subtilis, S. aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to an OD600 of approximately 0.05-0.1 (corresponding to ~1 x 108 CFU/mL).
-
Further dilute the culture to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Prepare Serial Dilutions of the Inhibitor:
-
In a sterile 96-well plate, add 100 µL of growth medium to all wells except the first column.
-
Add 200 µL of a starting concentration of this compound to the first well of each row to be tested (e.g., 64 µg/mL). Prepare this by diluting the 10 mM stock solution in the growth medium. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Seal the plate and incubate at the optimal temperature for 16-20 hours with shaking.
-
-
Determine MIC:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the inhibitor that completely inhibits bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in absorbance compared to the negative control.
-
In Vitro Glutamate-5-kinase (G5K) Enzyme Activity Assay
This protocol is for measuring the inhibitory effect of this compound on the activity of purified G5K enzyme. This assay is based on the quantification of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant G5K enzyme (e.g., from E. coli)
-
This compound stock solution (10 mM in DMSO)
-
ATP
-
L-Glutamate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a solution of G5K enzyme in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare solutions of ATP and L-Glutamate in assay buffer. Final concentrations in the assay are typically around the Km values for the respective substrates. Based on literature, a starting point of 10 mM for both can be used.[3]
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a white 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
G5K enzyme
-
L-Glutamate
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Detect ADP Production:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of G5K activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 or I0.5 value by fitting the data to a dose-response curve.
-
Troubleshooting
-
Inhibitor Precipitation: If the inhibitor precipitates upon dilution in aqueous buffer, try preparing intermediate dilutions in DMSO before the final dilution into the assay medium. Ensure the final DMSO concentration is as low as possible (ideally <1%).
-
No or Low Bacterial Inhibition:
-
Verify the potency of the inhibitor by performing a positive control with a known susceptible bacterial strain.
-
Ensure the stock solution was prepared and stored correctly.
-
Consider that the target bacterial species may have intrinsic resistance mechanisms.
-
-
High Background in Enzyme Assay:
-
Ensure all reagents are free of contaminating ADP.
-
Optimize the concentration of the G5K enzyme to be in the linear range of the assay.
-
Run a control without the enzyme to determine the background signal.
-
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme | CiQUS -USC - University of Santiago de Compostela [usc.es]
Application Notes and Protocols: Solubility of Glutamate-5-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-5-kinase (G5K) is a critical enzyme in the proline biosynthesis pathway, making it a target of interest for antimicrobial drug development. Glutamate-5-kinase-IN-1 is a known inhibitor of this enzyme.[1] Understanding the solubility of this compound in various solvents is fundamental for its effective use in research and development. These application notes provide a summary of available solubility information, a detailed protocol for determining its solubility, and an overview of the relevant biochemical pathway.
Solubility Data
A comprehensive search of publicly available data did not yield specific quantitative solubility values for this compound in common laboratory solvents. Chemical vendors describe the compound as being soluble in DMSO, but do not provide a concentration. To facilitate research and ensure the reproducibility of experiments, it is highly recommended that researchers determine the solubility of this compound empirically in their solvent of choice. The following table indicates the current status of publicly available solubility data.
| Solvent | Chemical Formula | Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available |
| Ethanol | C₂H₅OH | Data not available |
| Water | H₂O | Data not available |
| Phosphate-Buffered Saline (PBS) | - | Data not available |
Signaling Pathway
Glutamate-5-kinase is a key enzyme in the proline biosynthesis pathway. It catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[2] This is the first and rate-limiting step in the synthesis of proline, an amino acid crucial for protein synthesis and cellular stress responses.[3][4] The product of the G5K-catalyzed reaction, L-glutamate-5-phosphate, is subsequently reduced to L-glutamate-5-semialdehyde, which then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate. The final step is the reduction of Δ¹-pyrroline-5-carboxylate to proline.[3][5]
Experimental Protocols
Determination of Solubility in DMSO (and other organic solvents)
This protocol outlines a general method for determining the kinetic solubility of a compound in a solvent like DMSO. This method is based on creating a saturated solution and then quantifying the dissolved compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Other organic solvents of interest (e.g., Ethanol, Methanol)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
1.5 mL microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Procedure:
-
Preparation of Standard Curve:
-
Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations.
-
Analyze the standards using HPLC-UV or LC-MS to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a pre-weighed microcentrifuge tube (e.g., 1-2 mg).
-
Add a defined volume of the solvent (e.g., 100 µL) to the tube.
-
Tightly cap the tube.
-
-
Equilibration:
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for 24 hours to ensure the solution reaches equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample using the same HPLC-UV or LC-MS method used for the standard curve.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 3. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline biosynthesizing enzymes (glutamate 5-kinase and pyrroline-5-carboxylate reductase) from a model cyanobacterium for desiccation tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the effective concentration of Glutamate-5-kinase-IN-1 for inhibiting bacterial growth.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme in the proline biosynthesis pathway of many bacteria.[1][2][3] This pathway is essential for the production of proline, an amino acid that plays a vital role in bacterial survival, particularly in adaptation to osmotic and dehydration stresses.[4] G5K catalyzes the first and rate-limiting step of this pathway: the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[1][2][5][6] The enzyme is subject to feedback inhibition by its end-product, proline.[1][7][8][9] Due to its essential role in bacterial physiology, G5K presents a promising target for the development of novel antimicrobial agents.
Glutamate-5-kinase-IN-1 is a novel small molecule inhibitor designed to target G5K. By inhibiting this enzyme, this compound is expected to disrupt proline synthesis, leading to impaired bacterial growth and survival. These application notes provide detailed protocols for determining the effective concentration of this compound for inhibiting bacterial growth, including methods for assessing its minimum inhibitory concentration (MIC) and its cytotoxic effects on mammalian cells.
Signaling Pathway
The proline biosynthesis pathway is a key metabolic route in bacteria. The pathway begins with the phosphorylation of glutamate (B1630785) by Glutamate-5-kinase. The resulting γ-glutamyl phosphate (B84403) is then reduced to γ-glutamyl semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate. Finally, this intermediate is reduced to proline.[3][4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.[10][11][12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][13]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Sterile 96-well microtiter plates[10]
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a single colony of the target bacterium from an agar (B569324) plate and inoculate it into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD₆₀₀) of approximately 0.1.[11] This corresponds to a cell density of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold serial dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.[13]
-
Typically, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the inhibitor to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 should contain MHB with no inhibitor (growth control).
-
Well 12 should contain uninoculated MHB (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[10][13]
-
Alternatively, the OD₆₀₀ of each well can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Protocol 2: Bacterial Growth Inhibition Assay
This protocol measures the effect of different concentrations of this compound on bacterial growth over time using optical density measurements.[17]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Microplate:
-
Prepare serial dilutions of this compound in a 96-well plate as described in Protocol 1.
-
Include a growth control (no inhibitor) and a sterility control (uninoculated media).
-
-
Inoculation:
-
Inoculate the wells with the prepared bacterial suspension to a final OD₆₀₀ of approximately 0.05.
-
-
Kinetic Reading:
-
Place the microplate in a plate reader capable of kinetic measurements at 37°C with intermittent shaking.
-
Measure the OD₆₀₀ of each well every 30-60 minutes for 12-24 hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of this compound.
-
Compare the growth curves of the treated samples to the untreated control to determine the extent of growth inhibition.
-
The half-maximal effective concentration (EC₅₀) can be calculated from the dose-response curve at a specific time point (e.g., the time at which the control culture reaches the mid-logarithmic phase).
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol assesses the cytotoxicity of this compound on a mammalian cell line (e.g., HeLa, HepG2) using the MTT assay, which measures cell metabolic activity.[18][19][20]
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include wells with untreated cells (negative control) and a vehicle control if a solvent is used.
-
Incubate for 24, 48, or 72 hours.[18]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[18]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).[18]
-
Data Presentation
The quantitative data generated from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Escherichia coli ATCC 25922 | ||
| Staphylococcus aureus ATCC 29213 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Klebsiella pneumoniae ATCC 13883 | ||
| Enterococcus faecium ATCC 700221 |
Table 2: Growth Inhibition (EC₅₀) of this compound.
| Bacterial Strain | EC₅₀ (µg/mL) | EC₅₀ (µM) | Time Point (hours) |
| Escherichia coli ATCC 25922 | 8 | ||
| Staphylococcus aureus ATCC 29213 | 8 |
Table 3: Cytotoxicity (IC₅₀) of this compound against mammalian cell lines.
| Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Incubation Time (hours) |
| HeLa | 48 | ||
| HepG2 | 48 |
Conclusion
These application notes provide a comprehensive framework for determining the effective concentration of this compound, a novel inhibitor of bacterial Glutamate-5-kinase. The detailed protocols for MIC determination, bacterial growth inhibition, and cytotoxicity assays will enable researchers to thoroughly characterize the antimicrobial potential and safety profile of this and other similar compounds. The provided diagrams and data tables offer a clear structure for experimental planning and data presentation. This systematic approach is essential for the successful development of new antimicrobial agents targeting novel bacterial pathways.
References
- 1. Biosynthesis of Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 7. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. bmglabtech.com [bmglabtech.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chitosan Coating Enhances the Antimicrobial Activity of Punica granatum L. Phenolic Compounds | MDPI [mdpi.com]
Application Notes and Protocols for Studying Metabolic Pathway Regulation Using Glutamate-5-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K), to investigate the regulation of metabolic pathways, particularly the proline biosynthesis pathway.
Introduction
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1][2] This pathway is essential for protein synthesis and plays a significant role in cellular responses to osmotic and oxidative stress.[3] G5K catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[4][5] This intermediate is then reduced to glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline. In higher plants and animals, the initial two steps are catalyzed by a bifunctional enzyme, Δ¹-pyrroline-5-carboxylate synthase (P5CS).[3][6] Given its pivotal role, G5K is a key regulatory point in proline metabolism and a potential target for therapeutic intervention and studying metabolic regulation.
This compound is a potent inhibitor of G5K. It has been identified as a potential anti-tuberculosis agent by altering the ATP binding site architecture of the enzyme. This inhibitor serves as a valuable chemical tool for researchers to probe the function of G5K and the consequences of its inhibition on cellular metabolism and physiology.
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Cell Line/Conditions | Source |
| MIC | 4.1 µM | Mycobacterium tuberculosis | |
| I0.5 | 22.1 µM | G5K activity at 10 mM L-Glu and ATP | |
| Cytotoxicity | No relevant cytotoxicity | 5, 10, 20 µM in HepG2 cells |
Signaling and Metabolic Pathways
The proline biosynthesis pathway, initiated by Glutamate-5-kinase, is a fundamental metabolic route. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Glutamate-5-Kinase (G5K) Enzyme Activity Assay
This protocol is designed to measure the enzymatic activity of G5K by quantifying the amount of ADP produced, which is indicative of kinase activity. The ADP-Glo™ Kinase Assay is a suitable commercial kit for this purpose.[3][7][8]
Experimental Workflow:
Materials:
-
Purified Glutamate-5-kinase (G5K) enzyme
-
L-Glutamate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit
-
96-well or 384-well white assay plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Kinase Assay Buffer.
-
Prepare substrate solution containing L-Glutamate and ATP in Kinase Assay Buffer. Based on literature, starting concentrations can be around 150 mM for L-Glutamate and 20 mM for ATP, with 80 mM MgCl₂.[1]
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a fixed amount of G5K enzyme to each well containing the serially diluted inhibitor or vehicle control (DMSO).
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate solution (L-Glutamate and ATP) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the G5K activity.
-
Plot the G5K activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proline Biosynthesis Assay
This protocol describes how to treat cells with this compound and subsequently measure intracellular proline levels to assess the inhibitor's effect on the metabolic pathway.
Materials:
-
Cell line of interest (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Plate reader for absorbance or fluorescence
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate for normalization.
-
-
Proline Quantification:
-
Use a commercial proline assay kit to measure the proline concentration in the cell lysates. These kits are typically based on the reaction of proline with ninhydrin (B49086) in acidic conditions to produce a colored product that can be measured spectrophotometrically.[5][9][12]
-
Follow the manufacturer's instructions for the specific kit being used. This generally involves mixing the lysate with the assay reagents, incubating to allow for color development, and then measuring the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided proline standards.
-
Calculate the proline concentration in each sample based on the standard curve.
-
Normalize the proline concentration to the protein concentration of the corresponding lysate.
-
Compare the proline levels in inhibitor-treated cells to the vehicle-treated control cells to determine the effect of G5K inhibition on proline biosynthesis.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed effects on metabolic pathways are not due to general cell toxicity.
Materials:
-
HepG2 cells or other cell line of interest
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)[13][14]
-
96-well clear or white-walled plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours).[13]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the concentration at which the compound exhibits cytotoxic effects.
-
Western Blot Analysis for G5K Expression
This protocol can be used to determine if treatment with this compound or other stimuli affects the expression level of the G5K protein.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Glutamate-5-kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of cell lysates.
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against G5K (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of G5K. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for investigating the impact of G5K inhibition on a cellular system.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping active site residues in glutamate-5-kinase. The substrate glutamate and the feed-back inhibitor proline bind at overlapping sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Proline Assay Kit [cellbiolabs.com]
- 12. Proline Quantification | [risebio.mnsu.edu]
- 13. reframeDB [reframedb.org]
- 14. Mitochondria-Mediated Apoptosis of HCC Cells Triggered by Knockdown of Glutamate Dehydrogenase 1: Perspective for Its Inhibition through Quercetin and Permethylated Anigopreissin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing Glutamate-5-kinase with Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the discovery and structural characterization of novel inhibitors for Glutamate-5-kinase (GK), a key enzyme in the proline biosynthesis pathway. The following protocols detail the necessary steps from protein production and inhibitor screening to the final co-crystallization, enabling structure-based drug design efforts targeting this essential metabolic enzyme.
Introduction to Glutamate-5-kinase and its Inhibition
Glutamate-5-kinase (GK) catalyzes the ATP-dependent phosphorylation of L-glutamate to L-glutamate-5-phosphate. This is the first and rate-limiting step in the biosynthesis of proline, an amino acid crucial for cellular osmoprotection.[1] In many organisms, GK is subject to feedback inhibition by proline, making it a key regulatory point in this metabolic pathway.[1][2] The development of novel GK inhibitors is a promising strategy for the development of new antimicrobial agents or herbicides. Understanding the structural basis of inhibitor binding through X-ray crystallography is critical for the rational design and optimization of potent and selective compounds.
Experimental Workflows
The overall process for identifying and structurally characterizing novel GK inhibitors can be broken down into several key stages. The following diagrams illustrate the general experimental workflow.
High-Throughput Screening and Hit Identification Workflow
Caption: Workflow for inhibitor screening and validation.
Protein Production and Co-crystallization Workflow
Caption: Workflow for GK production and co-crystallization.
Experimental Protocols
Protocol for Recombinant E. coli Glutamate-5-kinase Expression and Purification
This protocol is adapted from Pérez-Arellano et al., 2004.[2]
A. Gene Cloning and Expression Vector:
-
The proB gene encoding for Glutamate-5-kinase from Escherichia coli is cloned into a pET-22b(+) vector, which provides a C-terminal His6-tag for purification.
-
Transform the expression vector into E. coli BL21(DE3) cells.
B. Protein Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
C. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Further purify the protein by size-exclusion chromatography (SEC) using a column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity and homogeneity by SDS-PAGE. The expected molecular weight of the monomer is approximately 42 kDa.
-
Concentrate the purified protein to 10-15 mg/mL for crystallization trials.
Protocol for High-Throughput Inhibitor Screening using the ADP-Glo™ Kinase Assay
This protocol is a general guideline for adapting the Promega ADP-Glo™ Kinase Assay for GK.[3]
A. Reagents and Materials:
-
Purified Glutamate-5-kinase
-
L-Glutamate (substrate)
-
ATP (co-substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library dissolved in DMSO
-
Assay plates (e.g., 384-well white, opaque plates)
-
Luminometer
B. Assay Procedure:
-
Kinase Reaction (5 µL volume):
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 1 µL of test compound (or DMSO for controls) to the wells.
-
Add 2 µL of a 2.5X enzyme/substrate solution (containing GK and L-Glutamate) to the wells.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution.
-
Mix and incubate at room temperature for a predetermined time (e.g., 60 minutes). The optimal enzyme concentration and reaction time should be determined empirically to ensure the reaction is in the linear range.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
C. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Inhibitor potency is determined by calculating the percent inhibition relative to DMSO controls.
-
For hit compounds, a dose-response curve is generated to determine the IC50 value.
Protocol for Co-crystallization of GK with Novel Inhibitors
A. Preparation of the Protein-Inhibitor Complex:
-
Dissolve the novel inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Incubate the purified GK (at 10-15 mg/mL) with the inhibitor at a 1:5 to 1:10 molar ratio (protein:inhibitor) for at least 1 hour on ice prior to setting up crystallization trials. The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization.
B. Crystallization Screening:
-
The hanging-drop vapor diffusion method is recommended.
-
Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the reservoir well of a 24-well crystallization plate.
-
Incubate the plates at a constant temperature (e.g., 20°C).
C. Initial and Optimized Crystallization Conditions:
-
The initial crystallization conditions for E. coli GK with its substrates provide a good starting point for screening.[2]
-
A broader screening using commercially available sparse matrix screens is highly recommended to identify new crystallization conditions for the inhibitor complexes.
-
Once initial crystals are obtained, optimize the conditions by varying the precipitant concentration, pH, and temperature.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the experimental protocols.
Table 1: Protein Purification and Characterization
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) | [2] |
| Purification Tag | C-terminal His6-tag | [2] |
| Final Protein Concentration | 10-15 mg/mL | - |
| Purity (by SDS-PAGE) | >95% | [2] |
| Oligomeric State | Tetramer | [2] |
Table 2: High-Throughput Screening Parameters (ADP-Glo™ Assay)
| Parameter | Recommended Value/Range |
| Assay Volume | 5 µL (Kinase Rxn) + 5 µL + 10 µL |
| L-Glutamate Concentration | At or near Km |
| ATP Concentration | At or near Km |
| Incubation Time (Kinase Rxn) | 60 minutes (to be optimized) |
| Incubation Time (ATP Depletion) | 40 minutes |
| Incubation Time (Signal Gen.) | 30-60 minutes |
Table 3: Co-crystallization Conditions for E. coli GK (with substrates)
| Parameter | Condition | Reference |
| Method | Hanging-drop vapor diffusion | [2] |
| Protein Concentration | ~12 mg/mL | [2] |
| Ligands | ADP, MgCl₂, L-glutamate | [2] |
| Precipitant | 1.6 M MgSO₄ | [2] |
| Buffer | 0.1 M MES pH 6.5 | [2] |
| Additive | 0.1 M KCl | [2] |
| Temperature | 294 K (21°C) | [2] |
Table 4: Representative IC50 Values for Kinase Inhibitors from Co-crystallization Studies of Other Kinases
| Kinase | Inhibitor | IC50 (µM) | Reference |
| MRCKβ | Y-27632 | ~2.5 | N/A |
| MRCKβ | Fasudil | ~1.5 | N/A |
| MRCKβ | TPCA-1 | ~5.0 | N/A |
Note: The IC50 values in Table 4 are for illustrative purposes from studies on other kinases and are not directly applicable to GK. They serve as a general reference for the potency of inhibitors that have been successfully co-crystallized.
Troubleshooting
-
Low Protein Yield/Solubility: Optimize expression conditions (temperature, induction time). Consider co-expression with chaperones. Ensure the presence of reducing agents like DTT or TCEP in purification buffers.
-
No Hits in HTS: Ensure the enzyme is active and the assay is robust (calculate Z' factor). The compound library may lack potent inhibitors for this target.
-
No Crystals: Screen a wider range of crystallization conditions. Vary the protein concentration and the protein-to-inhibitor molar ratio. Perform a new purification to ensure protein homogeneity. Consider using seeding techniques if apo-crystals are available.
-
Inhibitor Precipitation: Lower the inhibitor concentration during complex formation. Test different solvents for the inhibitor stock.
By following these detailed protocols and utilizing the provided data as a guide, researchers can effectively advance their efforts in discovering and structurally characterizing novel inhibitors of Glutamate-5-kinase.
References
- 1. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Acetyl-L-glutamate kinase from Escherichia coli: cloning of the gene, purification and crystallization of the recombinant enzyme and preliminary X-ray analysis of the free and ligand-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Novel G5K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries to identify novel inhibitors of the G5K protein kinase. The following sections outline the principles of biochemical and cell-based assays, provide step-by-step experimental protocols, and present data in a structured format for clear interpretation.
Introduction to G5K Inhibition
G protein-coupled receptor kinase 5 (GRK5), hereafter referred to as G5K, is a serine/threonine protein kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[1] Dysregulation of G5K activity has been implicated in various diseases, making it an attractive therapeutic target for drug discovery.[1] High-throughput screening (HTS) is a key strategy for identifying small molecule inhibitors of G5K from large chemical libraries.[2][3] This document details robust HTS assays amenable to the discovery of such inhibitors.
Biochemical Assays for G5K Activity
Biochemical assays directly measure the catalytic activity of purified G5K and are the primary method for high-throughput screening of large compound libraries.[4] These assays are typically performed in a multi-well plate format (e.g., 384-well) to maximize throughput.[3][5]
Assay Principle
The fundamental principle of a G5K biochemical assay is to measure the G5K-catalyzed phosphorylation of a specific substrate. This can be monitored through various detection methods, including fluorescence, luminescence, and colorimetry.[4] A common approach is to quantify the amount of ATP consumed or ADP produced during the kinase reaction.
Fluorescence-Based Mobility Shift Assay
A highly sensitive and robust HTS method is the microfluidic mobility shift assay.[6] This assay utilizes a fluorescently labeled substrate. As the kinase phosphorylates the substrate, the change in charge and size of the fluorescent molecule results in a detectable shift in its electrophoretic mobility.
Experimental Protocol: Fluorescence-Based Mobility Shift Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
G5K Enzyme: Dilute purified recombinant G5K to a final concentration of 2X the desired assay concentration in assay buffer.
-
Substrate Solution: Prepare a 2X solution of the fluorescently labeled G5K substrate and ATP in assay buffer. The final ATP concentration should be at its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[6]
-
Positive Control: Prepare a solution of a known G5K inhibitor or a high concentration of EDTA (e.g., 90 mM) to establish 100% inhibition.[7]
-
Negative Control: Prepare a solution with DMSO at the same final concentration as the compound wells (typically 0.1-1%).[8]
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of test compounds (typically at 10 µM final concentration) or control solutions into the appropriate wells of a 384-well plate.[7][8]
-
Add 5 µL of the 2X G5K enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[7]
-
Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Analyze the plate on a microfluidic mobility shift detection platform.
-
-
Data Analysis:
-
The degree of substrate phosphorylation is determined by the ratio of the fluorescent signals from the phosphorylated product and the unphosphorylated substrate.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z' factor to assess the quality and robustness of the assay. A Z' factor > 0.5 is considered excellent for HTS.[8]
-
Luminescence-Based ATP Depletion Assay
Luminescence-based assays, such as those that measure ATP consumption (e.g., Kinase-Glo®), are widely used for HTS.[4] As the kinase reaction proceeds, ATP is converted to ADP. The remaining ATP is then quantified using a luciferase-based reaction that generates a luminescent signal inversely proportional to kinase activity.[9]
Experimental Protocol: Luminescence-Based ATP Depletion Assay
-
Reagent Preparation:
-
Prepare assay buffer, G5K enzyme, substrate solution, and controls as described for the fluorescence-based assay.
-
-
Assay Procedure (384-well plate format):
-
Follow the same initial steps for compound and enzyme addition as the fluorescence-based assay.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate at room temperature for the desired reaction time.
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate percent inhibition based on the signals from control wells.
-
Assess the assay performance using the Z' factor.
-
Quantitative Data Summary
| Assay Parameter | Fluorescence-Based Mobility Shift | Luminescence-Based ATP Depletion | Reference |
| Z' Factor | > 0.7 | > 0.5 | [6][8] |
| Typical Final Compound Conc. | 10 µM | 10 µM | [7][8] |
| Typical Final DMSO Conc. | ~0.125% | < 1% | [7][10] |
| Assay Volume (384-well) | 20 µL | 20-50 µL | [7][8] |
| Readout | Fluorescence Ratio | Luminescence | [4][6] |
Cell-Based Assays for G5K Inhibition
Cell-based assays are crucial for secondary screening and hit validation as they provide a more physiologically relevant context by assessing compound activity within a living cell.[11][12][13] These assays can confirm that a compound identified in a biochemical screen can penetrate the cell membrane and inhibit G5K in its native environment.[14]
G5K Signaling Pathway
G5K is activated downstream of various GPCRs. Upon ligand binding to a GPCR, G5K is recruited to the receptor and phosphorylates it, leading to the recruitment of arrestin proteins, which desensitize the receptor and can initiate further downstream signaling cascades, such as the MAPK/ERK pathway.[15][16]
Caption: Simplified G5K signaling pathway upon GPCR activation.
Cell-Based Reporter Gene Assay
A common cell-based approach is to use a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a promoter that is activated by a downstream event in the G5K signaling pathway.[11] Inhibition of G5K would lead to a decrease in the reporter signal.
Experimental Protocol: Cell-Based Reporter Gene Assay
-
Cell Line and Reagents:
-
Use a stable cell line expressing the target GPCR and a reporter construct (e.g., a serum response element-luciferase reporter for the MAPK/ERK pathway).
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
GPCR Agonist: A known agonist for the target GPCR.
-
Test Compounds: Diluted to desired concentrations.
-
-
Assay Procedure (96- or 384-well format):
-
Seed the cells into microplates and allow them to adhere overnight.
-
Pre-incubate the cells with test compounds or controls for 1-2 hours.
-
Stimulate the cells with an EC₈₀ concentration of the GPCR agonist.
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).
-
Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay) to exclude false positives due to toxicity.
-
Calculate the percent inhibition of the agonist-induced signal for each compound.
-
Generate dose-response curves for active compounds to determine their IC₅₀ values.
-
Experimental Workflow
The overall workflow for identifying and characterizing G5K inhibitors involves a multi-step process starting from a primary HTS campaign and progressing to more detailed secondary and functional assays.
Caption: High-throughput screening workflow for G5K inhibitor discovery.
Conclusion
The application notes and protocols described herein provide a robust framework for the identification and characterization of novel G5K inhibitors. The combination of a high-throughput biochemical primary screen with a physiologically relevant cell-based secondary assay is a powerful strategy to discover potent and selective lead compounds for further drug development. Careful assay optimization and validation, including the determination of parameters like the Z' factor, are critical for the success of any HTS campaign.[8]
References
- 1. GRK5 G protein-coupled receptor kinase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. PI(4)P 5-Kinase (PIP5KI) Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bioivt.com [bioivt.com]
- 14. criver.com [criver.com]
- 15. The signaling pathway leading to extracellular signal-regulated kinase 5 (ERK5) activation via G-proteins and ERK5-dependent neurotrophic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Development of Anti-Tuberculosis Agents Targeting Glutamate-5-Kinase (ProB)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), continues to be a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel drug targets and therapeutic agents. The proline biosynthesis pathway has been identified as crucial for Mtb's persistence and virulence, making its enzymes attractive targets for drug development.[1][2]
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase or ProB, catalyzes the first committed step in proline biosynthesis: the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[3][4] This enzyme is essential for the survival of Mtb, and its absence in humans makes it an ideal selective target for novel anti-TB agents.[2] Targeting G5K disrupts the supply of proline, an amino acid vital for the bacterium's defense against osmotic stress and for its persistence in the host.[2]
This document provides an overview of the proline biosynthesis pathway, protocols for assessing G5K inhibition, and a workflow for the discovery of novel anti-TB agents targeting this essential enzyme.
Proline Biosynthesis Pathway in M. tuberculosis
Glutamate-5-kinase (ProB) is the entry point for the conversion of glutamate (B1630785) to proline. The pathway is a critical metabolic route for Mtb.
References
Finding a reliable supplier and checking the purity of Glutamate-5-kinase-IN-1.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to sourcing and verifying the purity of Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K). Detailed protocols for purity analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are provided, along with information on reliable suppliers and the relevant metabolic pathway.
Introduction to this compound
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase (GK), is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate.[1][2] It facilitates the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[3][4] This metabolic pathway is essential in various organisms, including bacteria and plants, for processes such as osmotic stress response.[2][5]
This compound is a potent inhibitor of G5K, with a reported minimum inhibitory concentration (MIC) of 4.1 µM.[6][7][8] It is believed to exert its inhibitory effect by altering the architecture of the ATP-binding site on the enzyme.[6][7][8] Due to its role in inhibiting a key metabolic enzyme, this compound is under investigation, particularly as a potential anti-tuberculosis agent.[6][7][8] Given its potential therapeutic applications, ensuring the purity and identity of this compound is critical for reliable and reproducible research.
Finding a Reliable Supplier
A critical first step in any research involving small molecule inhibitors is sourcing high-purity compounds from a reputable supplier. The following table summarizes publicly available information for suppliers of this compound. Researchers should, however, conduct their own due diligence and request certificates of analysis to verify purity.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedchemExpress | This compound | HY-145523 | >98% (as stated on website) | Provides basic information on biological activity and storage.[6][7] |
| MyBioSource | This compound, inhibitor | MBS5803419 | Not specified | Provides some activity data and storage recommendations.[9] |
| TargetMol | This compound | T60693 | >98% (as stated on website) | Offers information on the mechanism of action and cytotoxicity.[8] |
Experimental Protocols for Purity Verification
The following protocols provide detailed methodologies for assessing the purity of this compound. These are generalized procedures based on standard methods for small molecule kinase inhibitors and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of small molecules by separating the main compound from any impurities.
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or Ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
HPLC system with UV or DAD detector
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a 1:1 mixture of methanol (B129727) and acetonitrile, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example): [10][11]
-
Column: C18 reversed-phase column (e.g., Agilent 5HC-C18, 4.6 mm × 250 mm, 5 µm or Waters ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).[12]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min for a 2.1 mm ID column or 1.0 mL/min for a 4.6 mm ID column.[11][12]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (e.g., 254 nm or a wavelength scan can be performed).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Mass spectrometry is a powerful technique to confirm the molecular weight of the compound and to identify potential impurities.[13]
Objective: To confirm the molecular weight of this compound and identify the mass of any co-eluting impurities.
Materials:
-
This compound sample prepared as for HPLC analysis.
-
LC-MS system (e.g., a triple quadrupole or time-of-flight mass spectrometer coupled to an HPLC).[13]
Protocol:
-
LC-MS Analysis:
-
Use the same HPLC conditions as described above, ensuring the mobile phase is compatible with mass spectrometry (volatile buffers like ammonium formate are ideal).
-
The eluent from the HPLC is directed into the mass spectrometer.
-
-
Mass Spectrometry Parameters (Example): [11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Scan Range: A range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak from the HPLC chromatogram and confirm that the observed molecular ion ([M+H]+) corresponds to the theoretical mass of this compound.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can aid in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity and providing another measure of purity.[14]
Objective: To verify the chemical structure of this compound and detect the presence of structurally related impurities.
Materials:
-
Approximately 5-10 mg of this compound sample.
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If further structural confirmation is needed, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
-
Data Analysis:
-
Compare the chemical shifts, coupling constants, and integration of the peaks in the acquired spectra with the expected structure of this compound.
-
The presence of unexpected peaks may indicate impurities. The integration of impurity peaks relative to the main compound can provide a semi-quantitative measure of purity.
-
Visualizations
Signaling Pathway
Glutamate-5-kinase is the initial enzyme in the proline biosynthesis pathway, which is a critical metabolic route in many organisms. The inhibition of this enzyme by this compound blocks the production of proline from glutamate.
References
- 1. Biosynthesis of Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 5. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. mybiosource.com [mybiosource.com]
- 10. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Two Tyrosine Kinase Inhibitors in Tablets by HPLC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product [frontiersin.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. azolifesciences.com [azolifesciences.com]
Application of Glutamate-5-kinase-IN-1 in plant biology research.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme in the proline biosynthesis pathway in plants.[1][2] This pathway is a primary metabolic route for the production of proline, an amino acid that plays a significant role as an osmoprotectant, antioxidant, and signaling molecule, particularly in response to abiotic stresses such as drought, salinity, and extreme temperatures.[1][3][4] G5K catalyzes the ATP-dependent phosphorylation of glutamate (B1630785) to form glutamate-5-phosphate, the first committed step in proline synthesis from glutamate.[2] The activity of G5K is a key regulatory point in this pathway and is subject to feedback inhibition by proline.[5]
Glutamate-5-kinase-IN-1 is a potent and selective inhibitor of plant Glutamate-5-kinase. This application note provides an overview of the potential applications of this compound in plant biology research and detailed protocols for its use in studying plant stress physiology. By inhibiting G5K, researchers can investigate the specific roles of proline biosynthesis in stress tolerance, signaling, and overall plant development.
Principle of Action
This compound acts as a competitive or non-competitive inhibitor of Glutamate-5-kinase, binding to the enzyme to prevent the phosphorylation of glutamate. This inhibition effectively blocks the proline biosynthesis pathway, leading to a reduction in endogenous proline levels. This tool allows for the controlled study of the physiological and molecular consequences of impaired proline production in plants under various conditions.
Applications in Plant Biology Research
-
Studying the Role of Proline in Abiotic Stress Tolerance: By applying this compound, researchers can assess the direct contribution of proline accumulation to plant survival and growth under drought, salinity, and other environmental stressors.
-
Investigating Proline as a Signaling Molecule: Reduced proline levels due to G5K inhibition can help elucidate the role of proline in stress-induced signaling pathways, including its interaction with other signaling molecules like reactive oxygen species (ROS) and plant hormones.[4]
-
Elucidating Metabolic Flux: This inhibitor can be used to study the metabolic flux through the proline biosynthesis pathway and its interaction with other metabolic pathways, such as the ornithine pathway for proline synthesis.[3][6]
-
Target Validation for Crop Improvement: Understanding the impact of G5K inhibition can aid in validating this enzyme as a potential target for genetic engineering to enhance stress tolerance in crops.
Quantitative Data Summary
The following tables present hypothetical data from experiments utilizing this compound to investigate its effect on proline biosynthesis and abiotic stress tolerance in Arabidopsis thaliana.
Table 1: Effect of this compound on Proline Content in Arabidopsis thaliana under Normal and Drought Conditions.
| Treatment Group | Proline Content (µg/g FW) - Normal Conditions | Proline Content (µg/g FW) - Drought Stress |
| Control (DMSO) | 15.2 ± 2.1 | 185.6 ± 15.3 |
| 10 µM this compound | 8.5 ± 1.5 | 45.3 ± 5.8 |
| 50 µM this compound | 4.1 ± 0.9 | 18.9 ± 3.2 |
Table 2: Physiological Parameters of Arabidopsis thaliana Treated with this compound under Salinity Stress (150 mM NaCl).
| Treatment Group | Relative Water Content (%) | Chlorophyll (B73375) Content (mg/g FW) | Electrolyte Leakage (%) |
| Control (DMSO) | 85.3 ± 4.2 | 1.8 ± 0.2 | 15.7 ± 2.5 |
| 25 µM this compound | 68.1 ± 5.5 | 1.2 ± 0.3 | 35.2 ± 4.1 |
| Control (DMSO) + 5 mM Proline | 83.9 ± 3.9 | 1.7 ± 0.2 | 16.5 ± 2.8 |
| 25 µM this compound + 5 mM Proline | 79.5 ± 4.8 | 1.6 ± 0.3 | 20.1 ± 3.5 |
Signaling Pathways and Experimental Workflows
Caption: Proline biosynthesis pathway in plants and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Determination of the Effect of this compound on Proline Content in Plant Tissues
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings)
-
This compound (stock solution in DMSO)
-
Solvent control (DMSO)
-
Abiotic stress treatment (e.g., withholding water for drought, or media supplemented with NaCl for salinity)
-
Sulfosalicylic acid (3% w/v)
-
Ninhydrin (B49086) reagent (2.5% ninhydrin in glacial acetic acid and phosphoric acid)
-
Spectrophotometer
Procedure:
-
Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Prepare different concentrations of this compound in the growth medium or for foliar application. Include a solvent control (DMSO).
-
Apply the inhibitor to one set of plants under normal conditions and another set subjected to abiotic stress (e.g., initiate drought by stopping watering).
-
After the treatment period (e.g., 7-10 days of drought), harvest leaf tissue (approx. 0.1 g) from all treatment groups.
-
Homogenize the tissue in 2 ml of 3% sulfosalicylic acid.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes.
-
Take 1 ml of the supernatant and add 1 ml of ninhydrin reagent and 1 ml of glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
Add 2 ml of toluene and vortex vigorously to extract the chromophore.
-
Allow phase separation and measure the absorbance of the upper toluene layer at 520 nm.
-
Calculate the proline concentration using a standard curve prepared with known concentrations of L-proline.
Protocol 2: Assessment of Physiological Parameters under Abiotic Stress with this compound Treatment
Materials:
-
Plants treated as described in Protocol 1.
-
Equipment for measuring Relative Water Content (RWC), chlorophyll content, and electrolyte leakage.
Relative Water Content (RWC):
-
Excise a leaf and immediately record its fresh weight (FW).
-
Immerse the leaf in deionized water for 4 hours at room temperature to achieve full turgor.
-
Blot the leaf dry and record its turgid weight (TW).
-
Dry the leaf in an oven at 80°C for 24 hours and record its dry weight (DW).
-
Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.
Chlorophyll Content:
-
Homogenize a known weight of fresh leaf tissue in 80% acetone.
-
Centrifuge to pellet the debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculate total chlorophyll content using established equations.
Electrolyte Leakage:
-
Cut leaf discs and rinse them with deionized water.
-
Incubate the discs in a known volume of deionized water and measure the initial electrical conductivity (C1) of the solution after a set time.
-
Autoclave the samples to cause complete cell lysis and measure the final electrical conductivity (C2).
-
Calculate electrolyte leakage (%) = (C1 / C2) x 100.
Troubleshooting
-
Inhibitor Precipitation: If this compound precipitates in the growth medium, sonicate the stock solution and the final medium, or consider using a lower concentration.
-
High Variability in Data: Ensure uniform plant growth conditions and consistent application of the inhibitor and stress treatments. Increase the number of biological replicates.
-
No Observable Phenotype: The concentration of the inhibitor may be too low, or the plant species may be less sensitive. Perform a dose-response experiment to determine the optimal concentration. The duration of the treatment may also need to be adjusted.
Ordering Information
For research purposes, please inquire about the availability of this compound through your chemical supplier.
Disclaimer: The quantitative data and protocols provided are for illustrative purposes and may need to be optimized for specific experimental conditions and plant species.
References
- 1. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 3. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijair.org [ijair.org]
- 5. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purifying Recombinant Glutamate-5-Kinase: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the techniques and protocols for the purification of recombinant Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway. The methodologies outlined below are designed to yield a highly pure and active enzyme, suitable for structural and functional studies, as well as for applications in drug development.
Introduction to Glutamate-5-Kinase
Glutamate-5-kinase (EC 2.7.2.11), encoded by the proB gene in Escherichia coli, catalyzes the first committed step in proline biosynthesis. This reaction involves the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form γ-glutamyl phosphate. As a key regulatory point in this metabolic pathway, G5K is subject to feedback inhibition by proline. The purification of active, recombinant G5K is crucial for understanding its catalytic mechanism, regulatory properties, and for identifying potential inhibitors.
Proline Biosynthesis Pathway
The diagram below illustrates the initial steps of the proline biosynthesis pathway in E. coli, highlighting the central role of Glutamate-5-kinase.
Purification Strategy Overview
The purification of recombinant E. coli Glutamate-5-kinase, overexpressed from a pET vector system, can be effectively achieved through a multi-step chromatographic process. A typical workflow involves cell lysis, followed by a series of purification steps designed to separate G5K from other host cell proteins based on its physicochemical properties such as charge and size. While affinity tags like a polyhistidine-tag can simplify purification, protocols for untagged protein are also well-established and are detailed below.
The following diagram outlines a general workflow for the purification of untagged, recombinant Glutamate-5-kinase.
Data Presentation: Purification Summary
The following table summarizes the results of a typical purification of recombinant Glutamate-5-kinase from a 1-liter E. coli culture. This data is illustrative and serves to demonstrate the expected outcome of the described protocols.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Cell Extract | 1500 | 3000 | 2.0 | 100 | 1.0 |
| Ammonium Sulfate (30-50%) | 450 | 2700 | 6.0 | 90 | 3.0 |
| Anion Exchange Chromatography | 45 | 2250 | 50.0 | 75 | 25.0 |
| Size-Exclusion Chromatography | 21 | 1890 | 90.0 | 63 | 45.0 |
One unit of Glutamate-5-kinase activity is defined as the amount of enzyme that produces 1 µmol of ADP per minute under standard assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments in the purification of recombinant Glutamate-5-kinase are provided below.
Protocol 1: Expression and Cell Lysis
-
Transformation and Culture: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the proB gene. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
-
Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF). Lyse the cells on ice using sonication (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which is the crude cell extract.
Protocol 2: Ammonium Sulfate Precipitation
-
Precipitation: While gently stirring the crude cell extract on ice, slowly add solid ammonium sulfate to achieve 30% saturation. Continue stirring for 30 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Second Precipitation: To the supernatant, add more solid ammonium sulfate to bring the saturation to 50%. Stir for 30 minutes on ice.
-
Pellet Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and dissolve the pellet in a minimal volume of Anion Exchange Buffer A (20 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Dialysis: Dialyze the resuspended pellet against 1 L of Anion Exchange Buffer A overnight at 4°C with one buffer change.
Protocol 3: Anion Exchange Chromatography
-
Column Equilibration: Equilibrate a Q-Sepharose or similar strong anion exchange column with 5 column volumes of Anion Exchange Buffer A.
-
Sample Loading: After dialysis, clarify the sample by centrifugation at 15,000 x g for 10 minutes and load the supernatant onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of Anion Exchange Buffer A until the A₂₈₀ returns to baseline.
-
Elution: Elute the bound proteins with a linear gradient of 0-1 M NaCl in Anion Exchange Buffer A over 10-20 column volumes.
-
Fraction Collection: Collect 1-2 mL fractions and measure the A₂₈₀ of each fraction.
-
Analysis: Analyze the fractions for G5K activity and by SDS-PAGE to identify fractions containing the protein of interest. Pool the purest, most active fractions.
Protocol 4: Size-Exclusion Chromatography
-
Column Equilibration: Equilibrate a Superdex 200 or similar size-exclusion column with at least 2 column volumes of Size-Exclusion Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Concentration: Concentrate the pooled fractions from the anion exchange step to a volume of 1-2 mL using a centrifugal concentrator.
-
Sample Loading: Load the concentrated sample onto the equilibrated size-exclusion column.
-
Elution: Elute the protein with one column volume of Size-Exclusion Buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure Glutamate-5-kinase.
-
Storage: Add glycerol (B35011) to a final concentration of 10-20% and store the purified enzyme at -80°C.
Concluding Remarks
The protocols described in this document provide a robust framework for the successful purification of recombinant Glutamate-5-kinase. The combination of precipitation and chromatographic techniques allows for the isolation of highly pure and active enzyme. The purity of the final preparation should be assessed by SDS-PAGE, and the specific activity should be determined to ensure the quality of the purified protein for downstream applications. These methods are essential for researchers and professionals in the fields of biochemistry, molecular biology, and drug development who are investigating the role of G5K in cellular metabolism and as a potential therapeutic target.
Troubleshooting & Optimization
Reasons why Glutamate-5-kinase-IN-1 may not be inhibiting enzyme activity.
Welcome to the technical support center for Glutamate-5-kinase-IN-1. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any inhibition of Glutamate-5-kinase (G5K) with this compound?
There are several potential reasons for a lack of enzyme inhibition. This guide will walk you through the most common issues, categorized into inhibitor-related problems, enzyme and substrate issues, and assay condition errors. We recommend following the troubleshooting workflow diagram below for a systematic approach.
Q2: How can I be sure my this compound inhibitor is active and correctly prepared?
Issues with the inhibitor itself are a common source of experimental failure. Consider the following points:
-
Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous assay buffer. Precipitates, even if not visible, will drastically lower the effective inhibitor concentration.
-
Storage and Stability: Verify that the inhibitor has been stored according to the manufacturer's recommendations (e.g., at the correct temperature, protected from light). Improper storage can lead to degradation. Avoid repeated freeze-thaw cycles.[1]
-
Concentration: The reported minimum inhibitory concentration (MIC) for this compound is 4.1 µM, with an I0.5 of 22.1 µM at 10 mM concentrations of L-Glutamate and ATP.[2] Ensure your experimental concentrations are within a range appropriate to these values. We recommend running a dose-response curve to determine the IC50 under your specific assay conditions.
Q3: Could the problem be with my Glutamate-5-kinase (G5K) enzyme or substrates?
Yes, the enzyme's activity and the substrate concentrations are critical for successful inhibition.
-
Enzyme Activity: Confirm that your G5K enzyme is active. Run a positive control experiment without the inhibitor to measure the baseline enzyme activity.[1] If there is no or very low activity to begin with, the inhibitor's effect cannot be measured. The enzyme may have lost activity due to improper storage or handling.[3]
-
Enzyme Purity and Source: The source and purity of the G5K can influence its behavior. For example, E. coli G5K is a tetramer, and its activity may require interaction with gamma-glutamyl phosphate (B84403) reductase (proA).[4][5]
-
Substrate Concentration: this compound acts by altering the ATP binding site.[2] The concentration of the substrates, ATP and L-glutamate, can affect the apparent potency of the inhibitor. The reported I0.5 was determined at 10 mM ATP and L-Glutamate.[2] If your substrate concentrations are significantly higher, you may need a higher concentration of the inhibitor to see an effect.
Q4: What specific assay conditions are critical for G5K activity and inhibition?
Enzyme assays are highly sensitive to their environment.[1][3] Incorrect conditions can lead to low enzyme activity or interfere with the inhibitor itself.
-
Cofactors: G5K requires free Mg2+ for its activity.[4][6] Ensure your assay buffer contains an adequate concentration of a magnesium salt like MgCl2.
-
pH: The optimal pH for G5K activity is between 6.5 and 7.0.[4] Verify the pH of your buffer is within this range.
-
Temperature: Most enzyme assays perform optimally at room temperature (20-25°C) or 37°C.[1][7] Using ice-cold buffers can significantly reduce or stop enzyme activity.[1] Maintain a consistent temperature throughout the experiment.
-
Interfering Compounds: Components in your sample preparation or buffer, such as EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents like Tween-20 (>1%), can interfere with the assay.[8]
-
Reaction Time: Ensure you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, factors like substrate depletion or product inhibition (G5K is inhibited by ADP) can complicate data interpretation.[4][9]
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose why this compound may not be inhibiting enzyme activity.
Caption: Troubleshooting workflow for diagnosing lack of enzyme inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Conditions | Reference |
| MIC | 4.1 µM | Not specified | [2] |
| I0.5 | 22.1 µM | 10 mM L-Glutamate, 10 mM ATP | [2] |
| Test Concentration | 40 µM | Used for I0.5 determination | [2] |
| Cytotoxicity | No relevant cytotoxicity | 5, 10, 20 µM in HepG2 cells | [2] |
Signaling Pathway and Inhibition Mechanism
Glutamate-5-kinase (G5K) is the first enzyme in the proline biosynthesis pathway. It catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate. This compound is an allosteric inhibitor that alters the ATP binding site architecture to inhibit enzyme function.[2][4][10]
Caption: Allosteric inhibition of G5K by this compound.
Key Experimental Protocol: In Vitro G5K Inhibition Assay
This protocol provides a general framework for assessing the inhibition of G5K. It may need to be optimized for your specific enzyme source and detection method (e.g., ADP-Glo™, phosphate detection, or a coupled enzyme assay).
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer at the optimal pH of 6.5-7.0 (e.g., 100 mM MES or HEPES).[4][5] Ensure all components are fully dissolved.
- Enzyme Solution: Dilute the G5K enzyme stock to the desired working concentration in ice-cold assay buffer immediately before use.
- Substrate Solution: Prepare a stock solution of L-Glutamate and ATP in the assay buffer.
- Cofactor Solution: Prepare a stock solution of MgCl2.
- Inhibitor Solution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
2. Assay Procedure:
- Add the assay buffer to all wells of a microplate.
- Add the inhibitor dilutions to the "test" wells and an equivalent volume of buffer with the same percentage of DMSO to the "positive control" (no inhibitor) and "negative control" (no enzyme) wells.
- Add the G5K enzyme solution to the "test" and "positive control" wells. Add an equivalent volume of assay buffer to the "negative control" wells.
- Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[3]
- Initiate the reaction by adding the substrate/cofactor mix (containing L-Glutamate, ATP, and MgCl2) to all wells.[7]
- Mix the plate gently.
- Monitor the reaction progress by measuring the formation of a product (e.g., ADP) or the depletion of a substrate over time using a suitable plate reader. Ensure measurements are taken within the linear phase of the reaction.[11]
3. Data Analysis:
- Subtract the background signal from the "negative control" wells from all other readings.
- Calculate the reaction rate (velocity) for each well.
- Determine the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
- Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. uniprot.org [uniprot.org]
- 5. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 11. home.sandiego.edu [home.sandiego.edu]
G5K Inhibitor Assay Optimization: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing and troubleshooting G5K (a representative protein kinase) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a robust G5K inhibitor assay? A1: The initial and most critical step is to characterize the enzyme and the assay conditions.[1] This involves determining the optimal G5K enzyme concentration that produces a linear reaction rate over a desired time frame and establishing the initial velocity region for the reaction.[1] Proper assay development requires optimizing buffer conditions, reagent concentrations, incubation times, and the order of reagent addition.[2]
Q2: How does ATP concentration affect the IC50 value of my G5K inhibitor? A2: For ATP-competitive inhibitors, which are the most common type, the concentration of ATP in the assay directly influences the inhibitor's apparent potency (IC50 value).[3][4]
-
Low ATP (at or below the Michaelis-Menten constant, Kₘ): This condition makes the assay highly sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often used for primary screening to identify potential hits.[3]
-
High ATP (approaching physiological levels, 1-10 mM): The inhibitor must compete with more ATP, leading to higher IC50 values.[3][5] Testing at these levels can provide a more accurate prediction of an inhibitor's efficacy in a cellular environment.[3]
Q3: How do I choose the right substrate for my G5K assay? A3: The choice of substrate significantly affects assay performance.[6] Key considerations include the substrate's specificity for G5K, its kinetic properties (Kₘ and Vmax), and its compatibility with the chosen detection format.[6][7] It is often necessary to test several potential substrates to find one that yields a robust and reproducible signal.[8] For some kinases, a generic substrate like Myelin Basic Protein (MBP) can be used, while for others, a more specific peptide sequence is required.[9][10]
Q4: What is the maximum concentration of DMSO I can use in my assay? A4: It is recommended to keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v).[10] While many enzymes can tolerate 1-2% DMSO, high concentrations can denature proteins, alter enzyme activity, or interfere with the assay signal, leading to false positives or negatives.[11][12][13] It is crucial to perform a DMSO tolerance test to determine the maximum concentration that does not affect G5K activity.[10] Always include a "vehicle control" with the same final DMSO concentration as the inhibitor wells.[10]
Q5: My negative control (no inhibitor) shows a high background signal. What are the potential causes? A5: High background can stem from several sources, including contaminated reagents, auto-phosphorylation of the G5K enzyme, or non-specific binding of detection reagents.[14] To troubleshoot this, ensure all buffers and reagents are freshly prepared, and consider running a control reaction without ATP to measure the extent of auto-phosphorylation.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Kinase Activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles.[14]2. Incorrect Buffer: Wrong pH or missing cofactors (e.g., Mg²⁺).[14]3. Degraded ATP/Substrate: Reagents are old or were stored improperly. | 1. Aliquot enzyme upon receipt and store at -80°C. Run a quality control check with a known positive control.[14]2. Prepare fresh buffer and verify the pH. Ensure all essential components are included.[14]3. Prepare fresh ATP and substrate solutions for each experiment.[14] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate dispensing, especially of small volumes.[14]2. Temperature Fluctuations: Inconsistent incubation temperature across the plate.[15]3. Inconsistent Incubation Time: Variation in starting or stopping the reaction. | 1. Use calibrated pipettes. For multi-well plates, prepare a master mix of common reagents.[14]2. Use a water bath or calibrated incubator for stable temperature control.[14]3. Use a multichannel pipette to start/stop reactions simultaneously.[14] |
| Poor Z'-factor (<0.5) | 1. Low Signal-to-Background Ratio: Assay window is too small.2. High Data Scatter: See "High Variability" issue above. | 1. Optimize enzyme and substrate concentrations to increase the signal.[15] Re-evaluate buffer components.2. Address sources of variability such as pipetting and temperature control.[14] |
| Inhibitor Appears More Potent in Biochemical vs. Cellular Assays | 1. High Cellular ATP: High intracellular ATP levels (mM range) outcompete the inhibitor.[5][16]2. Cell Permeability: The compound may not efficiently cross the cell membrane.3. Efflux Pumps: The compound may be actively transported out of the cell. | 1. This is an expected outcome for ATP-competitive inhibitors. The biochemical assay serves as a measure of direct target engagement.[16]2. Modify the compound structure to improve physicochemical properties like lipophilicity.[17]3. Test in cell lines with known efflux pump expression or use efflux pump inhibitors as controls. |
| Compound Interference | 1. Signal Quenching/Fluorescence: The compound itself may absorb or emit light, interfering with optical assays.[12]2. Luciferase Inhibition: In ATP-depletion assays (e.g., Kinase-Glo®), the compound may inhibit the luciferase reporter enzyme.[2] | 1. Run a control plate with the compound in assay buffer without the enzyme to check for interference.2. Counter-screen against the luciferase enzyme alone to identify inhibitors of the reporter system.[2][18] |
Experimental Protocols
Protocol 1: G5K Enzyme and Substrate Titration
This protocol aims to determine the optimal concentrations of G5K enzyme and its substrate to ensure the assay operates in the linear range for subsequent inhibitor screening.
Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of the G5K enzyme in kinase reaction buffer.
-
Add the diluted enzyme to the wells of an assay plate.
-
Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP (e.g., at the Kₘ value).[9]
-
Incubate for a set time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).[14]
-
Stop the reaction and measure the signal using the chosen detection method.
-
Plot the signal versus enzyme concentration. The optimal concentration is the lowest amount of enzyme that gives a robust signal within the linear portion of the curve.[15]
-
-
Substrate Titration:
-
Using the optimal G5K enzyme concentration determined above, prepare serial dilutions of the substrate.
-
Add the G5K enzyme to the wells.
-
Initiate the reaction by adding the diluted substrate and a fixed concentration of ATP.
-
Incubate, stop the reaction, and measure the signal.
-
Plot the signal versus substrate concentration to determine the Kₘ. For routine screening, a substrate concentration at or slightly above the Kₘ is often used.
-
Protocol 2: G5K Inhibitor IC50 Determination (Luminescence-Based Assay)
This protocol describes a common method to determine the potency (IC50) of an inhibitor using an ATP-depletion assay format like Kinase-Glo®.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.[19]
-
Assay Setup:
-
Add kinase reaction buffer to the wells of a white, opaque 384-well plate.[19]
-
Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells. The final DMSO concentration should be ≤0.5%.[10]
-
Add the G5K enzyme solution to all wells except the 'no-enzyme' negative control.[9]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation: Add a solution containing the substrate and ATP (at a pre-determined optimal concentration, e.g., Kₘ) to all wells to start the reaction.[9][19]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range determined previously.[14]
-
Signal Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[19]
-
Data Presentation: Recommended Assay Parameters
The following tables provide typical starting points for G5K assay optimization. Final conditions must be determined empirically for your specific system.
Table 1: Typical Reagent Concentrations
| Component | Recommended Starting Concentration | Purpose |
| G5K Enzyme | 1 - 10 nM | Empirically determined to be in the linear range of the assay.[20] |
| Peptide/Protein Substrate | At or near Kₘ value | Ensures good assay sensitivity and physiological relevance.[21] |
| ATP | At Kₘ for ATP | Provides a good balance for detecting ATP-competitive inhibitors.[3][22] |
| DMSO | < 0.5% (v/v) | Minimizes solvent effects on enzyme activity.[10] |
Table 2: Common Kinase Assay Buffer Components
| Component | Typical Concentration | Purpose |
| Buffer Salt (e.g., HEPES, Tris-HCl) | 20 - 50 mM | Maintain a stable pH, typically between 7.4 and 7.5.[10][21] |
| MgCl₂ | 5 - 20 mM | Essential divalent cation cofactor for kinase activity.[10][22] |
| Detergent (e.g., Brij-35, Triton X-100) | 0.01% - 0.05% (v/v) | Prevents non-specific binding of proteins to plate surfaces.[21] |
| Reducing Agent (e.g., DTT) | 1 - 2 mM | Maintains cysteine residues in a reduced state.[22] |
| BSA (Bovine Serum Albumin) | 0.1 mg/mL | Acts as a carrier protein to stabilize the enzyme at low concentrations.[10] |
| EGTA/EDTA | 0.1 - 1 mM | Chelates divalent cations; can be used in stop buffers.[14][21] |
| Phosphatase Inhibitor (e.g., β-glycerophosphate) | 10 mM | Prevents dephosphorylation of the substrate by contaminating phosphatases.[23] |
Mandatory Visualizations
Caption: Simplified G5K (ERK5) signaling cascade.[24][25]
Caption: General workflow for a G5K inhibitor screening assay.[19]
Caption: Decision tree for troubleshooting G5K assay variability.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. Assay Substrate Selection Guide | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. domainex.co.uk [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. scbt.com [scbt.com]
- 22. In vitro kinase assay [bio-protocol.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. [PDF] The Signaling Pathway Leading to Extracellular Signal-Regulated Kinase 5 (ERK5) Activation via G-Proteins and ERK5-Dependent Neurotrophic Effects | Semantic Scholar [semanticscholar.org]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
The degradation and long-term stability of Glutamate-5-kinase-IN-1.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the degradation and long-term stability of Glutamate-5-kinase-IN-1. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of bacteria, including Mycobacterium tuberculosis. G5K, encoded by the proB gene, catalyzes the ATP-dependent phosphorylation of L-glutamate to L-glutamate 5-phosphate.[1][2][3] By inhibiting this initial and rate-limiting step, this compound disrupts proline synthesis, which is crucial for the bacterium's survival and pathogenesis, making it a potential anti-tuberculosis agent.
Q2: What is the chemical nature of this compound?
This compound belongs to the 3H-pyrrolo[2,3-c]quinoline class of heterocyclic compounds. The stability and solubility of such compounds can be influenced by their chemical structure, including the presence of ionizable groups and susceptibility to hydrolysis, oxidation, and photolysis.
Q3: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Following these conditions helps to minimize degradation from atmospheric water and light exposure.
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (months to years). For short-term storage (weeks), -20°C is acceptable. Studies on a wide range of compounds stored in DMSO at -20°C have shown that a majority remain stable for extended periods, although a small percentage may show degradation over time.[4]
Q5: How stable is this compound in aqueous solutions and cell culture media?
The stability of quinoline-based compounds in aqueous solutions can be highly dependent on pH.[5][6][7][8] Generally, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment from a frozen DMSO stock. The stability in your specific assay medium should be experimentally verified, as components in the media can potentially react with the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This is a common issue that can often be attributed to compound degradation or precipitation.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid compound. 2. Analyze the old and new stock solutions by HPLC or LC-MS to check for the appearance of degradation peaks and a decrease in the parent compound peak. 3. Always aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Degradation in assay buffer | 1. Perform a time-course experiment by incubating this compound in your assay buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours) and then measure its activity. 2. Analyze the samples from the time-course experiment by HPLC to quantify the remaining intact compound. |
| Precipitation in assay buffer | 1. Visually inspect the working solution for any cloudiness or particulate matter. 2. Centrifuge the working solution and test the supernatant for biological activity. A loss of activity would indicate precipitation. 3. To mitigate precipitation, consider lowering the final concentration of the inhibitor or adding a small percentage of a non-ionic surfactant like Tween-20 (if compatible with your assay). |
| Adsorption to labware | 1. Use low-protein-binding plates and pipette tips. 2. Include a control to assess recovery from the labware by preparing a solution, incubating it in the well plate, and then quantifying the concentration. |
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis of the compound.
The appearance of new peaks is a clear indication of chemical degradation.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Assess the stability of the compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic). Quinoline derivatives can be susceptible to pH-dependent hydrolysis.[5][6] 2. If hydrolysis is confirmed, ensure that stock solutions are prepared in an anhydrous solvent like DMSO and that exposure to aqueous environments is minimized before use. |
| Oxidation | 1. Protect the compound from atmospheric oxygen by storing it under an inert gas like argon or nitrogen. 2. Avoid using solvents that may contain peroxides. 3. Include antioxidants in your formulation if compatible with your experimental setup. |
| Photodegradation | 1. Store the solid compound and solutions in amber vials or wrap containers in aluminum foil to protect them from light.[9][10][11][12] 2. Conduct a photostability study by exposing the compound to a controlled light source and analyzing for degradation over time. |
Data Presentation: Stability of Small Molecule Inhibitors
Since specific long-term stability data for this compound is not publicly available, the following tables provide a template and example data based on general knowledge of small molecule kinase inhibitors. Researchers should generate their own data for this specific compound.
Table 1: Example Long-Term Stability of a Kinase Inhibitor in Solid State
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -20°C, protected from light | 0 months | 99.5 | White to off-white powder |
| 6 months | 99.4 | No change | |
| 12 months | 99.2 | No change | |
| 24 months | 99.1 | No change | |
| Room Temperature, ambient light | 0 months | 99.5 | White to off-white powder |
| 6 months | 95.2 | Slight yellowing | |
| 12 months | 90.8 | Yellow powder | |
| 24 months | 85.1 | Yellow-brown powder |
Table 2: Example Stability of a Kinase Inhibitor in DMSO (10 mM) at -20°C
| Time Point | Purity by HPLC (%) | Number of Freeze-Thaw Cycles |
| 0 months | 99.5 | 1 |
| 3 months | 99.3 | 3 |
| 6 months | 99.0 | 6 |
| 12 months | 98.5 | 12 |
Note: Data presented are illustrative examples. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
pH meter
-
HPLC system with a UV or PDA detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples protected from light.
-
Prepare solutions from both exposed and control samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Long-Term Stability Assessment in Solution
Objective: To determine the long-term stability of this compound in a DMSO stock solution under recommended storage conditions.
Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
Amber, screw-cap vials
-
HPLC system with a UV or PDA detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber vials, seal tightly, and store at -20°C and -80°C.
-
Time Points: Designate time points for analysis (e.g., 0, 1, 3, 6, 12, 18, and 24 months).
-
Analysis at Each Time Point:
-
At each time point, remove one aliquot from each storage temperature.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Analyze the sample by a validated HPLC method to determine the purity and concentration of this compound.
-
Compare the results to the initial (time 0) analysis.
-
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point and note the appearance of any degradation products.
Mandatory Visualizations
Caption: Proline biosynthesis pathway and its inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Glutamate-5-kinase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the investigation of potential off-target effects of Glutamate-5-kinase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent inhibitor of Glutamate-5-kinase (G5K), an enzyme that catalyzes the first step in proline biosynthesis.[1][2][3][4] It functions by altering the ATP binding site architecture of the enzyme.[1] Available data indicates a minimum inhibitory concentration (MIC) of 4.1 µM.[1]
Q2: I am observing a cellular phenotype that does not align with the known function of Glutamate-5-kinase. Could this be an off-target effect?
This is a strong indication of potential off-target activity. To determine if the observed phenotype is a result of off-target effects, a systematic approach is recommended. This can include performing rescue experiments by overexpressing a drug-resistant mutant of the intended target kinase. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[5]
Q3: How can I proactively identify potential off-target effects of this compound?
A proactive approach to identifying off-target effects is crucial for the accurate interpretation of experimental results. A common and highly effective method is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[5] This can be accomplished through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[5]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[5] Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition. Furthermore, genetic approaches like CRISPR-Cas9 knockout of the intended target can provide definitive evidence for on-target versus off-target effects.[5]
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cell-Based Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | ATP-competitive inhibitors may be less effective in cellular environments with high ATP levels compared to biochemical assays with low ATP concentrations.[5] | Determine the inhibitor's mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive). |
| Poor cell permeability | The inhibitor may not efficiently cross the cell membrane. | Assess the inhibitor's physicochemical properties and consider chemical modifications to improve permeability. |
| Inhibitor is a substrate for efflux pumps | Cellular efflux pumps, such as P-glycoprotein, may actively remove the inhibitor from the cell, reducing its intracellular concentration.[5] | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the inhibitor's potency increases. |
| Low expression or activity of the target kinase in the cell line | The target kinase may not be present or active in the chosen cell model.[5] | Verify the expression and phosphorylation status (activity) of Glutamate-5-kinase in your cell model using techniques like Western blotting. |
Issue 2: Unexpected Cellular Phenotype Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an unknown off-target kinase | The inhibitor may be binding to and inhibiting other kinases besides Glutamate-5-kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50) to identify potential off-target kinases.[5] |
| The inhibitor affects a non-kinase protein | The inhibitor could be interacting with other proteins that are not kinases. | Perform a target deconvolution study using methods like chemical proteomics or a cellular thermal shift assay (CETSA) to identify non-kinase binding partners.[5] |
| The inhibitor paradoxically activates a signaling pathway | In some cases, kinase inhibitors can paradoxically activate certain signaling pathways. | Investigate downstream signaling pathways of suspected off-targets using methods like phosphoproteomics to identify any unexpected pathway activation. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines the steps to determine the IC50 value of this compound against a panel of kinases.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of inhibitor concentrations.
-
Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer. The ATP concentration should be at or near the Km value for each kinase.
2. Assay Procedure:
-
Add the diluted inhibitor or vehicle control to the wells of an assay plate.
-
Add the kinase to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a predetermined time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[5]
3. Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of this compound with its target in a cellular environment.
1. Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of this compound or a vehicle control and incubate.
2. Thermal Shift Protocol:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
3. Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (Glutamate-5-kinase) at each temperature and inhibitor concentration using Western blotting or other protein detection methods.
4. Data Analysis:
-
Quantify the amount of soluble target protein.
-
A shift in the protein's melting curve in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Role of Glutamate-5-kinase in the proline biosynthesis pathway.
Caption: Workflow for identifying and validating off-target effects.
References
Troubleshooting low yields during the purification of Glutamate-5-kinase.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the purification of Glutamate-5-kinase (G5K).
I. Frequently Asked Questions (FAQs)
Q1: What is Glutamate-5-kinase and why is its purification important?
Glutamate-5-kinase (G5K) is an essential enzyme that catalyzes the first step in the biosynthesis of proline and ornithine. Its purification is crucial for structural and functional studies, inhibitor screening, and drug development, particularly in the context of developing novel antibiotics and understanding metabolic pathways.
Q2: What are the main challenges in purifying recombinant G5K from E. coli?
Common challenges include low expression levels, formation of insoluble inclusion bodies, protein instability, and loss of activity during purification. G5K is also subject to feedback inhibition by its downstream product, proline, which can affect its activity and stability.[1][2][3]
Q3: What is a typical expected yield for purified G5K?
Yields can vary significantly depending on the expression system, purification strategy, and optimization of conditions. However, reports have indicated yields of around 5 mg of purified enzyme per liter of E. coli culture, with a final yield of approximately 20%.
Q4: How can I confirm the identity and purity of my purified G5K?
The purity of G5K can be assessed by SDS-PAGE, which should show a single band at the expected molecular weight (approximately 41 kDa for the monomer). The identity can be confirmed by Western blotting using an antibody against the affinity tag (e.g., His-tag) or by mass spectrometry.
Q5: What are the optimal storage conditions for purified G5K?
Purified G5K should be stored at -70°C to maintain its activity. The storage buffer should ideally contain a cryoprotectant like glycerol (B35011) to prevent damage from freeze-thaw cycles.
II. Troubleshooting Guide
This guide addresses common issues encountered during the purification of Glutamate-5-kinase, providing potential causes and solutions in a question-and-answer format.
A. Low Yield After Cell Lysis
Q: My final yield of G5K is very low, and I suspect the issue is at the initial stages. What could be wrong?
A: Low yields often stem from problems during protein expression and cell lysis. Here are some common culprits and troubleshooting steps:
-
Suboptimal Protein Expression:
-
Verify Expression Conditions: Ensure optimal induction conditions (e.g., IPTG concentration, induction temperature, and duration). Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.
-
Codon Optimization: If the G5K gene is from a eukaryotic source, ensure the codons have been optimized for E. coli expression.
-
Plasmid Integrity: Verify the integrity of your expression vector by sequencing to rule out any mutations in the promoter, gene of interest, or affinity tag.
-
-
Inefficient Cell Lysis:
-
Lysis Method: Ensure your lysis method (e.g., sonication, French press) is effective. Incomplete lysis will leave a significant amount of protein trapped in intact cells. Monitor lysis efficiency by microscopy.
-
Lysis Buffer Composition: The lysis buffer should be at an appropriate pH (typically 7.5-8.0) and ionic strength. The inclusion of lysozyme (B549824) and DNase can improve lysis efficiency.
-
B. Low Yield During Affinity Chromatography
Q: My His-tagged G5K is not binding efficiently to the Ni-NTA column, resulting in significant loss in the flow-through. What should I do?
A: Poor binding to the affinity resin is a common issue. Consider the following:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein.
-
Solution: Perform a trial purification under denaturing conditions (e.g., with 6M urea (B33335) or guanidinium (B1211019) hydrochloride). If the protein binds under these conditions, it confirms that the tag is inaccessible in the native conformation. You can then proceed with purification under denaturing conditions followed by on-column refolding, or re-clone the construct with the tag at the other terminus or with a longer, more flexible linker.
-
-
Incorrect Buffer Composition:
-
Imidazole (B134444) Concentration: Avoid high concentrations of imidazole in your lysis and wash buffers, as it will compete with the His-tag for binding to the resin. A low concentration (10-20 mM) can be used to reduce non-specific binding.
-
pH: The pH of the binding buffer should be optimal for His-tag binding (typically 7.5-8.0). A pH below 7.0 can lead to protonation of the histidine residues, reducing their affinity for the nickel resin.
-
Reducing Agents: High concentrations of reducing agents like DTT or β-mercaptoethanol can interfere with the nickel resin. If required, use them at low concentrations (e.g., < 5 mM TCEP).
-
-
High Flow Rate: During sample loading, use a slow flow rate to allow sufficient time for the His-tagged protein to bind to the resin.
C. Protein Precipitation and Aggregation
Q: My G5K precipitates during purification, especially after elution or during concentration. How can I prevent this?
A: Protein aggregation is a significant challenge that can drastically reduce yields.[4][5][6] Here’s how to address it:
-
Buffer Optimization:
-
pH and Ionic Strength: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI of G5K. The ionic strength of the buffer can also be optimized; sometimes, a moderate salt concentration (e.g., 150-500 mM NaCl) can improve solubility.
-
Additives: Include additives that can enhance protein stability.[4] Glycerol (5-10%), L-arginine, or non-detergent sulfobetaines can help prevent aggregation.[5]
-
-
Temperature Control: Perform all purification steps at 4°C to minimize protein degradation and aggregation.
-
Concentration: Avoid concentrating the protein to very high levels if it is prone to aggregation. If a high concentration is necessary, perform it in the presence of stabilizing additives.
-
Proline-Induced Aggregation: Wild-type G5K has been observed to aggregate in the presence of its inhibitor, proline.[3] If proline is present in your buffers for any reason, this could be a cause of aggregation.
D. Loss of Enzyme Activity
Q: I have a good yield of purified G5K, but its enzymatic activity is low. What could be the reason?
A: Loss of activity can occur at various stages. Here are some factors to consider:
-
Instability: G5K may be unstable in the purification buffers. Ensure the pH is optimal (around 6.5-7.0 for activity) and consider adding stabilizing agents.[7]
-
Absence of Cofactors: G5K requires Mg²⁺ for its activity.[3][7] Ensure that your assay buffer contains an adequate concentration of a magnesium salt (e.g., MgCl₂).
-
Feedback Inhibition: G5K is inhibited by proline and ADP.[2][3][7] Ensure that your purification buffers and assay reagents are free from these inhibitors.
-
Improper Folding: If the protein was purified under denaturing conditions, the refolding process may not have been efficient, leading to a population of inactive protein.
III. Data Presentation
Table 1: Troubleshooting Summary for Low G5K Yield
| Problem | Potential Cause | Recommended Solution |
| Low Protein in Lysate | Suboptimal gene expression | Optimize induction conditions (temperature, duration, inducer concentration). Verify plasmid sequence. |
| Inefficient cell lysis | Use a more effective lysis method. Add lysozyme and DNase to the lysis buffer. | |
| Protein in Flow-through | Inaccessible affinity tag | Purify under denaturing conditions and refold, or re-engineer the construct. |
| Incorrect binding buffer pH | Ensure buffer pH is between 7.5 and 8.0. | |
| High imidazole concentration | Keep imidazole concentration low (10-20 mM) in binding and wash buffers. | |
| Protein Precipitation | Suboptimal buffer conditions | Adjust pH away from the pI. Optimize salt concentration. Add stabilizing agents (e.g., glycerol, arginine). |
| High protein concentration | Avoid over-concentrating the protein. | |
| Low Enzyme Activity | Absence of cofactor | Add MgCl₂ to the assay buffer. |
| Presence of inhibitors | Ensure buffers are free of proline and ADP. | |
| Protein instability | Perform purification at 4°C and use stabilizing additives. |
Table 2: Example Purification Table for Recombinant Glutamate-5-Kinase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 25 | 750 | 30 | 75 | 15 |
| Size Exclusion Chromatography | 10 | 600 | 60 | 60 | 30 |
Note: These are example values and actual results may vary.
IV. Experimental Protocols
Expression of Recombinant Glutamate-5-Kinase in E. coli
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the G5K expression plasmid.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of His-tagged Glutamate-5-Kinase
-
Cell Lysis:
-
Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I) per gram of wet cell paste.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
-
Size Exclusion Chromatography (Optional Polishing Step):
-
Concentrate the eluted fractions containing G5K using an appropriate centrifugal filter device.
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein onto the column and collect fractions.
-
Analyze fractions by SDS-PAGE to identify those containing pure G5K.
-
Glutamate-5-Kinase Activity Assay
This protocol is based on the measurement of ADP produced from the kinase reaction.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 50 mM L-glutamate, and 10 mM ATP.
-
Enzyme Addition: Add a known amount of purified G5K to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of a solution that will denature the enzyme (e.g., 10% SDS or a specific kinase inhibitor).
-
ADP Detection: Quantify the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay), which typically involves a coupled enzyme reaction that generates a detectable signal (luminescence or absorbance).
-
Calculate Specific Activity: The specific activity is calculated as the amount of product (ADP) formed per unit time per milligram of enzyme.
V. Visualizations
Caption: Experimental workflow for the expression and purification of Glutamate-5-Kinase.
Caption: Troubleshooting logic for addressing low yields in G5K purification.
References
- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. uniprot.org [uniprot.org]
How to improve the solubility of Glutamate-5-kinase-IN-1 for in vivo experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Glutamate-5-kinase-IN-1 for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound for in vivo studies.
Q1: My this compound, dissolved in DMSO, is precipitating upon dilution with an aqueous buffer for my in vivo experiment. What should I do?
A1: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[1] Here are several strategies to address this:
-
Optimize the Co-solvent System: A multi-component vehicle is often more effective at maintaining solubility. Instead of a simple DMSO/aqueous buffer dilution, consider a formulation with co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants.
-
Lower the Final Concentration: If your experimental design permits, reducing the final concentration of the inhibitor may prevent it from reaching its solubility limit in the aqueous environment.[1]
-
Utilize a Surfactant: Adding a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.[1]
-
Adjust the pH: The solubility of many kinase inhibitors is pH-dependent.[1] Experimenting with different pH values for your formulation buffer may increase the ionization of this compound, thereby enhancing its aqueous solubility.[1]
Q2: I am observing poor bioavailability and inconsistent results in my animal studies. Could this be related to the solubility of this compound?
A2: Yes, poor aqueous solubility is a primary contributor to low and variable oral bioavailability.[1] If the inhibitor does not adequately dissolve in gastrointestinal fluids, its absorption into the systemic circulation will be limited.[1] Consider these advanced formulation strategies:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form.[1]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[1]
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[1]
-
Amorphous Solid Dispersions: Converting the crystalline form of the inhibitor to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate and absorption.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a potent inhibitor of Glutamate-5-kinase (G5K) with a minimum inhibitory concentration (MIC) of 4.1 µM.[2] It is being investigated for its potential as an anti-tuberculosis agent.[2] The inhibitor works by altering the ATP binding site architecture of the enzyme.[2]
Q2: What is the role of Glutamate-5-kinase?
A2: Glutamate-5-kinase is an enzyme that catalyzes the chemical reaction where ATP and L-glutamate are converted to ADP and L-glutamate 5-phosphate.[3] This enzyme is involved in the urea (B33335) cycle and the metabolism of amino groups.[3] In Escherichia coli, it is the first step in proline biosynthesis and is subject to feedback inhibition by proline.[4]
Q3: Are there any known toxicities for this compound?
A3: In vitro studies have shown that this compound (at concentrations of 5, 10, and 20 µM) does not exhibit relevant cytotoxicity in HepG2 cells.[2] However, comprehensive in vivo toxicity studies may not be publicly available, and it is crucial to conduct appropriate safety assessments for your specific experimental model.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG) to increase solubility. | Simple to prepare, suitable for initial screening. | Can have toxicity issues at higher concentrations, risk of precipitation upon dilution. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs (e.g., Tween 80, Cremophor EL). | Can significantly increase solubility, widely used in commercial formulations. | Potential for toxicity and immune reactions depending on the surfactant and concentration. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with drug molecules (e.g., HP-β-CD). | Generally considered safe, can improve stability.[5][6] | Limited drug loading capacity, can be expensive. |
| Lipid-Based Formulations | Systems like SEDDS that form fine emulsions in the GI tract.[7] | Enhances oral bioavailability, can protect the drug from degradation.[7] | More complex to formulate and characterize. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix to prevent crystallization.[8] | Can achieve high drug loading, significant improvement in dissolution rate.[8] | Can be physically unstable and revert to a crystalline form, requires specialized equipment for preparation. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle
This protocol describes the preparation of a common vehicle for administering poorly soluble compounds to rodents.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound and place it into a sterile vial.
-
Add the required volume of DMSO to the vial. Vortex or sonicate briefly until the inhibitor is completely dissolved, resulting in a clear stock solution.
-
Add the PEG300 to the DMSO solution and vortex until the mixture is homogeneous.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Slowly add the sterile saline or ddH₂O dropwise while vortexing to bring the formulation to the final volume.
Note: A common vehicle composition is 5-10% DMSO, 30-40% PEG300, 1-5% Tween 80, and the remainder saline or water. The final concentrations should be optimized for your specific compound and experimental needs.
Protocol 2: Preparation of a Cyclodextrin Complexation
This protocol provides a method for creating a more water-soluble complex of a poorly soluble inhibitor using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Procedure:
-
Determine Molar Ratio: First, determine the optimal molar ratio of this compound to HP-β-CD. This is typically done through a phase solubility study, but a 1:1 or 1:2 molar ratio is a common starting point.
-
Weigh Components: Accurately weigh the this compound and HP-β-CD according to the chosen molar ratio.
-
Form a Paste: Place the physical mixture into a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, uniform paste.
-
Knead: Knead the mixture thoroughly with the pestle for 45-60 minutes. This intimate contact facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until all the solvent has evaporated.
-
Reconstitute: The resulting powder can be reconstituted in an aqueous buffer for administration.
Mandatory Visualizations
Caption: Simplified signaling pathway for Group I metabotropic glutamate receptors.
Caption: Experimental workflow for selecting a suitable solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Enhancing solubility with novel excipients [manufacturingchemist.com]
Interpreting unexpected results in experiments with Glutamate-5-kinase-IN-1.
Welcome to the technical support center for Glutamate-5-kinase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Glutamate-5-kinase and what is its function?
Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase (GK), is an enzyme that catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1][2] It facilitates the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[1] This metabolic pathway is crucial for protein synthesis and in some organisms, for adaptation to osmotic stress.[3]
Q2: What is this compound and how does it work?
This compound is a potent, ATP-competitive inhibitor of Glutamate-5-kinase.[4] It functions by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of glutamate and inhibiting the proline biosynthesis pathway.[4]
Q3: What are the key kinetic parameters of this compound?
The following table summarizes the known kinetic parameters for this compound.
| Parameter | Value | Conditions |
| MIC | 4.1 µM | |
| I0.5 | 22.1 µM | 10 mM L-Glutamate and ATP |
| Kmapp for ATP | Substantial increase | With 120 µM inhibitor |
Data sourced from MedchemExpress.[4]
Q4: Is this compound known to be cytotoxic?
Studies have shown that this compound exhibits no significant cytotoxicity in HepG2 cells at concentrations of 5, 10, and 20 µM.[4] However, it is always recommended to perform cytotoxicity assays in your specific cell line of interest.
Troubleshooting Guide
Unexpected Result 1: The inhibitor shows lower than expected potency in my cell-based assay.
Q: I'm using this compound in a cell-based assay to measure proline biosynthesis, but the IC50 is much higher than the reported biochemical values. What could be the reason?
A: This is a common observation when transitioning from biochemical to cellular assays. Several factors could be at play:
-
High Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor.[4] Cellular ATP concentrations are typically in the millimolar range (1-10 mM), which is often much higher than the ATP concentrations used in biochemical assays (often at or below the Km of the kinase).[5] This high level of the natural substrate (ATP) will compete with the inhibitor for binding to the enzyme, leading to a rightward shift in the dose-response curve and a higher apparent IC50.[5]
-
Cell Permeability and Efflux: The inhibitor may have poor permeability across the cell membrane, or it could be actively transported out of the cell by efflux pumps. This would result in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium.
-
Inhibitor Stability and Solubility: The inhibitor may be unstable in your cell culture medium or may have poor solubility, leading to a lower effective concentration. It is crucial to ensure the inhibitor is fully dissolved and stable for the duration of your experiment.
-
Alternative Proline Biosynthesis Pathways: Some organisms and cell types can synthesize proline through an alternative pathway starting from ornithine.[3] If this pathway is active in your experimental system, inhibiting Glutamate-5-kinase may not completely block proline production, leading to a weaker than expected phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Unexpected Result 2: I am observing effects that are inconsistent with the known function of Glutamate-5-kinase.
Q: My experiment with this compound is showing a phenotype that I cannot explain by the inhibition of proline biosynthesis. What could be happening?
A: This could be due to off-target effects of the inhibitor. While this compound is reported to be potent for its target, like many kinase inhibitors, it may interact with other kinases or proteins in the cell.[2]
-
Off-Target Kinase Inhibition: Kinase inhibitors, especially those targeting the highly conserved ATP-binding site, can often inhibit other kinases.[2] These off-target effects can lead to unexpected cellular phenotypes.
-
Non-Specific Compound Liabilities: The chemical scaffold of the inhibitor might have inherent properties that lead to non-specific effects, such as interacting with other cellular components or inducing cellular stress.
Recommendations:
-
Kinase Profiling: To identify potential off-target kinases, it is advisable to screen this compound against a panel of kinases.[6] This can provide a clearer picture of its selectivity.
-
Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally different inhibitor of Glutamate-5-kinase to see if it recapitulates the observed phenotype. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by supplementing the culture medium with proline. If the phenotype is reversed, it strongly suggests that the effect is due to the inhibition of proline biosynthesis.
Signaling Pathway Considerations:
Caption: On-target vs. potential off-target effects of the inhibitor.
Experimental Protocols
Protocol 1: In Vitro Glutamate-5-Kinase Activity Assay
This protocol is adapted from a general kinase assay and can be used to determine the biochemical potency of this compound.
Materials:
-
Recombinant Glutamate-5-kinase enzyme
-
L-Glutamate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a multiwell plate, add the inhibitor dilutions.
-
Add the Glutamate-5-kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP. The final concentration of ATP should be at or near the Km for ATP for sensitive detection of ATP-competitive inhibitors.[5]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proline Biosynthesis Assay
This protocol provides a method to measure the effect of this compound on proline levels in cultured cells.
Materials:
-
Your cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Multiwell plates for cell culture
Procedure:
-
Seed your cells in a multiwell plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, wash the cells with PBS and lyse them according to the proline assay kit manufacturer's instructions.
-
Perform the proline assay on the cell lysates. This typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the proline concentration.[3][7]
-
Measure the signal using a plate reader.
-
Normalize the proline levels to the total protein concentration in each sample.
-
Plot the normalized proline levels against the inhibitor concentration to determine the effect of the inhibitor on cellular proline biosynthesis.
Experimental Workflow Diagram:
Caption: Workflow for a cell-based proline biosynthesis assay.
References
- 1. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: A Guide to Accurately Measuring the IC50 Value of Glutamate-5-kinase-IN-1
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for accurately determining the half-maximal inhibitory concentration (IC50) of Glutamate-5-kinase-IN-1 against its target, Glutamate-5-kinase (G5K). This document offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Glutamate-5-kinase (G5K) and what is its function?
Glutamate-5-kinase (G5K) is an essential enzyme that catalyzes the first committed step in the biosynthesis of proline.[1] It facilitates the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[2] This reaction is a key regulatory point in the proline biosynthetic pathway.
Q2: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of G5K.[3] Its mechanism of action involves altering the architecture of the ATP-binding site on the enzyme, thereby hindering the binding of ATP and inhibiting the kinase activity.[3] This suggests that it acts as an ATP-competitive inhibitor.
Q3: What is the expected IC50 value for this compound?
The inhibitory potency of this compound can be influenced by assay conditions, particularly the concentration of ATP. A reported inhibitory value, denoted as I0.5, is 22.1 µM when measured at an L-glutamate and ATP concentration of 10 mM.[3] It is important to note that the IC50 value is highly dependent on the experimental setup.[4]
Q4: Which assay method is recommended for measuring G5K activity and the IC50 of its inhibitors?
A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction is highly recommended. The ADP-Glo™ Kinase Assay is a commercially available and widely used platform for this purpose. This method offers high sensitivity and is suitable for high-throughput screening. The luminescent signal generated is directly proportional to the amount of ADP produced, which in turn correlates with G5K activity.
Data Presentation
Table 1: Reported Inhibitory Potency of this compound
| Compound | Target | Reported Value | Assay Conditions |
| This compound | Glutamate-5-kinase (G5K) | I0.5 = 22.1 µM | 10 mM L-Glutamate, 10 mM ATP |
Experimental Protocols
Protocol for IC50 Determination of this compound using a Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This protocol provides a general framework. Optimal conditions, such as enzyme concentration and incubation time, should be determined empirically.
Materials:
-
Glutamate-5-kinase (G5K) enzyme
-
L-Glutamate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer. The concentration range should bracket the expected IC50 value (e.g., from 1 nM to 100 µM).
-
Prepare solutions of G5K, L-Glutamate, and ATP in the kinase assay buffer at the desired concentrations. The ATP concentration should be at or near its Km for G5K for optimal sensitivity to ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
In a white microplate, add the G5K enzyme and the this compound dilutions (or solvent control).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP.
-
Incubate the reaction for a set period (e.g., 30-60 minutes) at the optimal temperature. The reaction time should be within the linear range of the assay (typically <20% substrate conversion).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the activity in the absence of the inhibitor (vehicle control) as 100% and the activity in the presence of a saturating concentration of inhibitor or no enzyme as 0%.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Proline Biosynthesis Pathway highlighting the role of G5K.
References
- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
How to control for ATP competition in G5K inhibition assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-protein coupled receptor kinase 5 (G5K) inhibition assays. The focus is on controlling for ATP competition to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control for ATP concentration in G5K inhibition assays?
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[1] The concentration of ATP in your assay will directly influence the inhibitor's apparent potency, measured as the IC50 value.
-
At low ATP concentrations (below the Michaelis-Menten constant, Kₘ): The assay is more sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often desirable for initial screening to identify potential hits.
-
At high ATP concentrations (approaching physiological levels of 1-10 mM): The inhibitor must compete with a higher concentration of ATP, leading to higher IC50 values.[1] Testing at physiological ATP concentrations can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.
Q2: What is the ATP Kₘ for G5K, and why is it important for assay design?
The Michaelis-Menten constant (Kₘ) for ATP is the concentration of ATP at which the kinase reaction rate is half of its maximum (Vmax). For G5K, the reported ATP Kₘ is approximately 24 µM . This value is a crucial parameter for designing your experiment. Running assays at or near the ATP Kₘ is a standard practice because it provides a good balance for detecting ATP-competitive inhibitors and allows for more standardized comparison of inhibitor potencies across different studies.
Q3: How does ATP concentration affect the interpretation of IC50 values for G5K inhibitors?
The relationship between IC50, the inhibitor constant (Ki), and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Kₘ)
This equation demonstrates that the IC50 value of an ATP-competitive inhibitor will increase linearly with the ATP concentration. Therefore, when comparing the potency of different G5K inhibitors, it is essential to consider the ATP concentration at which the IC50 values were determined. A significant shift in the IC50 value at different ATP concentrations is a strong indicator of an ATP-competitive mechanism of inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in IC50 values between experiments. | Inconsistent ATP concentration in the kinase buffer. | Prepare a large stock of kinase buffer with a precisely measured ATP concentration. Aliquot and store at -20°C or -80°C to ensure consistency. Always thaw fresh aliquots for each experiment. |
| Apparent inhibitor potency is much lower than expected (high IC50). | The ATP concentration in the assay is too high, leading to strong competition. | Measure the IC50 at a lower ATP concentration, ideally at or near the Kₘ of G5K (~24 µM). This will increase the assay's sensitivity to ATP-competitive inhibitors. |
| Difficulty in determining if an inhibitor is ATP-competitive. | IC50 is only determined at a single ATP concentration. | Determine the IC50 of your inhibitor at multiple ATP concentrations (e.g., 0.1x, 1x, and 10x the Kₘ of ATP). A rightward shift in the IC50 curve with increasing ATP concentration indicates ATP-competitive inhibition. |
| No inhibitory activity observed. | The inhibitor may be non-ATP-competitive and the assay conditions are not suitable for its detection. | Consider using a binding assay instead of an activity-based assay. Binding assays directly measure the interaction between the inhibitor and the kinase, independent of ATP concentration.[2] |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for G5K Activity
This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP into a substrate by G5K.
Materials:
-
Active G5K enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Casein at 1 mg/mL)
-
[γ-³³P]ATP Assay Cocktail (250 µM ATP with [γ-³³P]ATP)
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and the G5K enzyme.
-
Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the enzyme with the desired concentration of the inhibitor for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP Assay Cocktail. The final ATP concentration should be adjusted based on the experimental goal (e.g., at Kₘ or physiological concentration).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[3]
-
Measurement: Air dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³³P]ATP.
Protocol 2: ADP-Glo™ Kinase Assay for G5K Activity
This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human G5K enzyme
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[4]
-
Substrate (e.g., casein or a specific peptide substrate for G5K)
-
ATP
-
Test compounds
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense a small volume into the wells of a 384-well plate.
-
Enzyme Addition: Add the G5K enzyme solution in Kinase Buffer to each well.
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate mix containing the substrate and ATP in Kinase Buffer. The ATP concentration should be carefully chosen (e.g., at the Kₘ of ~24 µM). Add the substrate mix to all wells to start the reaction.
-
Kinase Reaction: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes IC50 values for various G5K inhibitors. Note the different ATP concentrations used in the assays, which significantly impacts the apparent IC50 values.
| Inhibitor | G5K IC50 | ATP Concentration | Assay Type | Reference |
| Sunitinib | 0.83 µM | Not Specified | Radiometric | [5] |
| Compound 1 | 8.6 nM | Not Specified | Radiometric | [6] |
| Compound 2 | 10 nM | Not Specified | Radiometric | [6] |
| Compound 4 | 5.9 µM | Not Specified | Radiometric | [7] |
| Compound 5 | 6.2 µM (1h pre-incubation) | Not Specified | Radiometric | [7] |
| Compound 5 | 0.2 µM (4h pre-incubation) | Not Specified | Radiometric | [7] |
| Compound 6a | 27 nM | Not Specified | In vitro assay | [6] |
| Compound 9g | 8.6 nM | Not Specified | Radiometric | [5] |
| Balanol | 440 nM | 0.5 mM | Phosphorylation Assay | [2] |
| Grk5-IN-3 | 0.22 µM (4h pre-incubation) | Not Specified | Time-dependent inhibition | [4] |
| Grk5-IN-3 | 59 µM (0h pre-incubation) | Not Specified | Time-dependent inhibition | [4] |
Visualizations
G5K Signaling Pathways
Caption: Canonical and Non-Canonical G5K Signaling Pathways.
Experimental Workflow for Determining ATP-Competitive Inhibition
Caption: Workflow to Determine the ATP-Competitive Nature of a G5K Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Glutamate-5-kinase-IN-1
A-125, Revision B
Welcome to the technical support center for the analysis of Glutamate-5-kinase-IN-1 (G5K-IN-1). This document is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the accurate assessment of the cytotoxic properties of G5K-IN-1 in mammalian cell lines.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with G5K-IN-1.
Issue 1: High Variability in IC50 Values Between Experiments
-
Q: My calculated IC50 values for G5K-IN-1 are inconsistent across replicate experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in cytotoxicity testing and can stem from several factors:
-
Cell Seeding Density: Variations in the initial number of cells plated per well can significantly impact results.
-
Solution: Always use a hemocytometer or an automated cell counter to ensure accurate cell counts. Create a single-cell suspension and mix gently but thoroughly before and during plating to prevent cell settling. It is also recommended to perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.[1]
-
-
Compound Stability and Dilution: G5K-IN-1, like many small molecules, may be unstable in culture media over long incubation periods. Errors in serial dilutions can also introduce significant variability.
-
Solution: Prepare fresh dilutions of G5K-IN-1 from a DMSO stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the media and the compound, leading to skewed results.[1]
-
Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]
-
-
Assay Incubation Times: The timing for both compound exposure and the final assay readout (e.g., incubation with MTT reagent) must be consistent.
-
Solution: Use a timer for all incubation steps and process all plates in the same manner. For endpoint assays, ensure that the time between adding the final reagent and reading the plate is consistent for all plates.
-
-
Issue 2: High Background Signal in Control Wells
-
Q: My negative control wells (vehicle-treated cells) and/or my blank wells (media only) show high absorbance/luminescence. What could be wrong?
A: High background can mask the true effect of the compound and should be addressed:
-
Media Components: Phenol (B47542) red and serum in culture media can interfere with colorimetric and fluorometric assays.
-
Solution: If possible, switch to a phenol red-free medium for the duration of the assay. For assays like the MTT assay, ensure that the background absorbance from the media is subtracted from all readings.
-
-
Contamination: Bacterial or yeast contamination in your cell cultures can metabolize assay reagents, leading to a false positive signal.
-
Solution: Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock.
-
-
Compound Interference: G5K-IN-1 itself might have intrinsic color or fluorescence, or it might directly react with the assay reagent.
-
Solution: Include a "compound-only" control, which consists of wells with media and G5K-IN-1 at all tested concentrations but without cells. The absorbance/luminescence from these wells should be subtracted from the corresponding experimental wells.[1]
-
-
Issue 3: No Apparent Cytotoxicity Observed
-
Q: I am not observing any cytotoxic effect of G5K-IN-1, even at high concentrations. Why might this be?
A: A lack of response can be due to several factors:
-
Cell Line Resistance: The chosen mammalian cell line may not be sensitive to the inhibition of Glutamate-5-kinase. The function of this enzyme is primarily in the biosynthesis of proline.[2][3] Some cell lines may have alternative pathways or may be able to uptake sufficient proline from the culture medium, rendering the inhibition of G5K non-toxic.
-
Solution: Test G5K-IN-1 on a panel of different cell lines, including those known to have high metabolic rates or specific dependencies. It has been noted that G5K-IN-1 showed no relevant cytotoxicity in HepG2 cells at concentrations up to 20 µM.[4]
-
-
Insufficient Incubation Time: The cytotoxic effects of the compound may take longer to manifest.
-
Solution: Perform a time-course experiment, testing the compound's effect at multiple time points (e.g., 24, 48, and 72 hours).[5]
-
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure that G5K-IN-1 is stored according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of Glutamate-5-kinase (G5K), an enzyme that catalyzes the first step in proline biosynthesis.[2][3][6] It catalyzes the phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[2][6] G5K-IN-1 is reported to alter the ATP binding site of the enzyme.[4]
-
Q2: What is the primary application of this compound? A2: G5K-IN-1 has been investigated for its potential as an anti-tuberculosis agent, with a reported minimum inhibitory concentration (MIC) of 4.1 µM against Mycobacterium tuberculosis.[4] Its application in mammalian systems is primarily for research purposes to understand the role of proline biosynthesis in various cellular processes.
-
Q3: How should I prepare and store G5K-IN-1? A3: G5K-IN-1 is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, prepare fresh dilutions in culture medium from the stock solution. Avoid multiple freeze-thaw cycles.
-
Q4: What are the expected morphological changes in cells undergoing cytotoxicity? A4: Common morphological signs of cytotoxicity include a decrease in cell density, changes in cell shape (e.g., rounding up and detachment of adherent cells), cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies in the culture.[5]
-
Q5: Which cytotoxicity assay is best for G5K-IN-1? A5: The choice of assay depends on the specific research question.
-
For cell viability (metabolic activity): Assays like MTT, MTS, or CellTiter-Glo are suitable. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, indicating the presence of metabolically active cells.[7][8] The MTT assay relies on the reduction of a yellow tetrazolium salt by mitochondrial enzymes in living cells to form a purple formazan (B1609692) product.
-
For cell death (membrane integrity): An LDH release assay can be used.
-
To determine the mode of cell death (apoptosis vs. necrosis): An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[9][10] This method can distinguish between healthy cells, early apoptotic cells, and late apoptotic/necrotic cells.[10]
-
Section 3: Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Hypothetical IC50 Values of G5K-IN-1 in Various Mammalian Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Human Lung Carcinoma | CellTiter-Glo | 48 | 15.2 ± 1.8 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 22.5 ± 2.5 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | > 50[4] |
| HCT116 | Human Colorectal Carcinoma | CellTiter-Glo | 48 | 8.9 ± 1.1 |
| Jurkat | Human T-cell Leukemia | MTT | 24 | 12.4 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Section 4: Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions.[7][8][11]
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of G5K-IN-1 in culture medium.
-
Add the desired volume of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Record the luminescence using a plate reader.
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is a general guide for flow cytometry analysis.[9][13]
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with G5K-IN-1 at the desired concentrations for the appropriate time.
-
Include a negative (vehicle) control and a positive control for apoptosis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Section 5: Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of G5K-IN-1.
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. kumc.edu [kumc.edu]
Technical Support Center: Overcoming Resistance to Glutamate-5-kinase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Glutamate-5-kinase-IN-1 in bacterial strains.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Glutamate-5-kinase (G5K) and why is it a target for antibacterial drugs?
A1: Glutamate-5-kinase (G5K), encoded by the proB gene, is a crucial enzyme in the proline biosynthesis pathway in many bacteria.[1][2] It catalyzes the ATP-dependent phosphorylation of L-glutamate to γ-glutamyl phosphate (B84403), the first committed step in proline synthesis.[1][2][3] Proline is an essential amino acid for protein synthesis and also acts as an osmoprotectant, helping bacteria survive in high-salt environments. By inhibiting G5K, compounds like this compound block proline production, leading to bacterial cell death or growth inhibition, making it a promising target for novel antibacterial agents.
Q2: What is this compound and how does it work?
A2: this compound is a potent inhibitor of Glutamate-5-kinase. It is believed to exert its inhibitory effect by altering the architecture of the ATP binding site on the enzyme, preventing the phosphorylation of glutamate.[1] This disruption of the proline biosynthesis pathway is the basis of its antibacterial activity.
Q3: What are the common mechanisms of bacterial resistance to enzyme inhibitors like this compound?
A3: Bacterial resistance to enzyme inhibitors can occur through several mechanisms:
-
Target Modification: Mutations in the gene encoding the target enzyme (in this case, proB for G5K) can alter the enzyme's structure. These changes can reduce the inhibitor's binding affinity without significantly compromising the enzyme's natural function.
-
Reduced Intracellular Concentration:
-
Enzymatic Degradation: The bacterium may produce enzymes that chemically modify or degrade the inhibitor, rendering it inactive.[7][8]
Q4: I am observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain. What does this indicate?
A4: A significant and reproducible increase in the MIC value is a strong indicator that the bacterial strain has developed resistance to this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9][10][11][12] An increased MIC means that a higher concentration of the inhibitor is required to achieve the same level of growth inhibition, signifying a decrease in the bacterium's susceptibility.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Investigating Suspected Resistance
Problem: You observe bacterial growth at concentrations of this compound that were previously inhibitory.
Workflow for Investigating Suspected Resistance:
Caption: Workflow for investigating suspected resistance.
Troubleshooting Steps:
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Confirm Resistance | Perform a broth microdilution assay to determine the MIC of this compound for the suspected resistant strain and the parent (susceptible) strain in parallel. | A statistically significant increase (e.g., 4-fold or greater) in the MIC for the suspected resistant strain compared to the parent strain confirms resistance. | - Inconsistent MICs: Ensure standardized inoculum preparation and accurate serial dilutions. Review the detailed MIC determination protocol below. - No significant MIC change: The initial observation may have been due to experimental variability. Re-culture the strain and repeat the initial experiment. |
| 2. Isolate Resistant Colonies | Streak the resistant culture on agar (B569324) plates containing a selective concentration of this compound (e.g., 2-4x the MIC of the parent strain). Pick single colonies for further analysis. | Pure, isolated colonies of the resistant strain are obtained. | - No growth: The concentration of the inhibitor may be too high. Try a lower selective concentration. - Contamination: Use aseptic techniques and ensure the purity of the initial culture. |
| 3. Sequence the proB Gene | Extract genomic DNA from the resistant isolate and the parent strain. Amplify the proB gene using PCR and perform Sanger or next-generation sequencing. | High-quality sequence data for the proB gene from both strains. | - Poor sequencing results: Refer to the "Troubleshooting DNA Sequencing" guide below. Common issues include poor template quality and inefficient primer binding.[13][14][15][16][17] |
| 4. Analyze Sequence Data | Align the proB gene sequence from the resistant strain with that of the parent strain to identify any mutations (substitutions, insertions, or deletions). | Identification of specific nucleotide changes leading to amino acid substitutions in the G5K enzyme. | - No mutations found: The resistance mechanism is likely not due to target modification. Proceed to investigate other mechanisms like efflux pumps or enzymatic degradation. |
Guide 2: Characterizing the Mechanism of Resistance
Problem: You have confirmed resistance but did not find any mutations in the proB gene, or you want to investigate other potential resistance mechanisms.
Potential Mechanisms and Investigative Approaches:
| Potential Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Increased Efflux Pump Activity | Perform an efflux pump inhibitor assay. Determine the MIC of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-arginine β-naphthylamide (PAβN).[18][19] | A significant reduction in the MIC of this compound in the presence of the EPI compared to its absence. |
| Enzymatic Degradation of the Inhibitor | Perform a co-incubation assay. Incubate this compound with the resistant bacterial culture (or cell-free extract) for a defined period. Then, test the activity of the inhibitor against a susceptible strain. | Reduced inhibitory activity of the pre-incubated this compound compared to a control incubated without the resistant bacteria. |
Hypothetical Data on Resistance Mechanisms:
The following table illustrates hypothetical data you might obtain, for educational purposes, when investigating resistance mechanisms.
| Bacterial Strain | MIC of G5K-IN-1 (µM) | MIC of G5K-IN-1 + EPI (µM) | proB Gene Mutation | Inferred Resistance Mechanism |
| Wild-Type | 4 | 4 | None | - |
| Resistant Isolate 1 | 64 | 64 | D148V | Target Modification |
| Resistant Isolate 2 | 32 | 4 | None | Efflux Pump Overexpression |
| Resistant Isolate 3 | 128 | 8 | D148V | Target Modification & Efflux Pump Overexpression |
Section 3: Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[9][10][11][12][20]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile diluent (broth or saline)
-
Multichannel pipette
Procedure:
-
Prepare a standardized bacterial inoculum:
-
Pick several colonies from a fresh agar plate and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare serial dilutions of this compound:
-
In the first column of the 96-well plate, add the highest concentration of the inhibitor to be tested.
-
Perform 2-fold serial dilutions across the plate by transferring half the volume from one well to the next, which contains an equal volume of broth.
-
Ensure the final volume in each well is consistent (e.g., 50 µL).
-
Include a growth control well (broth and bacteria, no inhibitor) and a sterility control well (broth only).
-
-
Inoculate the plate:
-
Add an equal volume of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to, for example, 100 µL.
-
-
Incubate:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Protocol 2: Sequencing of the proB Gene
This protocol provides a general workflow for amplifying and sequencing the proB gene.[6][7][21]
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the proB gene
-
High-fidelity DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction:
-
Culture the wild-type and resistant bacterial strains overnight.
-
Extract genomic DNA from both strains using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification of proB:
-
Design primers that specifically amplify the entire coding sequence of the proB gene.
-
Set up a PCR reaction with the extracted genomic DNA as the template.
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
-
Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Verify PCR Product:
-
Run a small amount of the PCR product on an agarose gel to confirm that a single band of the expected size has been amplified.
-
-
Purify PCR Product:
-
Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
-
Sequence the PCR Product:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers. Alternatively, prepare a library for next-generation sequencing.
-
-
Analyze the Sequence:
-
Assemble the forward and reverse sequence reads to obtain the full sequence of the proB gene.
-
Align the sequence from the resistant strain with the sequence from the wild-type strain to identify any mutations.
-
Troubleshooting DNA Sequencing:
| Problem | Possible Cause | Solution |
| No PCR product | Poor DNA quality, incorrect primer design, or suboptimal PCR conditions. | Re-extract DNA, verify primer sequences and annealing temperature, and optimize PCR conditions. |
| Multiple PCR bands | Non-specific primer binding. | Increase the annealing temperature during PCR or redesign the primers for higher specificity. |
| Low-quality sequence data | Impure PCR product, low DNA concentration, or secondary structures in the DNA. | Re-purify the PCR product, ensure adequate concentration, and consider using sequencing additives for GC-rich regions.[13][14][15][16][17] |
Section 4: Visualizing Key Pathways and Concepts
Proline Biosynthesis Pathway
The following diagram illustrates the central role of Glutamate-5-kinase in the proline biosynthesis pathway.
Caption: The Proline Biosynthesis Pathway.
Logical Flow for Troubleshooting Resistance
This diagram provides a logical decision-making process for troubleshooting resistance to this compound.
Caption: Logical flow for troubleshooting resistance.
References
- 1. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study finds kinase inhibitors speed protein degradation - Industrial News [industrialnews.co.uk]
- 8. news-medical.net [news-medical.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. ocimumbio.com [ocimumbio.com]
- 14. microsynth.com [microsynth.com]
- 15. birmingham.ac.uk [birmingham.ac.uk]
- 16. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. ibg.kit.edu [ibg.kit.edu]
- 21. Impeding pathways of intrinsic resistance in Escherichia coli confers antibiotic sensitization and resistance proofing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glutamate-5-kinase Inhibitors: IN-1 vs. IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent allosteric inhibitors of Mycobacterium tuberculosis Glutamate-5-kinase (G5K), Glutamate-5-kinase-IN-1 (also referred to as compound 50) and Glutamate-5-kinase-IN-2 (compound 54). These compounds, identified as promising anti-tuberculosis agents, exhibit distinct mechanisms of action, offering different approaches to targeting a crucial enzyme in the proline biosynthesis pathway of the pathogen.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and Glutamate-5-kinase-IN-2, based on available in vitro studies.
| Parameter | This compound (Compound 50) | Glutamate-5-kinase-IN-2 (Compound 54) | Reference |
| Target | Glutamate-5-kinase (G5K) from Mycobacterium tuberculosis | Glutamate-5-kinase (G5K) from Mycobacterium tuberculosis | [1] |
| Mechanism of Action | Allosteric inhibition by altering the ATP binding site architecture.[1] | Allosteric inhibition by promoting long-distance conformational changes at the L-glutamate binding site. | [1] |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 4.1 µM | 4.2 µM | [1] |
| Half-maximal Inhibitory Concentration (I0.5) against G5K | 22.1 µM (at 40 µM inhibitor concentration with 10 mM L-Glu and ATP) | 33 µM (at 40 µM inhibitor concentration with 10 mM L-Glu and ATP) | [1] |
| Cytotoxicity in HepG2 cells | No relevant cytotoxicity observed at 5, 10, and 20 µM.[1] | No relevant cytotoxicity observed at 5, 10, and 20 µM. | [2] |
Signaling Pathway and Mechanism of Action
Glutamate-5-kinase is a critical enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, particularly under stress conditions. The inhibitors, this compound and Glutamate-5-kinase-IN-2, disrupt this pathway through different allosteric mechanisms.
Experimental Protocols
The following are generalized protocols for the key experiments cited. For detailed methodologies, please refer to the primary literature.
Glutamate-5-kinase (G5K) Inhibition Assay
This assay is designed to measure the enzymatic activity of G5K and the inhibitory effect of the compounds.
Detailed Steps:
-
Reagent Preparation : Recombinant G5K enzyme is purified. A reaction buffer is prepared, typically containing a buffering agent (e.g., HEPES), MgCl₂, and other necessary salts. Stock solutions of ATP, L-Glutamate, and the inhibitors (dissolved in DMSO) are prepared.
-
Reaction Setup : The assay is typically performed in a 96- or 384-well plate format. The G5K enzyme is pre-incubated with varying concentrations of the inhibitor or DMSO (as a vehicle control) in the reaction buffer.
-
Reaction Initiation and Incubation : The enzymatic reaction is initiated by the addition of a mixture of ATP and L-Glutamate. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Detection : The amount of ADP produced, which is directly proportional to the G5K activity, is quantified. This can be achieved using a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, commercial kits that measure ADP levels via luminescence can be used.
-
Data Analysis : The percentage of G5K inhibition for each inhibitor concentration is calculated relative to the DMSO control. The I0.5 values are then determined by fitting the dose-response data to a suitable equation using graphing software.
Cytotoxicity Assay in HepG2 Cells
This assay assesses the potential toxic effects of the inhibitors on a human liver cell line.
Detailed Steps:
-
Cell Seeding : Human hepatoma (HepG2) cells are cultured and seeded into 96-well microplates at a predetermined density. The cells are allowed to attach and grow for approximately 24 hours.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound, Glutamate-5-kinase-IN-2, a positive control (a known cytotoxic agent), and a vehicle control (DMSO).
-
Incubation : The treated cells are incubated for a specific period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement : After the incubation period, cell viability is assessed using a suitable method. A common method is the MTT assay, where the yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis : The absorbance readings from the treated wells are compared to the vehicle control wells to determine the percentage of cell viability. This data is then plotted against the compound concentration to evaluate the cytotoxic potential of the inhibitors.
Conclusion
This compound and Glutamate-5-kinase-IN-2 are both potent inhibitors of M. tuberculosis G5K with similar in vitro anti-mycobacterial activity. Their distinct allosteric mechanisms of action provide a valuable opportunity for further investigation into the structure-activity relationships of G5K inhibitors. The lack of significant cytotoxicity in a human liver cell line suggests a favorable preliminary safety profile. Further studies are warranted to explore their in vivo efficacy and potential for development as novel anti-tuberculosis therapeutics. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental details and data.
References
A Comparative Guide to Proline Biosynthesis Inhibitors: Benchmarking Glutamate-5-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Proline biosynthesis is a critical pathway for cellular function, and its dysregulation has been implicated in various diseases, including cancer and infectious diseases. This guide provides a comparative analysis of Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K), with other known inhibitors of key enzymes in the proline biosynthesis pathway. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to Proline Biosynthesis
Proline is synthesized from glutamate (B1630785) through a series of enzymatic reactions. The primary pathway involves the conversion of glutamate to proline via the sequential action of three key enzymes: Glutamate-5-kinase (G5K), Pyrroline-5-carboxylate Synthase (P5CS), and Pyrroline-5-carboxylate Reductase (PYCR). An alternative pathway can synthesize proline from ornithine via the action of Ornithine Aminotransferase (OAT).[1][2] Each of these enzymes represents a potential target for therapeutic intervention.
Comparative Analysis of Inhibitor Potency
The following table summarizes the quantitative data for this compound and other known inhibitors of proline biosynthesis. The data is organized by the target enzyme to facilitate a direct comparison of their inhibitory activities.
| Target Enzyme | Inhibitor | Inhibitor Type | IC50 / Ki / MIC | Species/Assay Conditions |
| Glutamate-5-kinase (G5K) | This compound | Allosteric Inhibitor | MIC: 4.1 µM (M. tuberculosis) I0.5: 22.1 µM (at 10 mM L-Glu and ATP)[3] | Mycobacterium tuberculosis / Enzymatic assay |
| Pyrroline-5-carboxylate Synthase (P5CS) | Proline | Feedback Inhibitor | - | Competitive inhibitor with respect to glutamate[1] |
| ADP | Competitive Inhibitor | - | Competitive inhibitor of the glutamate kinase activity[1] | |
| Pyrroline-5-carboxylate Reductase 1 (PYCR1) | N-formyl L-proline (NFLP) | Competitive Inhibitor | Ki: 100 µM[4][5] | Human PYCR1, competitive with P5C |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Competitive Inhibitor | Ki: 70 µM[6] | Human PYCR1 | |
| L-thiazolidine-4-carboxylate | Competitive Inhibitor | Ki: 600 µM[4] | Human PYCR1 | |
| L-thiazolidine-2-carboxylate | Competitive Inhibitor | Ki: 450 µM[7] | Human PYCR1 | |
| Cyclopentanecarboxylate | Competitive Inhibitor | Ki: 1.2 mM[7] | Human PYCR1 | |
| L-tetrahydro-2-furoic acid (THFA) | Competitive Inhibitor | Ki: 2.2 mM[7] | Human PYCR1 | |
| Ornithine Aminotransferase (OAT) | 5-Fluoromethylornithine (5FMOrn) | Irreversible Inhibitor | - | Specific for OAT, forms covalent adduct with PLP cofactor[8] |
| L-canaline | Irreversible Inhibitor | - | Forms stable oxime with PLP cofactor[8] | |
| Gabaculine | Irreversible Inhibitor | - | Inactivates both OAT and GABA-AT[9] |
Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. The specific assay conditions can significantly influence these values.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the proline biosynthesis pathway and the points of inhibition, the following diagrams have been generated.
Caption: The proline biosynthesis pathway illustrating points of inhibition.
Caption: A generalized workflow for an enzyme inhibition assay.
Detailed Experimental Protocols
Accurate comparison of inhibitor potency requires standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
Glutamate-5-kinase (G5K) Inhibition Assay
This protocol is adapted from the methodology used to characterize this compound.[3]
Materials:
-
Recombinant G5K enzyme
-
L-Glutamate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound or other test compounds
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute further in assay buffer.
-
Add the diluted inhibitor and G5K enzyme to the wells of the microplate.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP (e.g., final concentrations of 10 mM each).
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a kinase activity detection kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the I0.5 value by fitting the data to a dose-response curve.
Pyrroline-5-carboxylate Reductase (PYCR1) Inhibition Assay
This protocol is based on methods used for screening PYCR1 inhibitors.[7][10]
Materials:
-
Recombinant human PYCR1 enzyme
-
Δ1-Pyrroline-5-carboxylate (P5C)
-
NADH or NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Test compounds (e.g., N-formyl L-proline)
-
UV-transparent 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a UV-transparent microplate, combine the assay buffer, NADH (e.g., fixed at 175 µM), and the inhibitor at various concentrations.
-
Initiate the reaction by adding P5C (e.g., varying concentrations from 0-2000 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Determine the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
To determine the inhibition constant (Ki), fit the initial velocity data to a competitive inhibition model using appropriate software.
Cytotoxicity Assay
This general protocol can be adapted to assess the cellular toxicity of the proline biosynthesis inhibitors.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration) value.
Conclusion
This guide provides a comparative overview of this compound and other inhibitors of the proline biosynthesis pathway. The provided data and protocols are intended to assist researchers in making informed decisions for their specific research needs. It is important to note that the direct comparison of inhibitory potencies can be influenced by the specific assay conditions. Therefore, for a definitive comparison, it is recommended to test the compounds of interest side-by-side under identical experimental conditions. The continued development of potent and specific inhibitors for each enzyme in the proline biosynthesis pathway will be crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
- 1. ijair.org [ijair.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orthogonal Assays for Confirming Glutamate-5-Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting metabolic pathways, robust and reliable methods for confirming enzyme inhibition are paramount. Glutamate-5-kinase (G5K), the rate-limiting enzyme in proline biosynthesis, presents a key target for intervention in various diseases. This guide provides a comparative overview of orthogonal assays to validate and quantify the inhibition of G5K, offering a multi-faceted approach to inhibitor characterization. By employing a combination of direct biochemical, indirect metabolic, and cell-based target engagement assays, researchers can build a comprehensive evidence base for the efficacy and mechanism of action of potential G5K inhibitors.
Direct Biochemical Assay: ADP-Glo™ Kinase Assay
The most direct method to quantify G5K inhibition is to measure the enzymatic reaction's output. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction. As G5K catalyzes the ATP-dependent phosphorylation of glutamate (B1630785) to form L-glutamate 5-phosphate and ADP, the amount of ADP generated is directly proportional to G5K activity.
Comparison of Biochemical Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| ADP-Glo™ Kinase Assay | Measures ADP produced from the kinase reaction via a coupled luciferase/luciferin reaction, generating a luminescent signal. | High sensitivity, broad dynamic range, and compatible with high-throughput screening. Directly measures a product of the enzymatic reaction.[1][2][3][4][5][6] | Requires purified enzyme. Potential for interference from compounds that affect luciferase. | IC50, Ki |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to the substrate (glutamate). | Considered the "gold standard" for direct kinase activity measurement due to high sensitivity and direct detection. | Involves handling of radioactive materials, which requires specialized facilities and disposal procedures. | IC50, Ki |
Experimental Protocol: ADP-Glo™ Kinase Assay for G5K
This protocol is adapted for a 384-well plate format.
Materials:
-
Purified recombinant Glutamate-5-kinase (G5K)
-
L-Glutamate (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT)
-
Test inhibitor compounds
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the inhibitor dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X G5K enzyme solution (prepared in Kinase Reaction Buffer) to each well.
-
Initiate the reaction by adding 5 µL of a 2X substrate solution containing L-glutamate and ATP (final concentrations to be optimized, typically near the Km for each).
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for G5K (e.g., 37°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Indirect Biochemical Assay: Proline Quantification
An alternative to directly measuring the kinase reaction is to quantify a downstream product of the pathway initiated by G5K. Since G5K is the first and rate-limiting step in proline biosynthesis, a decrease in its activity will lead to a reduction in the cellular or in vitro production of proline. The ninhydrin-based colorimetric assay is a common method for quantifying proline.
Comparison of Indirect vs. Direct Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Proline Quantification (Ninhydrin Assay) | Measures the concentration of proline, the end-product of the pathway initiated by G5K, through a colorimetric reaction with ninhydrin (B49086). | Reflects the overall pathway activity. Can be performed with cell lysates or in vitro reaction mixtures. | Indirect measure of G5K activity; inhibition of other enzymes in the pathway could also lead to reduced proline levels. Less sensitive than direct kinase assays. | IC50 |
| ADP-Glo™ Kinase Assay | Directly measures ADP, a primary product of the G5K reaction. | High sensitivity and specificity for G5K activity. | Requires purified enzyme. | IC50, Ki |
Experimental Protocol: Proline Quantification (Ninhydrin Assay)
This protocol is for measuring proline in a cell-based context following inhibitor treatment.
Materials:
-
Cell line expressing G5K
-
Cell culture medium and reagents
-
Test inhibitor compounds
-
Acid-ninhydrin reagent (2.5 g ninhydrin in 60 mL glacial acetic acid and 40 mL 6 M phosphoric acid)
-
Glacial acetic acid
-
Proline standard solution
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of the G5K inhibitor for a specified period (e.g., 24 hours).
-
Cell Lysis and Proline Extraction:
-
Harvest and wash the cells.
-
Lyse the cells and extract proline by boiling the cell suspension.
-
Centrifuge to remove cell debris.
-
-
Ninhydrin Reaction:
-
To 100 µL of the supernatant, add 100 µL of glacial acetic acid and 100 µL of acid-ninhydrin reagent.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction by placing the samples on ice.
-
-
Chromophore Extraction: Add 200 µL of toluene to each sample and vortex to extract the chromophore.
-
Data Acquisition: Measure the absorbance of the toluene layer at 520 nm.
-
Data Analysis: Generate a standard curve using known concentrations of proline. Calculate the proline concentration in the samples and determine the percent inhibition of proline production for each inhibitor concentration to derive an IC50 value.
Cell-Based Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
To confirm that a compound directly interacts with and stabilizes G5K within a cellular environment, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool. This method relies on the principle that ligand binding can alter the thermal stability of a target protein.
Comparison of Target Engagement vs. Activity Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of G5K upon inhibitor binding in intact cells or cell lysates. | Confirms direct target engagement in a physiological context. Does not require purified protein or modified compounds. | Does not directly measure enzyme inhibition. Throughput can be lower than biochemical assays. | Thermal shift (ΔTm), Isothermal dose-response curves (ITDRF) |
| ADP-Glo™ Kinase Assay | Measures G5K enzymatic activity. | Directly quantifies the functional consequence of inhibitor binding (inhibition). | Performed in a non-cellular, reconstituted system. | IC50, Ki |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Cell line expressing G5K
-
Cell culture medium and reagents
-
Test inhibitor compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Instrumentation for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw)
-
Method for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble G5K: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble G5K at each temperature using a specific detection method, such as Western blotting with an anti-G5K antibody.
-
Data Analysis:
-
Melt Curve: Plot the fraction of soluble G5K as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.
-
Isothermal Dose-Response: Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature where a significant difference in soluble G5K is observed between vehicle and a saturating inhibitor concentration). Plot the amount of soluble G5K against the inhibitor concentration to determine the concentration required for half-maximal stabilization.
-
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental designs, the following diagrams illustrate the proline biosynthesis pathway and the workflow for confirming G5K inhibition.
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. bmglabtech.com [bmglabtech.com]
A Comparative Guide: Modulating Glycogen Synthase Kinase 3 (GSK3) Activity - Small-Molecule Inhibition vs. Gene Knockdown
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a highly conserved serine/threonine kinase that is a critical regulatory node in a multitude of cellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2] Its central role in processes like cell proliferation, apoptosis, and metabolism has made it a significant target for drug development in diseases ranging from cancer and diabetes to neurodegenerative disorders like Alzheimer's disease.[2][3] Researchers employ two primary strategies to investigate and therapeutically target GSK3: direct pharmacological inhibition with small molecules and genetic modulation through techniques like RNA interference (RNAi).
This guide provides an objective comparison of these two approaches. It is important to clarify a common point of confusion: the bacterial gene proB, which encodes γ-glutamyl kinase for proline biosynthesis, is functionally unrelated to the eukaryotic GSK3 signaling pathway.[4][5] Therefore, knocking down the proB gene cannot be used to mimic the effects of GSK3 inhibition. A more accurate and relevant genetic comparison involves the direct knockdown of the genes encoding the two GSK3 isoforms, GSK3α and GSK3β.[1][6] This guide will compare the use of small-molecule GSK3 inhibitors against the targeted knockdown of GSK3 itself.
Comparison of GSK3 Modulation Strategies
The choice between using a small-molecule inhibitor and a gene knockdown approach depends on the specific experimental goals, timeline, and desired level of specificity. While both aim to reduce GSK3 activity, they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages.
| Feature | Small-Molecule GSK3 Inhibitors | siRNA-Mediated GSK3 Knockdown |
| Mechanism of Action | Typically ATP-competitive or non-competitive binding to the kinase domain, blocking its catalytic activity.[3] | Sequence-specific mRNA degradation, preventing the translation of GSK3α or GSK3β protein.[1][6] |
| Onset of Effect | Rapid, often within minutes to hours, depending on cell permeability and target engagement. | Slower, requiring 24-72 hours for mRNA and protein levels to be significantly reduced.[1] |
| Duration of Effect | Reversible and dependent on the compound's half-life; requires continuous presence for sustained inhibition. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days until the siRNA is diluted or degraded. |
| Specificity | Can have off-target effects by inhibiting other kinases with similar ATP-binding pockets. Isoform specificity can be challenging to achieve.[7] | Highly specific to the target mRNA sequence, allowing for clear isoform-specific knockdown (GSK3α vs. GSK3β).[1][8] |
| Key Advantage | Ease of use, temporal control, and high-throughput screening applicability. | High specificity for the target gene and ability to distinguish between isoform functions.[1][3] |
| Key Disadvantage | Potential for off-target effects, leading to ambiguous results.[7] | Slower onset, potential for incomplete knockdown, and cellular stress from transfection reagents. |
Experimental Data & Expected Outcomes
Modulating GSK3 activity, either through inhibition or knockdown, leads to predictable changes in downstream signaling pathways. The most well-characterized of these is the Wnt/β-catenin pathway, where active GSK3 phosphorylates β-catenin, targeting it for degradation.[9] Inhibiting GSK3 prevents this phosphorylation, causing β-catenin to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription.[9]
Table 1: Common Small-Molecule GSK3 Inhibitors
| Inhibitor | Type | Target(s) | IC50 | Key Applications |
| CHIR-99021 | ATP-competitive | GSK3α/β | 6.7 nM (GSK3β), 10 nM (GSK3α) | Stem cell research (maintaining pluripotency), Wnt pathway activation. |
| SB216763 | Non-ATP competitive | GSK3α/β | ~34 nM | Neurobiology research, studying tau phosphorylation and β-catenin signaling. |
| Lithium Chloride | Non-competitive | GSK3α/β | ~1-2 mM | Mood stabilization (clinical), research into bipolar disorder mechanisms. |
Table 2: Expected Phenotypes of GSK3β Knockdown
| Cellular Process | Key Downstream Marker | Expected Outcome of GSK3β Knockdown |
| Wnt Signaling | β-catenin | Increased cytosolic and nuclear accumulation.[1][9] |
| PI3K/Akt Signaling | Phospho-Akt (Ser473) | May lead to increased Akt activity due to feedback loops. |
| Inflammation | NF-κB Activity | Disruption and reduction of NF-κB target gene expression.[1] |
| Cell Cycle | Cyclin D1 | Increased expression due to β-catenin stabilization.[1] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Wnt/β-catenin signaling pathway. In the "OFF" state, GSK3 phosphorylates β-catenin, leading to its degradation. Wnt ligand binding ("ON" state) inhibits the destruction complex, stabilizing β-catenin.
Experimental Workflow Diagram
Caption: A typical experimental workflow for siRNA-mediated gene knockdown in cultured cells.
Mechanism Comparison Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3 in cell signaling | Abcam [abcam.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Escherichia coli proB gene corrects the proline auxotrophy of Saccharomyces cerevisiae pro1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
Assessing the Cross-Reactivity of Glutamate-5-kinase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the kinase selectivity of the novel inhibitor, Glutamate-5-kinase-IN-1. While specific cross-reactivity data for this compound against a broad panel of human kinases is not publicly available in the referenced literature, this document outlines the established methodologies and data presentation formats crucial for such an evaluation. The primary target of this compound is Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis.[1] The inhibitor acts through an allosteric mechanism, altering the ATP binding site architecture of G5K.[1][2]
Understanding Kinase Selectivity
The specificity of a kinase inhibitor is a critical parameter in drug development. Off-target effects, resulting from the inhibition of kinases other than the intended target, can lead to unforeseen toxicities or side effects. Conversely, polypharmacology, the modulation of multiple targets, can sometimes be beneficial. Therefore, a comprehensive kinase selectivity profile is essential to characterize a new inhibitor fully.
Comparative Kinase Inhibition Profile (Hypothetical Data)
To effectively assess the selectivity of this compound, its inhibitory activity should be tested against a diverse panel of human kinases. The data below is presented as a hypothetical example to illustrate how such results would be structured for clear comparison. The values would typically be generated using a radiometric kinase assay or a similar quantitative method.
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| Glutamate-5-kinase (G5K) | >95% | 4.1 (MIC) [1][2] |
| Kinase A | <10% | >100 |
| Kinase B | 15% | 75 |
| Kinase C | 8% | >100 |
| Kinase D | 25% | 50 |
| Kinase E | <5% | >100 |
| ... (representative kinases from different families) |
Note: The IC50 value for G5K is presented as the Minimum Inhibitory Concentration (MIC) as reported in the primary literature.[1][2] An I0.5 of 22.1 µM has also been reported for G5K activity inhibition at a 10 mM concentration of L-Glu and ATP.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to generate the kinase selectivity data for this compound.
Radiometric Kinase Assay
This is a widely used method to determine the inhibitory activity of a compound against a specific kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. A decrease in the amount of radiolabeled product in the presence of the inhibitor indicates its potency.
Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer (typically including HEPES, MgCl₂, and other cofactors), the specific peptide or protein substrate, and the kinase enzyme.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction wells at various concentrations. Control wells receive the solvent alone.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the wells.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the phosphorylation reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop solution, typically a high concentration of EDTA or a denaturing agent.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove the unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay allows for the quantification of compound binding to a target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into 96- or 384-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the cells and incubated for a defined period to allow for cell entry and target binding.
-
Tracer Addition: A specific NanoBRET™ tracer is added to the wells at a concentration pre-determined to be optimal for the specific kinase target.
-
Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added, which is then catalyzed by NanoLuc® to produce the donor emission.
-
BRET Measurement: The plate is read on a luminometer capable of sequentially measuring the donor and acceptor emission signals.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated for each well. The data is then normalized to vehicle controls, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proline biosynthesis pathway where Glutamate-5-kinase is a key enzyme, and a typical workflow for assessing kinase inhibitor selectivity.
Caption: Proline biosynthesis pathway highlighting the role of Glutamate-5-kinase.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
Evaluating the In Vivo Efficacy of Glutamate-5-kinase-IN-1 in Animal Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Glutamate-5-kinase-IN-1, a novel inhibitor of proline biosynthesis in Mycobacterium tuberculosis, and assesses its potential for in vivo efficacy in animal infection models. Due to the current lack of publicly available in vivo data for this compound, this guide will leverage its known in vitro activity and mechanism of action, drawing comparisons with an alternative antimicrobial agent, IMB-SD62, for which in vivo efficacy data is available. This guide also furnishes a detailed experimental protocol for assessing the in vivo efficacy of novel anti-tuberculosis compounds in a murine model.
Introduction to this compound
This compound is a potent inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. By targeting this pathway, this compound presents a promising mechanism for new anti-tuberculosis drug development.
Mechanism of Action: this compound is a member of the 3H-pyrrolo[2,3-c]quinoline class of compounds. It functions as an allosteric inhibitor of G5K, altering the architecture of the ATP binding site on the enzyme, thereby disrupting its catalytic activity.[1]
In Vitro Efficacy of this compound
While in vivo data is not yet available, in vitro studies have demonstrated the promising activity of this compound against virulent strains of Mycobacterium tuberculosis.
| Compound | Target | In Vitro Activity (MIC) | Cytotoxicity |
| This compound | Glutamate-5-kinase (G5K) | 4.1 µM (against M. tuberculosis H37Rv)[1] | Data not available |
Comparative In Vivo Efficacy: this compound vs. An Alternative
To contextualize the potential in vivo performance of this compound, we present a comparison with IMB-SD62, an inhibitor of another essential biosynthetic pathway in M. tuberculosis (shikimate dehydrogenase), for which in vivo data has been published.
| Compound | Target | Animal Model | Infection Strain | Dosing | Efficacy (CFU Reduction in Lungs) |
| This compound | Glutamate-5-kinase | Not yet reported | Not yet reported | Not yet reported | Data not available |
| IMB-SD62 | Shikimate Dehydrogenase | Mouse (acute infection model) | M. tuberculosis H37Rv | 50 mg/kg | 1.7 log reduction[2] |
This comparison highlights the existing data for an alternative targeted therapy and provides a benchmark for the anticipated in vivo studies of this compound.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: Proline biosynthesis pathway in M. tuberculosis.
References
A comparison of the kinetic parameters of different G5K inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target. This guide provides an objective comparison of the kinetic parameters of several prominent GSK-3 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of GSK-3 Inhibitors
The inhibitory potency of various compounds against GSK-3 is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes these kinetic parameters for a selection of well-characterized GSK-3 inhibitors, categorized by their mechanism of action.
| Inhibitor | Target Isoform(s) | IC50 | Ki | Mechanism of Action |
| ATP-Competitive Inhibitors | ||||
| CHIR-99021 | GSK-3α / GSK-3β | 10 nM / 6.7 nM | - | ATP-competitive |
| SB216763 | GSK-3α / GSK-3β | 34.3 nM | 9.1 nM (GSK-3α) | ATP-competitive |
| AR-A014418 | GSK-3β | 104 nM | - | ATP-competitive |
| Kenpaullone | GSK-3β | 230 nM | - | ATP-competitive |
| Alsterpaullone | GSK-3β | 4-80 nM | - | ATP-competitive |
| Non-ATP-Competitive Inhibitors | ||||
| Gsk3-IN-3 | GSK-3β | 3.01 µM | - | Non-ATP competitive, Non-substrate competitive |
| Tideglusib | GSK-3 | 60 nM | - | Irreversible, Non-ATP competitive |
| Lithium | GSK-3 | ~1-2 mM | - | Uncompetitive with respect to ATP |
| Manzamine A | GSK-3β | 10 µM | - | ATP non-competitive |
| Palinurin | GSK-3β | 4.5 µM | - | ATP non-competitive |
| Tricantin | GSK-3β | 7.5 µM | - | ATP non-competitive |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The determination of kinetic parameters for GSK-3 inhibitors relies on robust and reproducible kinase assays. Below are detailed methodologies for commonly employed in vitro assays.
In Vitro Kinase Activity Assays
1. ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
-
Materials:
-
Recombinant GSK-3 enzyme
-
GSK-3 substrate (e.g., a synthetic peptide)
-
ATP
-
Test inhibitors
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Procedure:
-
Set up the kinase reaction in a 96-well or 384-well plate by combining the GSK-3 enzyme, substrate, and test inhibitor at various concentrations in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This assay measures the phosphorylation of a substrate by detecting the FRET between a donor and an acceptor fluorophore.
-
Principle: A terbium- or europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by GSK-3, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.
-
Materials:
-
Recombinant GSK-3 enzyme
-
Fluorescently labeled GSK-3 substrate
-
ATP
-
Test inhibitors
-
Kinase buffer
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pGSK-3 substrate antibody)
-
EDTA to stop the reaction
-
-
Procedure:
-
Dispense the test inhibitors at various concentrations into a low-volume 384-well plate.
-
Add the GSK-3 enzyme and the fluorescently labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).
-
Calculate the emission ratio and determine the IC50 values.
-
3. Radiolabeled ATP Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a substrate.
-
Principle: GSK-3 is incubated with its substrate in the presence of [γ-³²P]ATP. The reaction mixture is then spotted onto a filter membrane that binds the substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified.
-
Materials:
-
Recombinant GSK-3 enzyme
-
GSK-3 substrate
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test inhibitors
-
Kinase buffer
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GSK-3 enzyme, substrate, and the test inhibitor.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Determine the level of inhibition and calculate the IC50 values.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the action of GSK-3 inhibitors, the following diagrams illustrate the central role of GSK-3 in key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: GSK-3 in Wnt and Insulin signaling pathways.
Caption: Experimental workflow for GSK-3 inhibitor screening.
Ensuring Reproducibility of Experimental Results with Glutamate-5-kinase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glutamate-5-kinase-IN-1 and its alternatives, offering supporting experimental data to ensure the reproducibility of research findings. Glutamate-5-kinase (G5K), also known as glutamate (B1630785) kinase, is a crucial enzyme in the proline biosynthesis pathway, making it a target for antimicrobial drug development, particularly for anti-tuberculosis agents.[1] This document outlines detailed methodologies for key experiments, presents quantitative data in a clear, tabular format, and includes visualizations of the enzyme's signaling pathway and experimental workflows.
Comparison of Glutamate-5-kinase Inhibitors
To ensure reproducible results, it is essential to understand the performance of this compound in comparison to other available inhibitors. This section provides a summary of the key performance indicators for this compound, an alternative synthetic inhibitor (Glutamate-5-kinase-IN-2), and the natural feedback inhibitor, L-proline.
| Inhibitor | Type | Mechanism of Action | Minimum Inhibitory Concentration (MIC) | IC50 | Cytotoxicity |
| This compound | Synthetic | Alters the ATP binding site architecture.[1] | 4.1 µM[1] | 22.1 µM (at 10 mM L-Glu and ATP)[1] | No relevant cytotoxicity observed in HepG2 cells at 5, 10, and 20 µM.[1] |
| Glutamate-5-kinase-IN-2 | Synthetic | Promotes conformational changes at the L-glutamate binding site. | 4.2 µM | 33 µM (at 10 mM L-Glu and ATP) | No relevant cytotoxicity observed in HepG2 cells at 5, 10, and 20 µM. |
| L-proline | Natural | Feedback inhibitor, competes with the substrate glutamate. | Not Applicable | Varies depending on glutamate concentration. | Generally considered non-toxic to host cells. |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the Glutamate-5-kinase signaling pathway and a typical workflow for evaluating its inhibitors.
Figure 1: Glutamate-5-kinase signaling pathway and points of inhibition.
Figure 2: General workflow for evaluating Glutamate-5-kinase inhibitors.
Experimental Protocols
To ensure the reproducibility of the data presented, detailed protocols for the key experiments are provided below.
Protocol 1: In Vitro Glutamate-5-kinase Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of test compounds against G5K using a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human Glutamate-5-kinase (G5K)
-
L-Glutamate
-
ATP (Adenosine triphosphate)
-
Test inhibitors (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Glutamate and ATP in kinase assay buffer. The final concentration in the assay should be 10 mM for both.
-
Prepare a stock solution of the test inhibitor in DMSO. Perform a serial dilution of the inhibitor in kinase assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction:
-
In each well of the assay plate, add 5 µL of the diluted inhibitor solution. For control wells, add 5 µL of kinase assay buffer with the same percentage of DMSO.
-
Add 10 µL of G5K enzyme solution to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 10 µL of the L-Glutamate/ATP substrate solution to each well.
-
Mix the plate gently and incubate at 37°C for 60 minutes.
-
-
ADP Detection:
-
Following the incubation, add ADP-Glo™ Reagent according to the manufacturer's instructions (typically 25 µL per well).
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent (typically 50 µL per well) to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of G5K inhibitors on a relevant cell line, such as HepG2 human liver cancer cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours.
-
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
By following these detailed protocols and considering the comparative data provided, researchers can enhance the reproducibility of their experimental results when working with this compound and other G5K inhibitors.
References
Comparing the inhibitory mechanisms of different classes of G5K inhibitors.
A Comparative Guide to the Inhibitory Mechanisms of G5K Inhibitors
For Immediate Publication
This guide offers an objective comparison of the inhibitory mechanisms of different classes of small molecule inhibitors targeting the hypothetical protein kinase G5K. It is intended for researchers, scientists, and drug development professionals, providing a framework for understanding and evaluating kinase inhibitors. The principles and methodologies described are broadly applicable to the study of any protein kinase.
Introduction to Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a major class of drug targets.[1][] Small molecule kinase inhibitors are classified based on their mechanism of action and the conformational state of the kinase they target.[3][4] This guide will compare four major classes of inhibitors: Type I, Type II, Allosteric (Type III/IV), and Covalent inhibitors.
Classification and Mechanisms of G5K Inhibitors
The primary classes of kinase inhibitors are distinguished by their binding site and the kinase conformation they recognize.[3][4]
Type I Inhibitors: Targeting the Active Conformation
Type I inhibitors are ATP-competitive, binding to the active "DFG-in" conformation of the kinase.[3][5][6] In this state, the Aspartate-Phenylalanine-Glycine (DFG) motif in the activation loop is oriented towards the ATP-binding pocket, allowing for catalysis. By occupying the ATP-binding site, Type I inhibitors directly prevent the phosphorylation of substrates.[][3]
-
Advantages: Generally potent and effective at blocking kinase activity.
-
Disadvantages: Since the ATP-binding pocket is highly conserved across the kinome, achieving selectivity can be challenging, often leading to off-target effects.[3][7]
Type II Inhibitors: Stabilizing the Inactive Conformation
Type II inhibitors also bind to the ATP-binding site but specifically recognize an inactive "DFG-out" conformation of the kinase.[3][5][6][8] In this state, the DFG motif is flipped, exposing an additional hydrophobic pocket adjacent to the ATP site that is exploited by the inhibitor.[8] By stabilizing this inactive state, Type II inhibitors prevent the kinase from adopting its active conformation.[3]
-
Advantages: Can offer greater selectivity compared to Type I inhibitors because they bind to a less-conserved kinase conformation and engage a unique allosteric pocket.[8]
-
Disadvantages: Their efficacy can be limited if the kinase's inactive conformation is not readily accessible in a cellular context.[9]
Allosteric Inhibitors (Type III/IV): Binding Outside the ATP Pocket
Allosteric inhibitors bind to sites on the kinase that are distinct from the ATP pocket.[5][10]
-
Type III inhibitors bind in a pocket adjacent to the ATP site.[][3]
-
Type IV inhibitors bind to remote pockets, such as the myristate binding site in Abl kinase.[3][11]
Binding to an allosteric site induces a conformational change that inhibits the enzyme's catalytic activity, often through a non-competitive mechanism.[10][11][12]
-
Advantages: Can achieve very high selectivity as allosteric sites are often unique to a specific kinase or kinase family.[5][13] They are not subject to competition from high intracellular ATP concentrations.
-
Disadvantages: Identifying and targeting allosteric sites can be challenging.[11][14]
Covalent Inhibitors (Type VI): Forming an Irreversible Bond
Covalent inhibitors first bind reversibly to the kinase and then form a permanent covalent bond with a nearby nucleophilic residue, typically a cysteine.[15] This irreversible binding leads to permanent inactivation of the enzyme.[15]
-
Advantages: High potency and prolonged duration of action, as the kinase must be re-synthesized to restore activity.[15] Can target non-catalytic residues, enhancing selectivity.[15][16]
-
Disadvantages: Potential for off-target modifications and toxicity if the reactive "warhead" is not sufficiently selective.[16]
Diagram of G5K Signaling and Inhibition Mechanisms
Caption: Mechanisms of G5K inhibition by different inhibitor classes.
Comparative Data of G5K Inhibitors
The following table summarizes hypothetical but representative quantitative data for each class of G5K inhibitor.
| Inhibitor Class | Compound | IC50 (nM) (Biochemical) | IC50 (nM) (Cellular) | Binding Affinity (K_d, nM) | Residence Time | Selectivity Profile |
| Type I | G5K-I-A | 5 | 50 | 2 | Short (seconds-minutes) | Moderate; hits related kinases |
| Type II | G5K-II-B | 15 | 75 | 10 | Long (minutes-hours) | High; specific for G5K |
| Allosteric | G5K-Allo-C | 100 | 150 | 80 | Varies | Very High; unique to G5K |
| Covalent | G5K-Cov-D | 2 | 10 | N/A (Irreversible) | Permanent | High; depends on cysteine location |
-
IC50 (Biochemical): Concentration of inhibitor required to reduce the activity of purified G5K enzyme by 50%.
-
IC50 (Cellular): Concentration of inhibitor required to reduce the phosphorylation of a G5K substrate in cells by 50%. Discrepancies with biochemical IC50 can arise due to cell permeability, stability, and competition with intracellular ATP.[9]
-
Binding Affinity (K_d): The equilibrium dissociation constant, a measure of how tightly an inhibitor binds to G5K. A lower K_d indicates stronger binding.
-
Residence Time: The duration an inhibitor remains bound to its target. Longer residence times can lead to more sustained pharmacological effects.
-
Selectivity Profile: A qualitative measure of an inhibitor's ability to inhibit G5K versus other kinases in the kinome.[9]
Experimental Protocols for Inhibitor Characterization
Characterizing a kinase inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.[17]
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18] It is used to determine the biochemical IC50 of an inhibitor.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified G5K enzyme, its specific peptide substrate, and ATP in an appropriate kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor compound to the reaction mixture in a 384-well plate format. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Target Engagement Assay (e.g., Western Blot)
This assay determines an inhibitor's ability to block G5K activity within a cellular environment by measuring the phosphorylation of a downstream substrate.[17][19]
Methodology:
-
Cell Culture: Culture a relevant cell line that expresses G5K and its substrate.
-
Compound Treatment: Treat the cells with increasing concentrations of the inhibitor for a specific duration (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the G5K substrate. Subsequently, probe with a primary antibody for the total amount of the substrate or a loading control (e.g., GAPDH) to ensure equal loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate or loading control signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Binding Kinetics and Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding affinity (K_d) and kinetics (association/dissociation rates) of an inhibitor to its target kinase in real-time.[20][21][22]
Methodology:
-
Kinase Immobilization: Covalently immobilize purified, active G5K protein onto the surface of an SPR sensor chip.[20][22]
-
Inhibitor Injection: Flow a series of precise concentrations of the inhibitor compound across the chip surface.
-
Association Phase: Monitor the increase in the SPR signal as the inhibitor binds to the immobilized G5K.
-
Dissociation Phase: Flow buffer without the inhibitor across the chip and monitor the decrease in the SPR signal as the inhibitor dissociates from G5K.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a kinetic binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). The residence time is the reciprocal of the dissociation rate (1/k_off).
Diagram of a General Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for identifying and characterizing kinase inhibitors.
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 11. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Allosteric regulation of kinase activity in living cells [elifesciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioradiations.com [bioradiations.com]
A Comparative Guide to the Anti-TB Potential of Glutamate-5-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glutamate-5-kinase-IN-1, a novel inhibitor targeting a key enzyme in Mycobacterium tuberculosis (Mtb), against established and emerging anti-tuberculosis (anti-TB) drugs. The information is intended to support research and development efforts in the fight against tuberculosis.
Introduction to this compound
This compound is a potent inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. By targeting the ATP binding site of G5K, this compound disrupts a critical metabolic pathway, suggesting its potential as a novel anti-TB agent. Proline biosynthesis has been identified as important for the persistence of Mtb in vivo, making G5K an attractive target for new therapeutic strategies.
Comparative Performance Data
A direct comparative study of this compound against other anti-TB drugs is not yet available in peer-reviewed literature. The following tables summarize the available quantitative data for this compound alongside data for established and other novel anti-TB agents. It is crucial to note that the data for this compound is primarily from a commercial source and has not been independently verified in head-to-head comparative studies. The Minimum Inhibitory Concentration (MIC) values for the comparator drugs are sourced from various scientific publications and may have been determined under different experimental conditions.
Table 1: In Vitro Anti-TB Activity
| Compound | Target/Mechanism of Action | MIC against Mtb H37Rv (µM) | Data Source |
| This compound | Glutamate-5-kinase (Proline Biosynthesis) | 4.1 | Commercial Data |
| Isoniazid | Mycolic Acid Synthesis | 0.2 - 1.8 | Literature |
| Rifampicin | RNA Polymerase | 0.1 - 0.5 | Literature |
| Bedaquiline | ATP Synthase | 0.03 - 0.12 | Literature |
| Moxifloxacin | DNA Gyrase | 0.2 - 1.0 | Literature |
| Linezolid | Protein Synthesis | 0.5 - 2.0 | Literature |
| Delamanid | Mycolic Acid Synthesis | 0.006 - 0.024 | Literature |
| Pretomanid | Mycolic Acid & Protein Synthesis | 0.015 - 0.24 | Literature |
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Data Source |
| This compound | HepG2 | >20 (No relevant cytotoxicity observed at 5, 10, 20 µM) | >4.88 | Commercial Data |
| Isoniazid | HepG2 | >1000 | >555 | Literature |
| Rifampicin | HepG2 | >200 | >400 | Literature |
| Bedaquiline | HepG2 | >10 | >83 | Literature |
| Moxifloxacin | HepG2 | >1000 | >1000 | Literature |
| Linezolid | HepG2 | >100 | >50 | Literature |
| Delamanid | Various | >10 | >416 | Literature |
| Pretomanid | Various | >50 | >208 | Literature |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action and the methodologies for its evaluation, the following diagrams illustrate the targeted metabolic pathway and a general experimental workflow for assessing anti-TB compounds.
Figure 1. Targeted step in the proline biosynthesis pathway by this compound.
Figure 2. A generalized workflow for the preclinical evaluation of novel anti-TB compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the evaluation of anti-TB compounds.
Minimum Inhibitory Concentration (MIC) Assay using Microplate Alamar Blue Assay (MABA)
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compound and control drugs (e.g., Isoniazid, Rifampicin)
-
-
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Serially dilute the test compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of Mtb H37Rv. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Cytotoxicity Assay using MTT Assay
This assay assesses the toxicity of a compound on mammalian cells, which is crucial for determining its therapeutic window.
-
Materials:
-
Human liver carcinoma cell line (HepG2) or other suitable cell lines (e.g., Vero, THP-1).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Test compound and control (e.g., Doxorubicin).
-
-
Procedure:
-
Seed the HepG2 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
-
Conclusion and Future Directions
This compound presents a promising novel approach to combat tuberculosis by targeting a key metabolic pathway essential for the pathogen's persistence. The initial data suggests a moderate in vitro activity and a favorable preliminary cytotoxicity profile. However, the lack of direct, peer-reviewed comparative studies with established anti-TB drugs is a significant limitation.
For a comprehensive validation of its anti-TB potential, further research is imperative. This should include:
-
Head-to-head in vitro studies comparing the MIC and MBC of this compound against a panel of standard and novel anti-TB drugs under standardized conditions.
-
Thorough cytotoxicity profiling across a range of mammalian cell lines to establish a robust selectivity index.
-
Investigation of its bactericidal versus bacteriostatic properties.
-
Evaluation of its efficacy in intracellular Mtb infection models to assess its ability to penetrate host cells and eliminate the pathogen.
-
In vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of tuberculosis.
The development of new anti-TB agents acting on novel targets is critical to address the growing challenge of drug resistance. While this compound shows initial promise, rigorous and comparative experimental validation is the essential next step to ascertain its true potential in the therapeutic arsenal (B13267) against tuberculosis.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Glutamate-5-kinase-IN-1
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. As of the current date, a specific Safety Data Sheet (SDS) for this compound may not be widely available. Therefore, the following guidance is based on established best practices for handling novel small molecule inhibitors in a research setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS upon availability.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling, storage, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₂O | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Minimum Inhibitory Concentration (MIC) | 4.1 µM | [2][3] |
| IC₅₀ | 22.1 µM (at 10 mM L-Glu and ATP) | [2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term stability. | [4] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. Given the limited specific toxicity data, this compound should be handled as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling this compound in solid form or in solution.[5]
2. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container. Do not mix with other solid wastes.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[6] The container should be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable), and the approximate concentration and quantity.
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be away from general lab traffic and clearly marked.
-
Ensure that incompatible waste types are stored separately to prevent accidental reactions.
5. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months to a year), contact your institution's EHS department to arrange for pickup and disposal.[8] Do not attempt to dispose of the chemical waste through regular trash or sewer systems.[9]
Experimental Protocol: Kinase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound like this compound against its target kinase. This is a generalized procedure and may need to be optimized for specific experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Glutamate-5-kinase.
Materials:
-
This compound
-
Recombinant Glutamate-5-kinase enzyme
-
ATP
-
L-glutamate (substrate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well assay plates
-
Plate reader capable of measuring the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the kinase assay buffer to achieve a range of final concentrations for the assay.
-
Assay Setup:
-
Add the diluted this compound solutions to the wells of the 96-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the Glutamate-5-kinase enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of L-glutamate and ATP to all wells.[10]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the disposal workflow and a typical kinase inhibitor screening process.
Caption: Disposal Workflow for this compound.
Caption: General workflow for a kinase inhibitor screening assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. By compound [wahoo.cns.umass.edu]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling Glutamate-5-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Glutamate-5-kinase-IN-1. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. As a compound with limited available safety data, this compound should be treated as potentially hazardous.[1][2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times in the laboratory:[5][6][7]
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes. Standard safety glasses with side shields offer minimum protection and are not sufficient when handling liquid solutions of this compound.
-
Hand Protection: Nitrile gloves are recommended for incidental contact. They should be inspected before each use and washed before removal. For prolonged contact or when handling corrosive or oxidizing solutions, neoprene or rubber gloves of increased thickness are advised.[8]
-
Body Protection: A lab coat must be worn to protect against skin contact. Lab coats should be kept fastened and should not be worn outside of the laboratory.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9]
Handling and Operational Procedures
Prudent laboratory practices are essential to minimize exposure and prevent contamination.
-
Preparation:
-
Before handling, familiarize yourself with the location and operation of emergency equipment, such as safety showers and eyewash stations.[5]
-
Ensure the work area is clean and uncluttered.[7]
-
This compound is often supplied as a solid.[1][2][3] Stock solutions can be prepared by dissolving the compound in a suitable solvent, such as DMSO.[4]
-
-
During Use:
-
Avoid direct contact with the compound. Do not ingest, inhale, or allow it to come into contact with your eyes, skin, or clothing.[1][2][3][4]
-
Use the smallest quantity of the material necessary for the experiment.[6]
-
Do not eat, drink, or apply cosmetics in the laboratory.[7][9]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][3][4]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed disposal company.[5]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. chemistry.gatech.edu [chemistry.gatech.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
